molecular formula C5H11NO2 B1329659 Isovaline CAS No. 465-58-7

Isovaline

Katalognummer: B1329659
CAS-Nummer: 465-58-7
Molekulargewicht: 117.15 g/mol
InChI-Schlüssel: GCHPUFAZSONQIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isovaline, also known as this compound, is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1019. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Valine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHPUFAZSONQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974906
Record name Isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595-39-1, 465-58-7, 595-40-4
Record name DL-Isovaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=595-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Dl)-2-amino-2-methyl-butanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Isovaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isovaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOVALINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUL973T11C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of isovaline?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Isovaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. It is a structural isomer of the proteinogenic amino acid valine.[1][2] First identified in the Murchison meteorite, which fell in Australia in 1969, this compound's extraterrestrial origin has significant implications for theories on the origin of life and the homochirality of biological molecules on Earth.[1][3] Structurally, this compound is an α,α-disubstituted amino acid, specifically 2-amino-2-methylbutanoic acid.[1][4] This unique structure, particularly the absence of a hydrogen atom on the α-carbon, confers resistance to racemization.[5][6][7]

Recent research has focused on its pharmacological properties. This compound has demonstrated potential as a novel analgesic and anticonvulsant.[8][9] Its mechanism of action is distinct from many conventional drugs; for example, it produces analgesia by activating peripheral GABA-B receptors and acts downstream of the cyclooxygenase (COX) enzyme system targeted by NSAIDs.[1][3] Unlike opioids, it does not cross the blood-brain barrier, potentially avoiding central nervous system side effects like sedation and addiction.[1][3] This guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for this compound.

Chemical Structure and Nomenclature

This compound is an aliphatic, non-polar amino acid.[2] Its structure is characterized by a chiral center at the α-carbon, which is bonded to an amino group, a carboxyl group, a methyl group, and an ethyl group. This substitution pattern makes it an isomer of valine, where a methyl group is shifted from the beta-position to the alpha-position.[1]

  • IUPAC Name: 2-Amino-2-methylbutanoic acid[1][4]

  • Common Names: α-Ethylalanine, 2-Amino-2-methylbutyric acid[1]

  • Molecular Formula: C₅H₁₁NO₂[1][2][10]

  • SMILES: CCC(C)(N)C(=O)O[1][4]

  • InChI: InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8)[1][4]

This compound exists as two stereoisomers, or enantiomers:

  • (S)-(+)-isovaline (L-isovaline)

  • (R)-(-)-isovaline (D-isovaline)

The presence of a slight excess of the L-enantiomer in certain meteorites has fueled speculation about a prebiotic preference for left-handed amino acids.[11][12]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These data are essential for experimental design, including dissolution for in vitro assays, formulation for in vivo studies, and analytical method development.

PropertyValueReferences
Identifiers
CAS Number595-39-1 (Racemic)[1][4]
595-40-4 (L-Isovaline)[1][2][13]
3059-97-0 (D-Isovaline)[1][13][14]
PubChem CID94744 (Racemic)[4]
6971276 (L-Isovaline)[15]
2724877 (D-Isovaline)[14]
Molecular Properties
Molar Mass117.15 g/mol [1][13][16]
Exact Mass117.078978594 Da[4][15]
AppearanceWhite crystalline solid; Monoclinic prisms[13][17]
Thermal Properties
Melting Point307-308 °C (sublimes around 300 °C)[13]
Boiling Point213.6 ± 23.0 °C (Predicted)
Solubility
Water (cold)~39 g / 100 mL[13]
Alcohol (75 °C)~6.6 g / 100 g[13]
EtherSlightly soluble[13]
Optical Properties
Specific Rotation [α]D²⁵+11.13° (L-form, c=5 in H₂O)[13]
-11.28° (D-form, c=5 in H₂O)[13]
Computed Properties
Topological Polar Surface Area63.3 Ų[4][10][15]
Hydrogen Bond Donor Count2[4]
Hydrogen Bond Acceptor Count3[4]
Rotatable Bond Count2[4]

Experimental Protocols

Synthesis of this compound (Strecker Synthesis Adaptation)

The Strecker synthesis is a well-established method for producing amino acids and is considered a plausible prebiotic route for this compound's formation.[11] A general laboratory protocol is outlined below.

Objective: To synthesize racemic (DL)-isovaline from 2-butanone.

Materials:

  • 2-Butanone (Methyl ethyl ketone)

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH₄Cl)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol

  • Strong acid cation exchange resin (e.g., Dowex 50WX8)

Procedure:

  • Aminonitrile Formation:

    • In a well-ventilated fume hood, dissolve ammonium chloride and potassium cyanide in aqueous ammonia.

    • Cool the solution in an ice bath.

    • Slowly add 2-butanone to the stirred solution.

    • Allow the reaction to stir at room temperature for 24-48 hours. The product is 2-amino-2-methylbutanenitrile.

  • Hydrolysis:

    • Carefully add concentrated HCl to the reaction mixture.

    • Reflux the mixture for 4-6 hours to hydrolyze the nitrile group to a carboxylic acid.

  • Purification and Isolation:

    • Cool the reaction mixture and neutralize it with a concentrated NaOH solution to a pH of ~7.[10]

    • Evaporate the solvent under reduced pressure.

    • Dissolve the resulting solid residue in a minimal amount of water.

    • Apply the solution to a column packed with a strong acid cation exchange resin.

    • Wash the column with deionized water to remove inorganic salts.

    • Elute the this compound from the resin using aqueous ammonia (2-5 M).

    • Collect the fractions containing the amino acid (monitor by TLC).

    • Combine the product fractions and evaporate the solvent to yield solid, racemic this compound.

  • Characterization:

    • Confirm the identity and purity of the product using NMR spectroscopy, mass spectrometry, and melting point analysis.

Enantiomeric Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Determining the enantiomeric excess (e.e.) of this compound is critical for astrobiological studies and for pharmacological evaluation, as enantiomers can have different biological activities.

Objective: To separate and quantify D- and L-isovaline in a sample.

Materials:

  • This compound sample

  • Anhydrous Methanol / HCl (3 M)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM)

  • Chiral GC column (e.g., Chirasil-Val)

  • GC-MS instrument

Procedure:

  • Derivatization (N-TFA-O-methyl esters):

    • Place the dried this compound sample in a reaction vial.

    • Add anhydrous methanolic HCl.

    • Heat the vial at 100°C for 1 hour to form the methyl ester.

    • Evaporate the reagent under a stream of dry nitrogen.

    • Add a mixture of TFAA and DCM to the residue.

    • Heat at 100°C for 15 minutes to form the N-trifluoroacetyl derivative.[18]

    • Evaporate the reagents again under nitrogen and redissolve the final derivative in a known volume of DCM for injection.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: Chiral capillary column capable of separating amino acid enantiomers.

    • Injection: Inject 1-2 µL of the derivatized sample in splitless mode.

    • GC Conditions:

      • Inlet Temperature: 250°C

      • Oven Program: Start at 60°C, hold for 2 min, ramp to 180°C at 4°C/min, hold for 5 min. (Note: This is an example program and must be optimized for the specific column and analytes).

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-300.

  • Data Analysis:

    • Identify the peaks for D- and L-isovaline derivatives based on their retention times (established using standards).

    • Quantify the peak areas for each enantiomer from the total ion chromatogram.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [([L] - [D]) / ([L] + [D])] × 100.

Visualizations

Chemical Structure Diagram

Caption: 2D representation of the chemical structure of this compound.

Analytical Workflow Diagram

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Processing Sample This compound Sample (e.g., Meteorite Extract) Esterification Esterification (MeOH/HCl) Sample->Esterification Acylation Acylation (TFAA in DCM) Esterification->Acylation Derivatized_Sample N-TFA-O-methyl-Isovaline Acylation->Derivatized_Sample GC_MS Chiral GC-MS Derivatized_Sample->GC_MS Chromatogram Chromatogram (Separated Enantiomers) GC_MS->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & e.e. Calculation Integration->Quantification Result Enantiomeric Ratio (L:D) Quantification->Result

Caption: Workflow for enantiomeric analysis of this compound by GC-MS.

References

Discovery of Isovaline in the Murchison Meteorite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Murchison, Victoria, Australia & Global Research Community – The discovery of the non-proteinogenic amino acid isovaline in the Murchison meteorite, which fell in 1969, has profound implications for our understanding of prebiotic chemistry and the origins of life on Earth. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the key findings, analytical methodologies, and proposed formation pathways of this extraterrestrial molecule. Of particular significance is the consistent observation of a notable excess of the L-enantiomer of this compound, a characteristic that hints at a potential source for the homochirality observed in terrestrial biology.

I. Quantitative Analysis of this compound in the Murchison Meteorite

Multiple studies have quantified the abundance and enantiomeric distribution of this compound in the Murchison meteorite. The L-enantiomeric excess (L-ee) is a key metric, indicating a surplus of the left-handed form of the molecule. This excess has been reported to be as high as 18.5%, a significant deviation from the racemic mixture (equal amounts of L and D enantiomers) expected from simple abiotic synthesis.[1][2] The isotopic composition of this compound's carbon atoms has been found to be enriched in the heavier isotope, ¹³C, which is characteristic of extraterrestrial organic matter and helps to rule out terrestrial contamination.[3][4]

ParameterReported ValuesReferences
L-Enantiomeric Excess (L-ee) 0% to 18.5%[1][3][4][5]
D/L Ratio As low as 0.69 ± 0.04[1]
δ¹³C of D- and L-isovaline Approximately +18‰[3][4]
Concentration Varies, but one of the more abundant non-protein amino acids[3][6][7]

II. Experimental Protocols for the Analysis of this compound

The analysis of this compound from the Murchison meteorite involves a multi-step process, from extraction to sophisticated chromatographic and spectrometric techniques.

A. Sample Preparation: Extraction and Hydrolysis

The initial step involves the extraction of soluble organic compounds from the powdered meteorite sample.

  • Hot Water Extraction: Powdered interior fragments of the Murchison meteorite are extracted with high-purity water at 100°C for 24 hours.[8] This process dissolves free amino acids and their precursors.

  • Acid Hydrolysis: The resulting aqueous extract is then subjected to acid hydrolysis, typically with 6 M hydrochloric acid (HCl), to release amino acids from their precursor molecules.[9] This step is crucial as it significantly increases the yield of detectable amino acids.

B. Derivatization for Chromatographic Analysis

To enable the separation and detection of amino acids by gas or liquid chromatography, they must first be chemically modified through a process called derivatization.

  • For Gas Chromatography-Mass Spectrometry (GC-MS): Amino acids are converted into volatile derivatives. A common method is the formation of N-trifluoroacetyl (TFA) isopropyl esters.[10]

  • For Liquid Chromatography-Time of Flight-Mass Spectrometry (LC-TOF-MS): For the separation of enantiomers, a chiral derivatizing agent is used. A widely employed method is derivatization with o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC).[1][11] This reaction forms fluorescent diastereomers that can be separated on a reversed-phase column.

C. Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the volatile amino acid derivatives based on their boiling points and interactions with a stationary phase in a capillary column. The mass spectrometer then identifies and quantifies the separated compounds based on their mass-to-charge ratio. Chiral stationary phases can be used to separate the D and L enantiomers.[12]

  • Liquid Chromatography-Time of Flight-Mass Spectrometry (LC-TOF-MS): This is a highly sensitive technique used for the analysis of non-volatile molecules.[8][13] The derivatized amino acids are separated by high-performance liquid chromatography (HPLC) and then detected by a time-of-flight mass spectrometer, which provides high-resolution mass data for accurate identification.[1][14]

III. Visualizing the Methodologies and Formation Pathways

A. Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in the Murchison meteorite.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_results Results Meteorite_Sample Murchison Meteorite Sample Powdered_Sample Powdered Sample Meteorite_Sample->Powdered_Sample Hot_Water_Extraction Hot Water Extraction Powdered_Sample->Hot_Water_Extraction Acid_Hydrolysis Acid Hydrolysis Hot_Water_Extraction->Acid_Hydrolysis Derivatization Derivatization Acid_Hydrolysis->Derivatization OPA_NAC OPA/NAC (for LC-MS) Derivatization->OPA_NAC TFA_Isopropylester N-TFA Isopropyl Ester (for GC-MS) Derivatization->TFA_Isopropylester LC_TOF_MS LC-TOF-MS OPA_NAC->LC_TOF_MS GC_MS GC-MS TFA_Isopropylester->GC_MS Data_Analysis Data Analysis LC_TOF_MS->Data_Analysis GC_MS->Data_Analysis Identification Identification Data_Analysis->Identification Quantification Quantification Data_Analysis->Quantification Enantiomeric_Ratio Enantiomeric Ratio Data_Analysis->Enantiomeric_Ratio

Fig. 1: Experimental workflow for this compound analysis.
B. Proposed Abiotic Synthesis: The Strecker Synthesis

The Strecker synthesis is a plausible prebiotic pathway for the formation of α-amino acids from simple precursors believed to be present on the parent body of the Murchison meteorite.[4] For this compound, the starting ketone is 2-butanone.

Strecker_Synthesis Butanone 2-Butanone Aminonitrile α-Aminonitrile Intermediate Butanone->Aminonitrile Ammonia Ammonia (NH3) Ammonia->Aminonitrile HCN Hydrogen Cyanide (HCN) HCN->Aminonitrile This compound This compound Aminonitrile->this compound Hydrolysis Water Water (H2O) Water->this compound

Fig. 2: Strecker synthesis of this compound.
C. Amplification of Enantiomeric Excess

While the Strecker synthesis produces a racemic mixture, the observed L-enantiomeric excess of this compound suggests a subsequent process of amplification. One leading hypothesis is aqueous alteration on the meteorite's parent body.[1][14] This process may have involved interactions with chiral mineral surfaces or other chiral molecules, leading to the preferential enrichment of the L-enantiomer. The exact mechanisms for this amplification are still an active area of research.

Enantiomeric_Amplification Racemic_this compound Racemic this compound (L- and D-forms) Aqueous_Alteration Aqueous Alteration on Parent Body (e.g., interaction with chiral minerals) Racemic_this compound->Aqueous_Alteration LEnriched_this compound L-Enantiomeric Enriched this compound Aqueous_Alteration->LEnriched_this compound

Fig. 3: Proposed amplification of this compound's L-enantiomeric excess.

IV. Implications for Drug Development and Astrobiology

The discovery of a naturally occurring, extraterrestrial L-enantiomeric excess in a non-protein amino acid like this compound has significant implications. For astrobiology, it provides a potential explanation for the origin of homochirality in terrestrial life.[15] For drug development professionals, the unique structure of this compound and its resistance to racemization make it an interesting scaffold for the design of novel therapeutics.[3][16] Its analgesic properties, mediated through peripheral GABA-B receptors, have already been noted.[16] Understanding the abiotic synthesis and selection of such molecules can inspire new approaches to creating stable, chiral compounds with potential pharmaceutical applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Isovaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaline, a non-proteinogenic α-amino acid, has garnered significant interest in the scientific community due to its unique structural properties and potential therapeutic applications. As an isomer of the common amino acid valine, this compound's distinct physicochemical characteristics, including its chirality and resistance to racemization, make it a subject of investigation in fields ranging from geochemistry to pharmacology. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known biological signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound, systematically named 2-amino-2-methylbutanoic acid, is a chiral amino acid with the chemical formula C₅H₁₁NO₂.[1] Unlike most common amino acids, this compound possesses a quaternary α-carbon, which contributes to its notable stability.[2] It exists as two enantiomers, (R)-(-)-isovaline and (S)-(+)-isovaline.[3]

General Properties

A summary of the general physicochemical properties of this compound is presented in Table 1.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₁₁NO₂[1]
Molecular Weight 117.15 g/mol [1]
Appearance White crystalline solid/powder[4][5]
CAS Number (DL-Isovaline) 595-39-1[1][6]
CAS Number (L-Isovaline) 595-40-4[3][7]
CAS Number (D-Isovaline) 3059-97-0[3][6]
Thermal Properties

The thermal properties of this compound are crucial for its handling, storage, and formulation.

Table 2: Thermal Properties of this compound

PropertyValueReference(s)
Melting Point >260 °C[4], 307-308 °C (closed tube)[6][4][6]
Boiling Point 213.6 °C at 760 mmHg[4][8]
Flash Point 83.0 °C[4][8]
Solubility

This compound's solubility is a key determinant of its behavior in biological systems and its formulation possibilities.

Table 3: Solubility of this compound

SolventSolubilityReference(s)
Water (cold) ~39 g/100 mL[6]
Alcohol (at 75 °C) ~6.6 g/100 g[6]
Ether Slightly soluble[6]
Acidity

The pKa values of this compound dictate its ionization state at different pH values.

Table 4: Predicted Acidity of L-Isovaline

Functional GroupPredicted pKaReference(s)
Carboxylic Acid 2.38 ± 0.10[9]
Amine Not specified
Crystal Structure

The solid-state structure of this compound has been investigated using single-crystal X-ray diffraction.

Table 5: Crystal Structure of this compound Monohydrate

PropertyValueReference(s)
Crystal System Orthorhombic[10][11]
Space Group P2₁2₁2₁[10][11]
Unit Cell Dimensions a = 5.9089 Å, b = 10.4444 Å, c = 11.9274 Å[10][11]

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of this compound.

Note: While the following sections describe the expected spectroscopic features, detailed spectra with peak assignments for underivatized this compound are not consistently available in the public domain. The information is based on general knowledge of amino acid spectroscopy and available data for related compounds.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A notable feature is the change from a non-ionic to a zwitterionic form upon warming from low temperatures, observed by the loss of the C=O stretching feature around 1717 cm⁻¹.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound. The spectra would confirm the presence of the ethyl and methyl groups attached to the α-carbon, as well as the carboxylic acid and amine protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. For derivatized this compound (OPA/NAC), a parent ion with an m/z of 379 has been reported, with a characteristic fragmentation pattern that can be used for its identification.[7]

Experimental Protocols

This section outlines detailed methodologies for determining the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

experimental_workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep Prepare 0.1 M this compound Solution start Calibrate pH meter prep->start hcl Prepare 0.1 M HCl naoh Prepare 0.1 M NaOH titrate_acid Titrate with 0.1 M HCl start->titrate_acid titrate_base Titrate with 0.1 M NaOH start->titrate_base plot Plot pH vs. Titrant Volume titrate_acid->plot titrate_base->plot pka Determine pKa values from inflection points plot->pka

pKa Determination Workflow

Protocol:

  • Solution Preparation: Prepare a 0.1 M solution of this compound in deionized water. Also, prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).

  • Titration Setup: Calibrate a pH meter using standard buffer solutions. Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

  • Acid Titration: Slowly add the 0.1 M HCl solution in small increments, recording the pH after each addition until the pH drops significantly.

  • Base Titration: In a separate experiment, titrate a fresh sample of the this compound solution with 0.1 M NaOH, recording the pH after each addition until the pH rises significantly.

  • Data Analysis: Plot the pH values against the volume of titrant added for both titrations. The pKa values correspond to the pH at the midpoint of the buffer regions (the flattest parts of the curve).

Determination of Solubility by Saturation Method

solubility_workflow cluster_preparation Saturation cluster_separation Phase Separation cluster_analysis Quantification add_excess Add excess this compound to solvent equilibrate Equilibrate at constant temperature with stirring add_excess->equilibrate filter Filter to remove undissolved solid equilibrate->filter analyze Analyze concentration of this compound in the filtrate filter->analyze calculate Calculate solubility analyze->calculate

Solubility Determination Workflow

Protocol:

  • Saturation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container.

  • Equilibration: Stir the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Filtration: Filter the saturated solution to remove any undissolved solid this compound.

  • Quantification: Accurately measure the concentration of this compound in the clear filtrate using a suitable analytical method, such as HPLC or by gravimetric analysis after solvent evaporation.

  • Calculation: Express the solubility as the mass of this compound per unit volume or mass of the solvent.

Single-Crystal X-ray Diffraction

xray_workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution dissolve Dissolve this compound in a suitable solvent evaporate Slowly evaporate the solvent dissolve->evaporate select_crystal Select a suitable single crystal evaporate->select_crystal mount Mount the crystal on a goniometer select_crystal->mount diffract Collect diffraction data using an X-ray diffractometer mount->diffract solve Solve the phase problem diffract->solve refine Refine the crystal structure solve->refine

Crystal Structure Determination Workflow

Protocol:

  • Crystal Growth: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent (e.g., water).

  • Crystal Selection and Mounting: Select a well-formed single crystal of appropriate size and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer and collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

Enantiomeric Separation by Chiral HPLC

hplc_workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve this compound sample in mobile phase filter Filter the sample dissolve->filter inject Inject sample onto a chiral column filter->inject elute Elute with an appropriate mobile phase inject->elute detect Detect the separated enantiomers elute->detect quantify Quantify the peak areas of each enantiomer detect->quantify

Chiral HPLC Workflow

Protocol:

  • Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (e.g., a polysaccharide-based column) and an appropriate mobile phase for the separation of this compound enantiomers.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase and filter it to remove any particulate matter.

  • HPLC Analysis: Inject the sample onto the chiral HPLC column and elute with the chosen mobile phase. Detect the separated enantiomers using a suitable detector (e.g., UV or mass spectrometer).

  • Quantification: Determine the enantiomeric ratio by comparing the peak areas of the two enantiomers in the chromatogram.

Biological Signaling Pathway

This compound has been shown to exert analgesic effects through its interaction with peripheral γ-aminobutyric acid type B (GABA-B) receptors.[8] The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, can modulate downstream signaling cascades.

gabab_pathway This compound This compound gabab GABA-B Receptor This compound->gabab activates g_protein Gi/o Protein gabab->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits k_channel K+ Channel g_protein->k_channel activates ca_channel Ca2+ Channel g_protein->ca_channel inhibits camp cAMP ac->camp produces analgesia Analgesic Effect camp->analgesia k_channel->analgesia ca_channel->analgesia

This compound-GABA-B Receptor Signaling

Activation of the GABA-B receptor by this compound leads to the dissociation of the associated Gi/o protein into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization, and inhibit voltage-gated calcium channels, reducing neurotransmitter release. These combined effects at peripheral nerve endings are thought to contribute to the analgesic properties of this compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols and an examination of its biological activity. The unique characteristics of this compound, particularly its stability and chirality, make it a molecule of significant interest for further research and development in the pharmaceutical and biotechnology sectors. The information compiled herein serves as a valuable resource for scientists and researchers working with this intriguing non-proteinogenic amino acid.

References

The Extraterrestrial Origin of Isovaline and Its Significance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the extraterrestrial origins of isovaline, a non-proteinogenic amino acid discovered in carbonaceous chondrites. We will explore its significance in the context of the origin of life, particularly concerning the emergence of homochirality. Furthermore, this guide will detail the current understanding of this compound's biological activity, focusing on its interaction with the GABA-B receptor, and its potential applications in the development of novel therapeutics for neurological disorders. Detailed experimental protocols for the extraction and analysis of this compound from meteoritic samples are provided, alongside quantitative data and visual representations of key biological pathways and experimental workflows.

Introduction: An Amino Acid from the Stars

The discovery of amino acids in meteorites, such as the Murchison meteorite which fell in Australia in 1969, provided compelling evidence for the extraterrestrial synthesis of the building blocks of life. Among the diverse suite of organic molecules identified, this compound (2-amino-2-methylbutanoic acid) has garnered significant scientific interest. Unlike most terrestrial amino acids, this compound is not one of the 20 proteinogenic amino acids. Its presence in meteorites is a strong indicator of its abiotic and extraterrestrial origin.

One of the most remarkable features of meteoritic this compound is the presence of a significant enantiomeric excess of the L-form in some samples.[1][2] On Earth, life almost exclusively utilizes L-amino acids and D-sugars, a phenomenon known as homochirality. The discovery of an L-enantiomeric excess of this compound in meteorites suggests that a bias towards L-amino acids may have existed in the early solar system, potentially influencing the selection of L-amino acids for life on Earth.[1][2]

Beyond its astrobiological implications, this compound has been found to possess intriguing pharmacological properties. It has been shown to act as an agonist at the γ-aminobutyric acid type B (GABA-B) receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[3] This activity has opened avenues for its investigation as a potential therapeutic agent for a range of neurological conditions.

This guide will provide a comprehensive overview of the extraterrestrial origin of this compound, its analytical determination, and its biological significance, with a focus on providing practical information for researchers in the fields of astrobiology, organic chemistry, and pharmacology.

Extraterrestrial Abundance and Enantiomeric Excess of this compound

Quantitative analysis of this compound in various carbonaceous chondrites has revealed significant variations in both its concentration and the magnitude of its L-enantiomeric excess (ee). These differences are thought to be related to the degree of aqueous alteration experienced by the parent body of the meteorite.[4][5]

MeteoriteTypeThis compound Concentration (ppb)L-enantiomeric Excess (ee, %)
MurchisonCM2~2,400[2]0 to 18.5[2][6]
OrgueilCI185 ± 5[2]15.2 ± 4.0[1][2]
MurrayCM2--
LEW 90500CM2--0.5 to 3.0
EET 92042CR2-No L-excess observed[1]
QUE 99177CR2-No L-excess observed[1]

Note: Concentration and ee values can vary between different fragments of the same meteorite. The data presented here represent a range of reported values.

Significance of Extraterrestrial this compound

The Origin of Homochirality

The presence of an L-enantiomeric excess of this compound in meteorites provides a potential solution to the long-standing puzzle of the origin of homochirality in terrestrial life. The delivery of meteorites bearing an excess of L-amino acids to the early Earth could have biased the prebiotic chemical environment, leading to the preferential incorporation of L-amino acids into the first self-replicating molecules. This compound is particularly well-suited to carry this chiral signature as its α-methyl group makes it resistant to racemization over long timescales.[2]

A Tool for Astrobiology

The enantiomeric ratio of this compound and other amino acids serves as a powerful biosignature in the search for extraterrestrial life. Abiotic processes are expected to produce racemic mixtures (equal amounts of D and L enantiomers), while a significant enantiomeric excess in a sample from another planet or moon could be indicative of biological activity.

Neurological Effects and Drug Development

This compound's ability to act as a GABA-B receptor agonist has prompted research into its therapeutic potential.[7] The GABA-B receptor is a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission. Its activation leads to the opening of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[8][9]

Some studies suggest that this compound may act as a partial agonist, which could offer a more favorable side-effect profile compared to full agonists like baclofen.[7] Research is ongoing to explore the potential of this compound and its derivatives in the treatment of conditions such as epilepsy, spasticity, and pain.[3]

Experimental Protocols

The following sections provide detailed methodologies for the extraction and analysis of this compound from carbonaceous chondrites.

Sample Preparation and Extraction

4.1.1. Materials

  • Meteorite sample (interior fragment)

  • Deionized, ultrapure water (18.2 MΩ·cm)

  • Mortar and pestle (agate or ceramic, pre-cleaned by baking at 500°C)

  • Glass test tubes (borosilicate, pre-cleaned by baking at 500°C)

  • Heating block or oven

  • Centrifuge

  • Pipettes and sterile, filtered pipette tips

4.1.2. Hot Water Extraction Protocol

  • In a clean, controlled environment (e.g., a laminar flow hood) to minimize terrestrial contamination, carefully break open the meteorite sample to expose a fresh interior surface.

  • Using a pre-cleaned mortar and pestle, grind a small interior fragment of the meteorite into a fine powder.

  • Weigh approximately 100-200 mg of the powdered meteorite sample and transfer it to a clean glass test tube.

  • Add 1 mL of ultrapure water to the test tube.

  • Seal the test tube (e.g., with a Teflon-lined screw cap or by flame-sealing).

  • Place the sealed test tube in a heating block or oven set to 100°C for 24 hours.[10][11]

  • After 24 hours, allow the test tube to cool to room temperature.

  • Centrifuge the test tube at a moderate speed (e.g., 2000 x g) for 10 minutes to pellet the solid meteorite particles.

  • Carefully collect the aqueous supernatant containing the extracted amino acids using a clean pipette and transfer it to a new clean tube. This is the meteorite extract.

Acid Hydrolysis (Optional)

To release amino acids that may be bound in more complex structures, an acid hydrolysis step can be performed on a portion of the aqueous extract.

4.2.1. Materials

  • Meteorite extract

  • 6 M Hydrochloric acid (HCl), double-distilled

  • Vacuum desiccator

  • Heating block or oven

4.2.2. Acid Vapor Hydrolysis Protocol

  • Place a small vial containing the meteorite extract into a larger glass container or desiccator.

  • In a separate open vial within the same container, add a volume of 6 M HCl.

  • Seal the container and place it in an oven at 150°C for 3 hours. The HCl vapor will hydrolyze the sample.[10]

  • After hydrolysis, carefully remove the sample vial and dry it under vacuum to remove any remaining acid and water.

Derivatization for Chiral Analysis

For the separation and detection of amino acid enantiomers by HPLC, a derivatization step is required to introduce a chiral center and a fluorescent tag. A common method utilizes o-phthaldialdehyde (OPA) and a chiral thiol, N-acetyl-L-cysteine (NAC).

4.3.1. Materials

  • Meteorite extract (hydrolyzed or non-hydrolyzed)

  • o-phthaldialdehyde (OPA) solution (e.g., 10 mg/mL in methanol)

  • N-acetyl-L-cysteine (NAC) solution (e.g., 10 mg/mL in methanol)

  • Sodium borate buffer (100 mM, pH 9-10.4)

  • Methanol

  • HPLC vials

4.3.2. OPA/NAC Derivatization Protocol

  • Prepare the OPA/NAC derivatizing reagent by mixing the OPA and NAC solutions. The exact ratio can be optimized, but a 1:1 (v/v) ratio is a good starting point.

  • In an HPLC vial, combine 100 µL of the meteorite extract with 100 µL of the sodium borate buffer.

  • Add 20 µL of the OPA/NAC reagent to the vial.

  • Mix the solution thoroughly and allow the reaction to proceed at room temperature for at least 1-2 minutes. The reaction is rapid.

  • The sample is now ready for injection into the HPLC system.

Analytical Techniques

4.4.1. High-Performance Liquid Chromatography with Fluorescence Detection and Time-of-Flight Mass Spectrometry (HPLC-FD/ToF-MS)

This is a powerful technique for the separation, identification, and quantification of amino acid enantiomers.

  • Column: A reversed-phase column, such as a C18 column, is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

  • Fluorescence Detector: Excitation and emission wavelengths are set to detect the OPA-derivatized amino acids (e.g., Ex: 340 nm, Em: 450 nm).

  • ToF-MS: Provides high-resolution mass data for accurate identification of the derivatized amino acids.

4.4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another widely used technique for the analysis of amino acid enantiomers. It requires a different derivatization procedure to make the amino acids volatile.

  • Derivatization: Amino acids are typically converted to their N(O,S)-trifluoroacetyl isopropyl esters.

  • Column: A chiral capillary column (e.g., Chirasil-L-Val) is used to separate the enantiomers.

  • Carrier Gas: Helium is commonly used.

  • Mass Spectrometer: Operates in electron ionization (EI) mode to generate characteristic fragmentation patterns for identification.

Visualizations

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Analysis in Meteorites cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_processing Sample Processing cluster_analysis Analysis cluster_data Data Output meteorite Interior Meteorite Fragment powder Grind to Fine Powder meteorite->powder extraction Hot Water Extraction (100°C, 24h) powder->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant hydrolysis Acid Hydrolysis (Optional) (6M HCl vapor, 150°C, 3h) supernatant->hydrolysis derivatization OPA/NAC Derivatization supernatant->derivatization hydrolysis->derivatization hplc HPLC-FD/ToF-MS derivatization->hplc gcms GC-MS derivatization->gcms Alternative Derivatization quantification Quantification of this compound hplc->quantification enantiomeric_ratio Enantiomeric Ratio (D/L) hplc->enantiomeric_ratio gcms->quantification gcms->enantiomeric_ratio

Caption: A flowchart illustrating the key steps in the analysis of this compound from meteoritic samples.

This compound and the GABA-B Receptor Signaling Pathway

GABAB_Signaling This compound-Mediated GABA-B Receptor Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GABAB_R GABA-B Receptor (GABAB1 + GABAB2 subunits) This compound->GABAB_R Binds to GABAB1 subunit G_protein G-protein (Gi/o) GABAB_R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates to G_betagamma Gβγ G_protein->G_betagamma Dissociates to AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel (Inwardly Rectifying K+ Channel) G_betagamma->GIRK Activates cAMP cAMP AC->cAMP Decreases production of K_ion K+ GIRK->K_ion Increases K+ efflux hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) K_ion->hyperpolarization Leads to

Caption: The signaling cascade initiated by the binding of this compound to the GABA-B receptor.

Conclusion and Future Directions

The study of extraterrestrial this compound continues to be a vibrant and interdisciplinary field of research. Its presence in meteorites with an L-enantiomeric excess provides a crucial piece of the puzzle in understanding the origins of life's homochirality. The detailed analytical protocols provided in this guide are intended to facilitate further research into the distribution and isotopic composition of this compound in a wider range of extraterrestrial materials, including samples returned from asteroids and comets.

Furthermore, the unique pharmacological profile of this compound as a GABA-B receptor agonist warrants continued investigation. Future research in drug development should focus on elucidating the precise nature of its interaction with the receptor, exploring its potential as a partial agonist, and designing novel analogs with improved therapeutic properties and reduced side effects. The convergence of astrobiology and pharmacology in the study of this compound highlights the unexpected and exciting discoveries that can emerge from exploring the chemistry of the cosmos.

References

The Role of Isovaline in the Genesis of Life: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of life on Earth presents a plethora of unresolved questions, chief among them the origin of biological homochirality—the exclusive use of L-amino acids in proteins. The non-proteinogenic amino acid isovaline, discovered in carbonaceous chondrites such as the Murchison meteorite, offers a compelling clue in this enigma. This technical guide provides an in-depth exploration of the role of this compound in origin of life theories, detailing its extraterrestrial origins, unique chemical properties, and the experimental evidence supporting its potential contribution to the prebiotic world. We present quantitative data on this compound's enantiomeric excess in meteorites, detailed experimental methodologies for its analysis and synthesis in prebiotic conditions, and visualizations of key pathways and workflows to facilitate a deeper understanding for researchers in astrobiology, prebiotic chemistry, and drug development.

Introduction: The Chirality Problem and the Messenger from Space

Life's molecular machinery is fundamentally left-handed. The twenty proteinogenic amino acids, the building blocks of proteins, exist almost exclusively as L-enantiomers. This homochirality is essential for the proper folding and function of proteins and enzymes. However, abiotic chemical reactions typically produce racemic mixtures—equal amounts of left- (L) and right-handed (D) enantiomers. This begs the question: what broke the symmetry on the prebiotic Earth?

One leading hypothesis posits an extraterrestrial origin for this bias. The discovery of amino acids in meteorites, remnants of the early solar system, provides tangible evidence for the delivery of complex organic molecules to the nascent Earth. Among these, this compound (2-amino-2-methylbutanoic acid) has emerged as a molecule of significant interest.

This compound is a non-proteinogenic α-methyl amino acid, meaning it is not one of the 20 common amino acids found in terrestrial life and possesses a methyl group on its α-carbon. This structural feature has profound implications for its role in prebiotic chemistry.

Extraterrestrial Abundance and Enantiomeric Excess of this compound

This compound has been identified in several carbonaceous chondrites, a class of meteorites rich in organic compounds. Crucially, these meteoritic samples often exhibit a significant excess of the L-enantiomer of this compound. This L-enantiomeric excess (L-ee) is a key piece of evidence supporting the theory that the building blocks of life, with a pre-existing chiral bias, were delivered to Earth.

Quantitative Data on L-Isovaline Enantiomeric Excess in Meteorites

The table below summarizes the L-enantiomeric excess of this compound found in various carbonaceous chondrites. This data provides a quantitative basis for the extraterrestrial chirality hypothesis.

MeteoriteTypeL-Isovaline Enantiomeric Excess (L-ee) (%)Reference(s)
MurchisonCM2up to 18.5 ± 2.6[1][2]
OrgueilCI115.2 ± 4.0[1][2]
LEW 90500CM23.3[3]
LON 94102C2 (ungrouped)Racemic[3]
EET 92042CR2Racemic[2]
QUE 99177CR2Racemic[2]
GRA 95229CR2~3
Aguas ZarcasCM2~10-15[4]
Tagish LakeC2 (ungrouped)0-7[3]

Note: Enantiomeric excess (ee) is calculated as [(L - D) / (L + D)] * 100%. The values presented are the highest reported for each meteorite and can vary between different fragments of the same meteorite.

The Chemical Significance of this compound

The unique structure of this compound underpins its importance in origin of life theories.

  • Resistance to Racemization: Unlike proteinogenic α-hydrogen amino acids, the α-methyl group of this compound makes it highly resistant to racemization—the process by which a pure enantiomer converts into a racemic mixture over geological timescales.[5] This exceptional stability means that the enantiomeric excess observed in meteorites today is likely a true reflection of its primordial state.

  • Proposed Formation Pathway: The Strecker synthesis is the most widely accepted abiotic pathway for the formation of α-amino acids, including this compound, on meteorite parent bodies.[5] This reaction involves aldehydes or ketones, ammonia, and hydrogen cyanide. The initial products of the Strecker synthesis are racemic; the observed enantiomeric excess is believed to have been induced and/or amplified subsequently.

  • Amplification of Chirality through Aqueous Alteration: A strong correlation has been observed between the degree of aqueous alteration (the extent to which a meteorite has been altered by water on its parent body) and the magnitude of the L-isovaline enantiomeric excess.[6] Meteorites that have experienced more extensive aqueous alteration, such as Murchison and Orgueil, show a higher L-ee of this compound.[1][2] This suggests that processes occurring in the presence of water on asteroids or comets, such as crystallization or interactions with chiral minerals, amplified an initial small chiral imbalance.

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound in a prebiotic context.

Analysis of this compound in Meteoritic Samples by LC-FD/TOF-MS

Objective: To extract, separate, and quantify the enantiomers of this compound from carbonaceous chondrites.

Methodology: Liquid Chromatography with Fluorescence Detection and Time-of-Flight Mass Spectrometry (LC-FD/TOF-MS).

Protocol:

  • Sample Preparation:

    • A pristine interior chip of the meteorite is crushed into a fine powder using a sterilized mortar and pestle.

    • The powdered sample is transferred to a clean glass ampoule with a known volume of ultrapure water.

    • The ampoule is flame-sealed and heated at 100°C for 24 hours to extract soluble organic compounds.

    • After cooling, the ampoule is opened, and the solid material is separated by centrifugation.

    • The aqueous supernatant is transferred to a clean vial and dried under vacuum.

  • Acid Hydrolysis (Optional but recommended):

    • To release amino acids that may be bound in larger molecules, the dried extract is subjected to vapor-phase acid hydrolysis with 6M HCl at 150°C for 3 hours.

    • The hydrolyzed sample is then dried under vacuum to remove the acid.

  • Derivatization:

    • The dried extract is redissolved in a borate buffer.

    • A derivatizing agent, typically a solution of o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC), is added to the sample. This reagent reacts with primary amino acids to form fluorescent, chiral derivatives that can be separated by chromatography.

  • LC-FD/TOF-MS Analysis:

    • The derivatized sample is injected into an HPLC system equipped with a chiral column (e.g., a Waters BEH C18 column followed by a BEH phenyl column).

    • A gradient elution is performed using a mobile phase consisting of a mixture of ammonium formate buffer and methanol.

    • The eluting compounds are passed through a fluorescence detector to quantify the OPA/NAC derivatives.

    • The eluent is then directed to a time-of-flight mass spectrometer to confirm the identity of the compounds by their exact mass-to-charge ratio.

  • Data Analysis:

    • The retention times of the D- and L-isovaline derivatives are compared to those of a standard.

    • The peak areas from the fluorescence chromatogram are used to calculate the relative abundances of the D and L enantiomers and thus the enantiomeric excess.

Simulated Prebiotic Peptide Synthesis with this compound

Objective: To investigate the potential for this compound to polymerize into peptides under simulated prebiotic conditions.

Methodology: Wet-dry cycling in the presence of a condensing agent and/or mineral surfaces.

Protocol:

  • Reactant Preparation:

    • Prepare an aqueous solution of L-isovaline (or a racemic mixture to study potential chiral selection) at a concentration relevant to prebiotic scenarios (e.g., 10-100 µM).

    • Add a plausible prebiotic condensing agent, such as cyanamide or dicyandiamide, to the solution.

    • In parallel experiments, introduce a mineral surface, such as montmorillonite clay or silica, which may act as a catalyst.

  • Wet-Dry Cycling:

    • Place the reaction mixture in a vial and subject it to repeated cycles of hydration and dehydration.

    • Hydration phase: Add a small amount of water to dissolve the reactants.

    • Dehydration phase: Heat the vial at a moderate temperature (e.g., 60-80°C) to evaporate the water, concentrating the reactants and promoting condensation reactions.

    • Repeat this cycle multiple times (e.g., 10-50 cycles) to simulate evaporation and rehydration in a primordial pool.

  • Analysis of Products:

    • After the desired number of cycles, dissolve the reaction products in a suitable solvent.

    • Analyze the products using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify any oligomers of this compound that have formed.

    • Compare the results from experiments with and without condensing agents and mineral surfaces to determine their effect on peptide formation.

Visualizing the Role of this compound in Prebiotic Pathways

Graphviz diagrams are used to illustrate the conceptual and experimental workflows related to this compound's role in the origin of life.

Isovaline_Origin_and_Delivery cluster_Space Interstellar and Protoplanetary Disk Environment cluster_Alteration Aqueous Alteration on Parent Body cluster_Earth Early Earth ISM Interstellar Medium (Ices, Dust Grains) Precursors Simple Molecules (H2O, NH3, Ketones, HCN) ISM->Precursors Accretion Strecker Strecker Synthesis on Parent Body Precursors->Strecker Racemic_this compound Racemic this compound Strecker->Racemic_this compound Aqueous_Alteration Aqueous Alteration Racemic_this compound->Aqueous_Alteration Amplification Enantiomeric Amplification Aqueous_Alteration->Amplification L_Enriched_this compound L-Enriched this compound Amplification->L_Enriched_this compound Delivery Meteoritic Delivery L_Enriched_this compound->Delivery Prebiotic_Soup Prebiotic Soup Delivery->Prebiotic_Soup

Caption: Proposed pathway for the formation and delivery of L-enriched this compound to the early Earth.

Homochirality_Hypothesis Start Delivery of L-Enriched this compound to Early Earth Catalysis This compound acts as a Chiral Catalyst or Template Start->Catalysis Transfer Transfer of Asymmetry to Proteinogenic Amino Acids Catalysis->Transfer Polymerization Enantioselective Polymerization Transfer->Polymerization Homochiral_Polymers Formation of Homochiral Peptides and Proteins Polymerization->Homochiral_Polymers Life Emergence of Life with L-Amino Acid Homochirality Homochiral_Polymers->Life

Caption: Logical flow of the hypothesis for this compound's role in the origin of homochirality.

Experimental_Workflow Sample Meteorite Sample Extraction Hot Water Extraction Sample->Extraction Hydrolysis Acid Hydrolysis Extraction->Hydrolysis Derivatization OPA/NAC Derivatization Hydrolysis->Derivatization Analysis LC-FD/TOF-MS Analysis Derivatization->Analysis Data Enantiomeric Excess Calculation Analysis->Data

Caption: Simplified experimental workflow for the analysis of this compound in meteorite samples.

This compound as a Prebiotic Catalyst

A key aspect of the this compound hypothesis is its potential to act as a catalyst for the transfer of chirality to other prebiotic molecules. Being resistant to racemization, L-enriched this compound could have provided a stable chiral environment on the early Earth. This could have influenced the synthesis or degradation of other amino acids, leading to an enrichment of L-enantiomers in the proteinogenic amino acids. While direct experimental evidence for this compound's catalytic role in this specific context is an active area of research, its structural properties make it a compelling candidate for such a function.

Implications for Drug Development

The study of non-proteinogenic amino acids like this compound has implications beyond the origin of life. The incorporation of α-methyl amino acids into peptides is a known strategy in medicinal chemistry to enhance their stability against enzymatic degradation. Understanding the prebiotic roles and properties of this compound can inspire the design of novel peptide-based therapeutics with improved pharmacokinetic profiles. The unique conformational constraints imposed by this compound can also be exploited to design peptidomimetics with specific biological activities.

Conclusion and Future Directions

This compound, delivered to the early Earth in carbonaceous chondrites with a significant L-enantiomeric excess, presents a compelling solution to the puzzle of biological homochirality. Its resistance to racemization makes it a robust tracer of prebiotic chiral asymmetry. The correlation between aqueous alteration and enantiomeric enrichment points to amplification mechanisms on meteorite parent bodies.

Future research should focus on several key areas:

  • Experimental Verification of Catalytic Activity: Designing and conducting experiments to demonstrate the catalytic role of this compound in the enantioselective synthesis or polymerization of proteinogenic amino acids under plausible prebiotic conditions.

  • Exploration of Other Meteorites: Expanding the analysis of this compound's enantiomeric excess to a wider range of meteorites to further refine the correlation with parent body processes.

  • In-depth Simulation Studies: Utilizing computational chemistry to model the interactions of this compound with mineral surfaces and other prebiotic molecules to elucidate the mechanisms of chiral amplification and transfer.

The study of this compound continues to be a fertile ground for research at the intersection of chemistry, biology, and planetary science, offering profound insights into our own origins and providing inspiration for the development of new molecular technologies.

References

An In-depth Technical Guide to Isovaline: A Non-Proteinogenic α-Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovaline, a non-proteinogenic α-amino acid, stands as a molecule of significant interest across diverse scientific disciplines, from astrobiology to pharmacology. First identified in the Murchison meteorite, its extraterrestrial origins have fueled research into the origins of life and homochirality.[1] Beyond its cosmic roots, this compound has emerged as a compelling candidate in drug development, primarily due to its unique structural properties and biological activity. As an isomer of the proteinogenic amino acid valine, this compound possesses a distinct α,α-disubstituted structure that confers remarkable resistance to enzymatic degradation and the ability to induce specific secondary structures in peptides.[1] Notably, this compound exhibits analgesic and anticonvulsant properties, attributed to its interaction with peripheral γ-aminobutyric acid type B (GABAB) receptors.[1] This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, biological activity, and its burgeoning potential in therapeutic applications. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and drug development professionals.

Core Characteristics of this compound

This compound, systematically named 2-amino-2-methylbutanoic acid, is a chiral α-amino acid with the chemical formula C₅H₁₁NO₂.[2] Unlike its isomer valine, this compound features a methyl group and an ethyl group attached to the α-carbon, rendering it a Cα-tetrasubstituted amino acid. This structural feature is central to its unique properties.

Physicochemical Properties

The distinct structure of this compound governs its physical and chemical characteristics. A summary of its key physicochemical properties is provided in Table 1. The presence of the additional methyl group at the α-carbon sterically hinders rotation around the peptide backbone, influencing the conformational freedom of peptides into which it is incorporated.

PropertyValueReference(s)
Molecular Formula C₅H₁₁NO₂[3]
Molar Mass 117.15 g/mol [3]
IUPAC Name 2-Amino-2-methylbutanoic acid[2]
CAS Number 595-39-1 (racemic)[1]
595-40-4 (L-isovaline)[4]
3059-97-0 (D-isovaline)[3]
pKa (predicted) 2.38 ± 0.10 (carboxyl group)[3]
Melting Point 276-278 °C[3]
Water Solubility Freely soluble[3]
Appearance White needles or crystalline powder[3]

Table 1: Physicochemical Properties of this compound. This table summarizes the core physicochemical properties of this compound, providing essential data for its handling and application in experimental settings.

Synthesis of this compound

The synthesis of this compound, particularly in its enantiomerically pure forms, is a critical aspect of its study and application. The Strecker synthesis is a classical and versatile method for producing racemic α-amino acids, which can be adapted for this compound.

Experimental Protocol: Racemic Strecker Synthesis of this compound

This protocol outlines a general procedure for the synthesis of racemic this compound from 2-butanone.

Materials:

  • 2-Butanone

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Ammonia (aqueous solution)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Water

Procedure:

  • Imine Formation: In a suitable reaction vessel, dissolve ammonium chloride in an aqueous ammonia solution. To this, add 2-butanone. Stir the mixture at room temperature to facilitate the formation of the corresponding imine.[5]

  • α-Aminonitrile Formation: Slowly add a solution of potassium cyanide to the reaction mixture. Continue stirring at room temperature. The cyanide anion will attack the imine carbon to form 2-amino-2-methylbutanenitrile.[5]

  • Hydrolysis: Acidify the reaction mixture by the slow addition of concentrated hydrochloric acid. Heat the mixture under reflux to hydrolyze the nitrile group to a carboxylic acid. This step results in the formation of racemic this compound hydrochloride.[6]

  • Isolation and Purification: After cooling, neutralize the reaction mixture with a sodium hydroxide solution to precipitate the free amino acid. The crude this compound can be collected by filtration. Recrystallization from a suitable solvent, such as a water/ethanol mixture, can be performed to purify the product. The purity can be assessed by techniques like NMR and mass spectrometry.[6]

Enantioselective Synthesis

For pharmacological applications, enantiomerically pure forms of this compound are often required. Asymmetric Strecker reactions, employing a chiral auxiliary or a chiral catalyst, can be utilized to achieve enantioselective synthesis.[7]

Biological Activity and Mechanism of Action

This compound's biological activity is primarily attributed to its interaction with the GABAergic system, specifically as an agonist at GABAB receptors. This interaction underlies its observed analgesic and anticonvulsant effects.

GABAergic Signaling Pathway

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[8] Upon activation by an agonist like this compound, the receptor initiates a downstream signaling cascade.

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABAB Receptor (Heterodimer) G_Protein Gi/o Protein GABAB_R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits K_Channel GIRK Channel (K+ Channel) G_Protein->K_Channel activates Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel inhibits cAMP cAMP AC->cAMP conversion K_efflux K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx Decreased Ca2+ Influx Ca_Channel->Ca_influx This compound This compound This compound->GABAB_R binds ATP ATP PKA Protein Kinase A cAMP->PKA activates Neuronal_Excitability Decreased Neuronal Excitability K_efflux->Neuronal_Excitability Neurotransmitter_Release Reduced Neurotransmitter Release Ca_influx->Neurotransmitter_Release Neurotransmitter_Release->Neuronal_Excitability

Figure 1: GABAB Receptor Downstream Signaling Pathway. Activation of the GABAB receptor by this compound leads to the dissociation of the associated Gi/o protein. The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibit voltage-gated calcium channels, reducing neurotransmitter release. The Gαi subunit inhibits adenylyl cyclase, decreasing cAMP production and subsequent protein kinase A (PKA) activity.

Analgesic and Anticonvulsant Properties

Studies have demonstrated that this compound produces dose-dependent antinociception in various animal models of pain, including the formalin and hot-plate tests.[9] Importantly, this compound does not readily cross the blood-brain barrier, and its analgesic effects are mediated by peripheral GABAB receptors.[1][9] This peripheral restriction is a significant advantage, as it may limit the central nervous system side effects commonly associated with other GABAergic agonists. The anticonvulsant properties of this compound have also been reported, with studies showing its ability to suppress seizure-like activity in in vitro models.

While direct binding affinity values (Ki or IC50) for this compound at the GABAB receptor are not consistently reported in the literature, functional assays demonstrate its agonistic activity. Some studies suggest that this compound's interaction with the GABAB receptor may be atypical, as it does not always activate G-protein-coupled inwardly rectifying potassium (GIRK) channels in the same manner as the canonical agonist baclofen.[10][11]

Applications in Drug Development and Research

The unique characteristics of this compound make it a valuable tool in drug design and biochemical research.

Peptide and Peptidomimetic Design

The incorporation of this compound into peptide sequences can significantly enhance their therapeutic potential. Its α,α-disubstituted nature provides steric hindrance that protects against enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[12] Furthermore, the conformational constraints imposed by this compound can be exploited to design peptides with specific secondary structures, leading to improved receptor binding affinity and selectivity.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Isovaline-OH

This protocol outlines the general steps for incorporating Fmoc-isovaline-OH into a peptide chain using manual Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acids, including Fmoc-isovaline-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least one hour.[13][14]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% piperidine solution in DMF.[13][14]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • Activate the Fmoc-isovaline-OH by dissolving it in DMF with a coupling reagent (e.g., HBTU) and DIPEA.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. The reaction time may need to be extended due to the steric hindrance of this compound.[15]

  • Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling step, remove the N-terminal Fmoc group. Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove the side-chain protecting groups.[16]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect it by centrifugation, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[15]

SPPS_Workflow Start Start with Fmoc-protected amino acid on resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Isovaline-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes Final_Cleavage Final Cleavage and Deprotection (TFA cocktail) Repeat->Final_Cleavage No Purification Purification (RP-HPLC) Final_Cleavage->Purification

Figure 2: Solid-Phase Peptide Synthesis Workflow. This diagram illustrates the cyclical process of solid-phase peptide synthesis for incorporating an amino acid like this compound.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the characterization and quantification of this compound in various matrices.

Chromatographic and Spectrometric Analysis

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of amino acids, including this compound.[17] Pre-column derivatization with reagents such as o-phthaldialdehyde (OPA) is often employed to enhance detection by fluorescence or UV-Vis spectroscopy.[18][19] Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of this compound and its derivatives.[20][21][22][23] Nuclear magnetic resonance (NMR) spectroscopy is also invaluable for structural confirmation, providing detailed information about the connectivity and stereochemistry of the molecule.[2]

Experimental Protocol: Quantitative Analysis of this compound in Plasma by HPLC

This protocol provides a general framework for the quantitative analysis of this compound in a biological matrix like plasma.

Materials:

  • Plasma sample

  • Internal standard (e.g., a stable isotope-labeled this compound)

  • Perchloric acid (for protein precipitation)

  • o-Phthaldialdehyde (OPA) derivatizing reagent

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • To a known volume of plasma, add the internal standard.

    • Precipitate the plasma proteins by adding a solution of perchloric acid.[5]

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant and filter it.

  • Derivatization: Mix the filtered supernatant with the OPA derivatizing reagent to form a fluorescent derivative of this compound.[24]

  • HPLC Analysis:

    • Inject the derivatized sample onto the HPLC system.

    • Separate the analytes on a C18 column using a suitable mobile phase gradient (e.g., a gradient of acetonitrile in a phosphate buffer).[24]

    • Detect the fluorescent derivatives using a fluorescence detector.

  • Quantification: Create a calibration curve using standards of known this compound concentrations. Quantify the amount of this compound in the plasma sample by comparing its peak area to that of the internal standard and the calibration curve.

Conclusion

This compound represents a fascinating and versatile non-proteinogenic amino acid with significant potential in both fundamental research and pharmaceutical development. Its extraterrestrial origins continue to provide insights into prebiotic chemistry, while its unique structural features and biological activity make it a valuable building block for the design of novel therapeutics. The peripherally restricted analgesic and anticonvulsant properties of this compound, mediated through the GABAB receptor, offer a promising avenue for the development of new drugs with improved side-effect profiles. The detailed methodologies and data presented in this technical guide are intended to facilitate further research and unlock the full potential of this remarkable molecule.

References

The stability and racemization of isovaline in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Racemization of Isovaline in Aqueous Solutions

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a non-proteinogenic α-alkyl amino acid, is of significant interest in pharmaceutical development and astrobiology due to its unique structural properties. A defining characteristic of this compound is its exceptional resistance to racemization in aqueous solutions, a feature attributed to the absence of a hydrogen atom on its α-carbon. This technical guide provides a comprehensive overview of the stability and racemization behavior of this compound in aqueous environments. It consolidates available quantitative data, details relevant experimental protocols for stability and enantiomeric analysis, and presents logical workflows and potential degradation pathways through diagrams. This document is intended to serve as a foundational resource for professionals working with this compound, offering insights into its handling, formulation, and analytical characterization.

Introduction: The Unique Stability of this compound

This compound (2-amino-2-methylbutanoic acid) is a structural isomer of the common amino acid valine.[1] Its key structural feature is the presence of a methyl group on the α-carbon, the chiral center. This substitution, in place of the α-hydrogen found in all proteinogenic amino acids, is the primary reason for its remarkable stability against racemization.[1][2]

Racemization of typical amino acids proceeds through the deprotonation of the α-hydrogen to form a planar carbanion intermediate, which can then be protonated from either side, leading to a loss of stereochemical purity. As this compound lacks this α-hydrogen, this common racemization pathway is prohibited in aqueous solutions under standard conditions.[3][4] This inherent stability makes this compound a valuable chiral building block in drug development, as the stereointegrity of a pharmaceutical agent is often critical to its efficacy and safety.

While thermally stable and resistant to racemization, this compound can be degraded under forcing conditions such as high-energy radiation.[3] Understanding the limits of its stability is crucial for defining storage conditions, predicting shelf-life, and developing robust analytical methods for drug products containing this compound.

Quantitative Stability Data

Quantitative kinetic data on the racemization of this compound in aqueous solutions at varying pH and temperature are largely absent from the scientific literature, a testament to its profound stability. Studies that have attempted to induce racemization have required harsh, non-aqueous conditions or high-energy irradiation, under which decomposition becomes a competing and often dominant process. However, data from forced degradation studies provide valuable insights into its stability limits.

Table 1: Radiolytic and Photolytic Stability of this compound

This table summarizes the conditions under which this compound degradation has been quantified. These data are primarily from studies simulating extraterrestrial environments but are the best available proxies for understanding its stability under high-energy stress.

Stress ConditionMatrixKey ParameterValueReference(s)
0.8 MeV Proton BeamSolid-phase ice (with and without H₂O)Dose for 50% destruction~1.4 eV/molecule[3]
γ-ray IrradiationAqueous solutionQuantum Yield of Photolysis (Φ)Extremely high (not precisely quantified)[5]
UV Irradiation (190–400 nm)Aqueous solutionQuantum Yield of Photolysis (Φ)~0.89[5]

Note: The quantum yield (Φ) represents the number of molecules decomposed per photon absorbed. A value of ~0.89 indicates that approximately 89% of absorbed photons result in the decomposition of an this compound molecule.

Racemization and Degradation Pathways

Racemization Mechanism (or Lack Thereof)

The exceptional resistance of this compound to racemization is a direct consequence of its molecular structure. The diagram below illustrates the common mechanism for amino acid racemization and highlights why this compound is an exception.

Racemization_Mechanism cluster_0 Typical Amino Acid (with α-Hydrogen) cluster_1 This compound (no α-Hydrogen) L_AA L-Amino Acid (R-CH(NH3+)-COO-) Carbanion Planar Carbanion Intermediate L_AA->Carbanion -H+ Carbanion->L_AA +H+ D_AA D-Amino Acid (R-CH(NH3+)-COO-) Carbanion->D_AA +H+ This compound L-Isovaline (No α-H) NoReaction No Carbanion Formation (Racemization Prohibited) This compound->NoReaction -H+ (Not Possible) Degradation_Pathway This compound This compound Deamination Deamination (-NH3) This compound->Deamination Decarboxylation Decarboxylation (-CO2) This compound->Decarboxylation Keto_Acid α-Keto-α-methylbutanoic acid Deamination->Keto_Acid Amine 2-Aminobutane Decarboxylation->Amine Further_Degradation Further Degradation Products (e.g., smaller organic acids, amines, CO2) Keto_Acid->Further_Degradation Amine->Further_Degradation Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of this compound in Water acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 N NaOH, RT) start->base oxidation Oxidative Stress (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C in neutral solution) start->thermal photo Photostability (ICH Q1B conditions) start->photo sampling Sample at Time Points (e.g., 0, 2, 8, 24 hrs) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench Reaction sampling->neutralize analysis Analyze Samples using a Stability-Indicating Method (e.g., HPLC-UV/MS) neutralize->analysis end Identify Degradants & Determine Degradation Rate analysis->end

References

Isovaline as a Biomarker in Astrobiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Isovaline, a non-proteinogenic α-dialkyl amino acid, has emerged as a significant biomarker in the field of astrobiology. Its presence and unique chiral properties in carbonaceous chondrites provide a compelling window into the prebiotic chemistry of the early solar system and the potential origins of life. This technical guide provides an in-depth analysis of this compound's significance, focusing on its enantiomeric excess in meteorites, its formation and stability under extraterrestrial conditions, and its potential role in the emergence of homochirality. Detailed experimental protocols for the extraction and analysis of this compound from meteorite samples are provided, along with a compilation of quantitative data from key studies. This document is intended for researchers, scientists, and drug development professionals interested in the intersection of analytical chemistry, planetary science, and the origins of life.

Introduction: The Significance of this compound in Astrobiology

The search for life beyond Earth is fundamentally a search for chemical signatures that are indicative of biological processes. Among the most promising of these are amino acids, the building blocks of proteins. However, the mere presence of amino acids is not definitive proof of life, as they can be formed through abiotic processes. The key lies in their chirality, or "handedness." Life on Earth exclusively utilizes L-enantiomers of amino acids. Therefore, the discovery of a significant excess of one enantiomer over the other (an enantiomeric excess, or ee) in an extraterrestrial sample could be a powerful biosignature.

This compound (2-amino-2-methylbutanoic acid) is a rare amino acid on Earth but is found in significant quantities in carbonaceous chondrites, a class of meteorites rich in organic compounds.[1] What makes this compound particularly compelling as an astrobiological biomarker are two key properties:

  • Resistance to Racemization: Unlike most proteinogenic amino acids, this compound has a methyl group instead of a hydrogen atom at its α-carbon. This structural feature makes it highly resistant to racemization, the process by which an enantiomerically pure sample converts into a mixture of both enantiomers over geological timescales.[2][3] This means that the enantiomeric ratio of this compound found in meteorites likely reflects its primordial state at the time of its formation.[4][5]

  • Non-Biological Origin: this compound is not one of the 20 common amino acids used by life on Earth, minimizing the possibility of terrestrial contamination explaining its presence in meteorites.[6]

The consistent finding of a significant L-enantiomeric excess of this compound in various meteorites, such as the Murchison and Orgueil meteorites, provides strong evidence for a prebiotic chiral bias in the early solar system.[4][7][8][9] This has profound implications for understanding the origin of homochirality in terrestrial life, suggesting that the building blocks of life delivered to the early Earth by meteorites may have already possessed a chiral preference.

Quantitative Data: this compound in Carbonaceous Chondrites

The following tables summarize the quantitative data on the concentration and enantiomeric excess of this compound in various carbonaceous chondrites as reported in the scientific literature.

Table 1: L-Enantiomeric Excess (L-ee) of this compound in Various Meteorites

MeteoriteTypeL-ee (%) of this compoundReference(s)
MurchisonCM2up to 18.5 ± 2.6[4][7][8][9]
OrgueilCI115.2 ± 4.0[4][9]
LEW 90500CM2-0.5 to 3.0[10]
EET 92042CR2Racemic (no excess)[4][9]
QUE 99177CR2Racemic (no excess)[4][9]
LEW 85311CM1.910.0 ± 8.9[6]

Table 2: Concentration of this compound in Selected Meteorites

MeteoriteTypeThis compound Concentration (ppb)Reference(s)
MurchisonCM2~2,400[1]
OrgueilCI185 ± 5[4]
IvunaCI1<200 (trace amounts)[11]
EET 92042CR223,000 - 29,000[1]
GRA 95229CR223,000 - 29,000[1]

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound from meteorite samples.

Sample Preparation and Amino Acid Extraction

A generalized workflow for the extraction of amino acids from meteorite samples is as follows:

experimental_workflow cluster_extraction Amino Acid Extraction cluster_analysis_prep Analysis Preparation start Meteorite Powder extraction Hot Water Extraction (100°C, 24h in Milli-Q water) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant hydrolysis Acid Hydrolysis (optional) (6 M HCl, 100°C, 24h) supernatant->hydrolysis desalting Desalting (Cation-Exchange Resin) hydrolysis->desalting derivatization Derivatization desalting->derivatization analysis LC-MS or GC-MS Analysis derivatization->analysis

Figure 1: General workflow for the extraction and analysis of amino acids from meteorite samples.

Detailed Protocol for Hot Water Extraction: [6][12]

  • Crushing: Interior chips of the meteorite are crushed into a fine powder using a sterilized ceramic mortar and pestle to avoid contamination.

  • Extraction: The powdered sample is transferred to a glass ampoule with Milli-Q ultrapure water (typically 1 mL of water per gram of meteorite powder). The ampoule is then flame-sealed.

  • Heating: The sealed ampoule is heated in an oven at 100°C for 24 hours.

  • Separation: After cooling, the ampoule is opened, and the aqueous extract is separated from the solid meteorite residue by centrifugation.

  • Drying: The supernatant is collected and dried under reduced pressure.

  • Acid Hydrolysis (Optional): To release amino acids that may be bound in polymers or as precursors, the dried extract can be hydrolyzed with 6 M HCl at 100°C for 24 hours.[8]

  • Desalting: The aqueous extract (either hydrolyzed or unhydrolyzed) is passed through a cation-exchange resin to remove salts and other interfering compounds. The amino acids are then eluted from the resin.

Enantiomeric Analysis by Liquid Chromatography (LC-MS)

Derivatization with o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC): [4][9]

  • The desalted amino acid extract is derivatized with a solution of o-phthaldialdehyde (OPA) and the chiral thiol N-acetyl-L-cysteine (NAC). This reaction forms fluorescent diastereomeric isoindole derivatives.

LC-FD/TOF-MS Parameters: [2]

  • Columns: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) followed by a Waters ACQUITY UPLC BEH Phenyl column (2.1 x 150 mm, 1.7 µm) in series.

  • Column Temperature: 30°C.

  • Mobile Phase A: 50 mM ammonium formate, 8% methanol, pH 8.0.

  • Mobile Phase B: Methanol.

  • Flow Rate: 150 µL/min.

  • Gradient:

    • 0 min: 15% B

    • 25 min: 20% B

    • 25.06 min: 35% B

    • 44.5 min: 40% B

    • 45 min: 100% B

  • Detection: Fluorescence detector followed by a time-of-flight mass spectrometer (TOF-MS) operating in positive ion mode.

Enantiomeric Analysis by Gas Chromatography (GC-MS)

Derivatization with N-trifluoroacetyl (TFA) and Isopropanol: [8]

  • The dried amino acid extract is first esterified with isopropanol in the presence of HCl to convert the carboxylic acid group to an isopropyl ester.

  • The sample is then acylated with trifluoroacetic anhydride (TFAA) to convert the amino group to a trifluoroacetyl amide. This two-step process creates volatile derivatives suitable for GC analysis.

GC-MS Parameters: A typical GC-MS setup for chiral amino acid analysis would involve:

  • Column: A chiral capillary column, such as Chirasil-L-Val.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient is used to separate the different amino acid derivatives.

  • Detector: A mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode.

Abiotic Formation and Prebiotic Significance

The leading hypothesis for the abiotic synthesis of this compound and other α-amino acids in meteorite parent bodies is the Strecker synthesis .

strecker_synthesis cluster_strecker Strecker Synthesis of this compound ketone Butan-2-one (Ketone) aminonitrile α-Aminonitrile Intermediate ketone->aminonitrile + NH3, + HCN ammonia Ammonia (NH3) ammonia->aminonitrile hcn Hydrogen Cyanide (HCN) hcn->aminonitrile hydrolysis Hydrolysis aminonitrile->hydrolysis This compound This compound (Racemic Mixture) hydrolysis->this compound homochirality_origin cluster_prebiotic Proposed Role of this compound in the Origin of Homochirality cpl Circularly Polarized Light (in ISM or Solar Nebula) enrichment Asymmetric Photolysis cpl->enrichment racemic Racemic Precursors racemic->enrichment small_ee Small L-Enantiomeric Excess of this compound enrichment->small_ee aqueous_alteration Aqueous Alteration (on Meteorite Parent Body) small_ee->aqueous_alteration amplification Amplification of L-ee aqueous_alteration->amplification meteorite_delivery Meteoritic Delivery to Early Earth amplification->meteorite_delivery prebiotic_soup Prebiotic Soup with L-Enriched Amino Acids meteorite_delivery->prebiotic_soup homochirality Emergence of Biological Homochirality (L-Amino Acids) prebiotic_soup->homochirality

References

The Enantiomeric Anomaly of L-Isovaline in Carbonaceous Meteorites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of a significant enantiomeric excess of the non-proteinogenic amino acid L-isovaline in carbonaceous meteorites has profound implications for our understanding of the origins of life and the prebiotic inventory of chiral molecules on the early Earth. This technical guide provides an in-depth analysis of the enantiomeric excess of L-isovaline in these extraterrestrial materials, detailing the quantitative data, experimental protocols for its determination, and the proposed mechanisms for its origin and amplification.

Quantitative Data: L-Isovaline Enantiomeric Excess in Carbonaceous Meteorites

The enantiomeric excess (ee) of L-isovaline has been measured in a variety of carbonaceous chondrites. The data reveals a significant variation in the magnitude of the L-excess, which appears to correlate with the degree of aqueous alteration experienced by the meteorite's parent body. Meteorites that have undergone more extensive aqueous alteration generally exhibit a higher L-isovaline ee.

Below is a summary of the quantitative data for L-isovaline enantiomeric excess in several key carbonaceous meteorites.

MeteoriteTypeL-Isovaline Enantiomeric Excess (%)Reference(s)
MurchisonCM20 to 18.5 ± 2.6[1][2][3][4][5][6][7]
MurchisonCM218.9 to 20.5[6]
MurchisonCM2up to ~18[8]
MurchisonCM27.0 to 9.1[9]
OrgueilCI115.2 ± 4.0[1][2][4][5]
Lewis Cliffs (LEW) 90500CM23.3[1]
Lewis Cliffs (LEW) 90500CM2-0.5 to 3.0[6]
Lonewolf Nunataks (LON) 94102CM2Racemic (within error)[1]
Elephant Moraine (EET) 92042CR2Racemic (within error)[1][2][5]
Queen Alexandra Range (QUE) 99177CR2Racemic (within error)[1][2][5]
Tagish LakeC2 (ungrouped)0 to 7[1]
Aguas ZarcasCM2~10 to 15[10]

Experimental Protocols

The determination of the enantiomeric composition of isovaline in meteorites is a complex analytical challenge due to the low abundance of this amino acid and the potential for terrestrial contamination. The primary methodology employed involves the following key steps:

1. Sample Preparation:

  • Extraction: Interior meteorite fragments, carefully selected to minimize terrestrial contamination, are typically pulverized. The amino acids are then extracted from the powdered meteorite sample using hot water.[6]

  • Acid Hydrolysis (Optional but common): To release amino acids that may be bound within the meteorite matrix, a portion of the water extract is often subjected to acid vapor hydrolysis using 6 M HCl at 150°C for 3 hours.[10]

  • Desalting: The resulting extracts are desalted using cation-exchange chromatography to remove interfering inorganic salts.[10]

2. Derivatization:

To enable chromatographic separation and sensitive detection of the enantiomers, the amino acids in the extract are derivatized. A common derivatization agent is o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC). This reagent reacts with primary amino acids to form fluorescent diastereomers that can be resolved on a chiral chromatography column.[5][8]

3. Chromatographic Separation and Detection:

  • Liquid Chromatography (LC): The derivatized amino acid mixture is separated using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). A C18 or a combination of C18 and phenyl columns are often used.[11]

  • Detection: Detection is typically achieved using fluorescence detection, which offers high sensitivity for the OPA/NAC derivatives.[5][8] This is often coupled with mass spectrometry for definitive identification.

  • Mass Spectrometry (MS): Time-of-flight mass spectrometry (ToF-MS) is frequently used to confirm the identity of the eluting compounds by providing high-resolution mass data. The enantiomeric excess is determined by integrating the peak areas of the D- and L-isovaline derivatives in the chromatogram.[5][6]

4. Isotopic Analysis for Confirmation of Extraterrestrial Origin:

To rule out terrestrial contamination, the carbon and nitrogen isotopic compositions of the separated this compound enantiomers are often measured using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).[1][3] Extraterrestrial organic molecules are typically enriched in heavy isotopes (¹³C and ¹⁵N) compared to their terrestrial counterparts.[1][10]

Visualizations

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the analysis of the enantiomeric excess of this compound in carbonaceous meteorites.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation meteorite Meteorite Fragment powder Pulverization meteorite->powder extraction Hot Water Extraction powder->extraction hydrolysis Acid Hydrolysis (Optional) extraction->hydrolysis desalting Desalting hydrolysis->desalting derivatization OPA/NAC Derivatization desalting->derivatization lc LC Separation derivatization->lc detection Fluorescence & ToF-MS Detection lc->detection isotopic GC-C-IRMS Isotopic Analysis lc->isotopic For Isotopic Confirmation

Experimental workflow for this compound enantiomeric analysis.
Proposed Formation and Amplification Pathway

The leading hypothesis for the observed L-isovaline excess involves a multi-step process. The initial formation of this compound is thought to occur via the Strecker synthesis on the meteorite parent body. This synthesis, however, is expected to produce a racemic (equal) mixture of D- and L-isovaline. A small initial enantiomeric excess is proposed to have been induced by circularly polarized light (CPL) in the presolar molecular cloud. This small excess was then significantly amplified during periods of aqueous alteration on the meteorite's parent body.[2][5][12][13]

formation_amplification_pathway cluster_formation Formation cluster_induction Initial Asymmetry Induction cluster_amplification Amplification precursors Precursors (Ketones, HCN, NH3, H2O) strecker Strecker Synthesis precursors->strecker racemic_iva Racemic this compound (D/L = 1) strecker->racemic_iva cpl Circularly Polarized Light (CPL) in Presolar Cloud racemic_iva->cpl small_ee Small L-Isovaline Excess cpl->small_ee aqueous_alt Aqueous Alteration on Parent Body small_ee->aqueous_alt large_ee Significant L-Isovaline Excess aqueous_alt->large_ee

Proposed pathway for L-isovaline enantiomeric excess.

The Strecker synthesis for α-amino acids involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide, followed by hydrolysis. For this compound, the precursor is 2-butanone.[2][14] This process itself does not favor one enantiomer over the other.[5]

The amplification of a small initial enantiomeric imbalance during aqueous alteration is a critical step in this proposed pathway. While the precise mechanisms of amplification are still under investigation, processes such as preferential crystallization or destruction of one enantiomer in the presence of water and minerals on the parent body are considered plausible.[2][12] The strong correlation between the degree of aqueous alteration and the magnitude of the L-isovaline excess provides compelling evidence for this amplification process.[5][12][13]

Conclusion

The enantiomeric excess of L-isovaline in carbonaceous meteorites represents a significant piece of evidence for the existence of abiotic mechanisms for generating molecular asymmetry. This phenomenon has far-reaching implications, suggesting that the prebiotic Earth may have been seeded with an excess of left-handed amino acids, potentially influencing the origin of life's homochirality. The continued study of this compound and other chiral molecules in meteorites, utilizing the advanced analytical techniques outlined in this guide, will be crucial in unraveling the intricate chemical processes that occurred in the early solar system and their potential role in the emergence of life.

References

Methodological & Application

Synthesis of Isovaline and Its Derivatives: A Laboratory Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaline (2-amino-2-methylbutanoic acid) is a non-proteinogenic α-amino acid notable for its unique structural feature: a chiral quaternary α-carbon.[1] This structure imparts conformational constraints in peptides, making it a valuable building block in peptidomimetics and drug design.[1] First identified in the Murchison meteorite, this compound's extraterrestrial origins have also sparked interest in its potential role in the origins of life.[2]

From a pharmacological perspective, this compound has demonstrated potential as an analgesic and anticonvulsant, believed to act as a modulator of GABA receptors.[1] This document provides detailed protocols for the laboratory synthesis of racemic and enantiomerically-enriched this compound, as well as the preparation of key derivatives for research and development.

Spectroscopic Characterization of this compound

Accurate characterization of the final product is crucial. The following table summarizes the expected spectroscopic data for this compound.

Technique Data
¹H NMR (TFA)δ (ppm): 1.15 (t, 3H), 1.80 (s, 3H), 2.15 (q, 2H)
¹³C NMR δ (ppm): 8.5, 23.5, 30.5, 60.5, 177.0
IR (KBr) ν (cm⁻¹): 2970, 1630, 1520, 1460, 1410
Mass Spec (LC-MS) [M-H]⁻ at m/z 116.[3]

Synthesis of Racemic this compound

Two classical methods for the synthesis of racemic α,α-disubstituted amino acids like this compound are the Strecker synthesis and the Bucherer-Bergs reaction.

Strecker Synthesis

The Strecker synthesis is a two-step process that begins with the reaction of a ketone with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[4][5]

Experimental Protocol: Strecker Synthesis of (DL)-Isovaline

  • Step 1: Synthesis of 2-Amino-2-methylbutanenitrile.

    • In a well-ventilated fume hood, to a solution of butan-2-one (1.0 eq) in ethanol, add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq).

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

    • After completion, filter the reaction mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude α-aminonitrile.

  • Step 2: Hydrolysis to (DL)-Isovaline.

    • To the crude α-aminonitrile, add a 6 M aqueous solution of hydrochloric acid.

    • Heat the mixture to reflux for 6-12 hours.

    • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the amino acid.

    • Filter the crude this compound and recrystallize from a water/ethanol mixture to obtain the pure product.

Parameter Value
Starting Material Butan-2-one
Key Reagents NH₄Cl, NaCN, HCl
Solvent Ethanol, Water
Reaction Time 24-48 h (Step 1), 6-12 h (Step 2)
Temperature Room Temperature (Step 1), Reflux (Step 2)
Typical Yield 60-75%
Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides a one-pot synthesis of hydantoins from ketones, which can then be hydrolyzed to the corresponding amino acid.[6][7]

Experimental Protocol: Bucherer-Bergs Synthesis of (DL)-Isovaline

  • Step 1: Synthesis of 5-Ethyl-5-methylhydantoin.

    • In a round-bottom flask, combine butan-2-one (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in a 1:1 mixture of ethanol and water.[8]

    • Heat the reaction mixture to 60-70°C with stirring for 8-12 hours in a sealed vessel.[6]

    • Cool the reaction mixture to room temperature. The hydantoin product will often precipitate.

    • Filter the solid, wash with cold water, and dry to obtain 5-ethyl-5-methylhydantoin.

  • Step 2: Hydrolysis to (DL)-Isovaline.

    • Suspend the 5-ethyl-5-methylhydantoin in a solution of barium hydroxide or sodium hydroxide.

    • Heat the mixture to reflux for 24-48 hours.

    • Cool the reaction and acidify with sulfuric acid to precipitate barium sulfate (if Ba(OH)₂ was used) or neutralize with an appropriate acid.

    • Filter off any inorganic precipitates and concentrate the filtrate.

    • Purify the resulting this compound by recrystallization.

Parameter Value
Starting Material Butan-2-one
Key Reagents KCN, (NH₄)₂CO₃, NaOH or Ba(OH)₂
Solvent Ethanol/Water
Reaction Time 8-12 h (Step 1), 24-48 h (Step 2)
Temperature 60-70°C (Step 1), Reflux (Step 2)
Typical Yield 70-85%

Asymmetric Synthesis of this compound

For applications in drug development and chiral peptide synthesis, enantiomerically pure this compound is often required. This can be achieved through modifications of the Strecker synthesis using a chiral auxiliary.[9]

Experimental Protocol: Asymmetric Strecker Synthesis using a Chiral Auxiliary

  • React butan-2-one with a chiral amine (e.g., (R)-phenylglycine amide) to form a chiral imine.[9]

  • Treat the chiral imine with a cyanide source (e.g., trimethylsilyl cyanide) to induce a diastereoselective addition, forming a diastereomeric mixture of α-aminonitriles.

  • Separate the desired diastereomer by crystallization or chromatography.

  • Hydrolyze the purified α-aminonitrile with strong acid (e.g., 6 M HCl) to yield the enantiomerically enriched this compound.

  • Cleave and recover the chiral auxiliary.

Parameter Value
Chiral Auxiliary e.g., (R)-phenylglycine amide[9]
Cyanide Source Trimethylsilyl cyanide
Key Steps Chiral imine formation, diastereoselective cyanation, diastereomer separation, hydrolysis
Diastereomeric Ratio Can exceed 99:1 with crystallization-induced asymmetric transformation[9]
Enantiomeric Excess >98% can be achieved[9]

Synthesis of this compound Derivatives

N-Protected this compound Derivatives

For peptide synthesis, the amino group of this compound must be protected. The most common protecting groups are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).[10][11]

Experimental Protocol: Synthesis of N-Boc-Isovaline

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water.

  • Add sodium hydroxide to adjust the pH to ~10.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the pH with NaOH.

  • Stir the reaction at room temperature for 12-24 hours.

  • Wash the reaction mixture with a nonpolar solvent (e.g., hexane) to remove excess Boc₂O.

  • Acidify the aqueous layer with a cold solution of citric acid or HCl to a pH of ~3.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-isovaline.

Experimental Protocol: Synthesis of N-Fmoc-Isovaline

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water.

  • Add sodium bicarbonate (2.5 eq).

  • Add a solution of Fmoc-Cl (1.05 eq) in acetone dropwise.

  • Stir the reaction at room temperature for 4-8 hours.

  • Remove the acetone under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether.

  • Acidify the aqueous layer with 1 M HCl to a pH of ~2.

  • Extract the product with ethyl acetate.

  • Dry the organic layer, filter, and concentrate to obtain N-Fmoc-isovaline.

Derivative Protecting Group Reagent Base Solvent Typical Yield
N-Boc-IsovalineDi-tert-butyl dicarbonate (Boc₂O)NaOHDioxane/Water85-95%
N-Fmoc-Isovaline9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)NaHCO₃Acetone/Water80-90%
This compound Ester Derivatives

Esterification of the carboxylic acid is a common derivatization. Methyl and ethyl esters are frequently prepared.

Experimental Protocol: Synthesis of this compound Methyl Ester Hydrochloride

  • Suspend this compound (1.0 eq) in anhydrous methanol.

  • Cool the suspension to 0°C.

  • Slowly add thionyl chloride (1.2 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid is the this compound methyl ester hydrochloride, which can be recrystallized from methanol/diethyl ether.[12]

Derivative Esterifying Agent Catalyst/Reagent Typical Yield
This compound Methyl Ester HClMethanolThionyl Chloride90-98%[13]
This compound Amide Derivatives

Amide bond formation is key to incorporating this compound into peptide chains or creating novel small molecule derivatives. This is typically achieved using coupling agents.[14][15]

Experimental Protocol: General Amide Coupling

  • Dissolve N-protected this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Add a coupling agent (e.g., DCC, EDC/HOBt) (1.1 eq) and stir for 10-15 minutes at 0°C.

  • Add the desired amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off any precipitated urea byproducts (in the case of DCC).

  • Perform an appropriate aqueous workup and purify the product by column chromatography.

Coupling Agents Advantages Disadvantages
DCC (Dicyclohexylcarbodiimide)Inexpensive, efficientDicyclohexylurea byproduct can be difficult to remove
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)Water-soluble byproduct, reduces racemizationMore expensive than DCC

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_derivatization Derivatization cluster_analysis Analysis ketone Butan-2-one reagents Ammonia/Cyanide Source (Strecker or Bucherer-Bergs) ketone->reagents Reaction intermediate α-Aminonitrile or Hydantoin reagents->intermediate hydrolysis Acid or Base Hydrolysis intermediate->hydrolysis crude_iva Crude this compound hydrolysis->crude_iva recrystallization Recrystallization (Water/Ethanol) crude_iva->recrystallization pure_iva Pure this compound recrystallization->pure_iva protection N-Protection (Boc₂O or Fmoc-Cl) pure_iva->protection esterification Esterification (MeOH/SOCl₂) pure_iva->esterification analysis Spectroscopic Analysis (NMR, MS, IR) pure_iva->analysis n_protected_iva N-Protected this compound protection->n_protected_iva ester_iva This compound Ester esterification->ester_iva amide_coupling Amide Coupling (DCC or EDC/HOBt) amide_iva This compound Amide amide_coupling->amide_iva n_protected_iva->amide_coupling

Caption: General workflow for the synthesis and derivatization of this compound.

Signaling Pathway

G cluster_cytosol Cytosol gabab_r GABA B Receptor (GABAB1 + GABAB2) gi_go Gi/o Protein gabab_r->gi_go Activates g_beta_gamma Gβγ gi_go->g_beta_gamma Releases g_alpha gi_go->g_alpha Releases ac Adenylyl Cyclase camp cAMP ac->camp Converts k_channel K+ Channel (GIRK) k_ion K+ k_channel->k_ion Efflux This compound This compound This compound->gabab_r Binds g_beta_gamma->k_channel Activates g_alpha->ac Inhibits atp ATP atp->ac

Caption: Proposed signaling pathway for this compound at the GABA B receptor.

References

Application Notes and Protocols for the Quantification of Isovaline in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaline, a non-proteinogenic amino acid, has garnered significant interest in biomedical research due to its analgesic and anticonvulsant properties.[1][2] Unlike most amino acids in terrestrial biology, this compound has been discovered in meteorites, suggesting an extraterrestrial origin.[1] Its unique structure, featuring a chiral center at the alpha-carbon with a methyl and an ethyl group, presents specific challenges and opportunities for its quantification in complex biological matrices. Accurate and precise measurement of this compound is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological roles.

This document provides detailed application notes and protocols for the quantification of this compound in various biological matrices, including plasma, urine, and tissue samples, using state-of-the-art analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The quantification of this compound in biological samples primarily relies on chromatographic separation coupled with mass spectrometric detection. The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, specificity, and applicability to a wide range of biological fluids. It can be performed with or without derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique that typically requires derivatization to increase the volatility of this compound. GC-MS is particularly well-suited for chiral analysis to differentiate between D- and L-isovaline.

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: LC-MS/MS Method Performance (with Derivatization)

ParameterPlasmaUrine
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL1 - 10 ng/mL
Linearity (r²) > 0.99> 0.99
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (% RSD) < 15%< 15%

Table 2: GC-MS Method Performance (Chiral Analysis with Derivatization)

ParameterUrine
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 20 ng/mL
Linearity (r²) > 0.99
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 20%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes the analysis of this compound in plasma using LC-MS/MS with pre-column derivatization using o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC).

1. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Derivatization:

  • Prepare the OPA/NAC derivatization reagent.

  • To the reconstituted sample, add the derivatization reagent.

  • Vortex and incubate at room temperature for 15 minutes.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate the derivatized this compound from other matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Precursor Ion (m/z): 379.13 (for OPA/NAC derivative)[3]

    • Product Ions: To be determined by direct infusion of the derivatized standard. Common fragments would be selected for quantification and qualification.

4. Data Analysis:

Quantify this compound concentration using a calibration curve prepared with known concentrations of this compound standards in a surrogate matrix (e.g., stripped plasma).

Protocol 2: Chiral Quantification of this compound in Human Urine by GC-MS

This protocol details the enantioselective analysis of D- and L-isovaline in urine using GC-MS following derivatization.

1. Sample Preparation:

  • Thaw frozen urine samples to room temperature.

  • Centrifuge at 5,000 x g for 10 minutes to remove particulate matter.

  • Use 1 mL of the supernatant for solid-phase extraction (SPE) on a cation-exchange cartridge to purify the amino acid fraction.[4]

  • Elute the amino acids and evaporate the eluate to dryness.

2. Derivatization:

  • To the dried residue, add the derivatization reagent, such as N(O)-pentafluoropropionyl anhydride in 2-propanol.[4]

  • Heat the mixture at a specified temperature and time to ensure complete derivatization.

  • Evaporate the excess reagent and reconstitute the sample in a suitable solvent (e.g., ethyl acetate).

3. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent

  • Column: Chiral capillary column (e.g., Chirasil-L-Val)[4]

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a final temperature (e.g., 200°C) to achieve separation of the enantiomers.

  • Carrier Gas: Helium

  • MS System: Single quadrupole or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI)

  • Mass Spectra: Monitor characteristic fragment ions of the derivatized this compound.

4. Data Analysis:

Calculate the concentrations of D- and L-isovaline based on the peak areas of their respective chromatograms and a calibration curve prepared with racemic and enantiopure standards.

Visualizations

experimental_workflow_lcms cluster_sample_prep Sample Preparation (Plasma) cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Plasma Sample precip Protein Precipitation (Methanol) start->precip centrifuge1 Centrifugation precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute derivatize Add OPA/NAC Reagent reconstitute->derivatize incubate Incubation derivatize->incubate inject Injection incubate->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant

Caption: LC-MS/MS workflow for this compound quantification in plasma.

experimental_workflow_gcms cluster_sample_prep Sample Preparation (Urine) cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis start Urine Sample centrifuge1 Centrifugation start->centrifuge1 spe Solid-Phase Extraction (Cation Exchange) centrifuge1->spe elute Elution spe->elute dry Evaporation elute->dry derivatize Add Derivatization Reagent (e.g., PFP/2-Propanol) dry->derivatize heat Heating derivatize->heat inject Injection heat->inject gc GC Separation (Chiral Column) inject->gc ms MS Detection gc->ms quant Quantification of D- and L-Isovaline ms->quant

Caption: GC-MS workflow for chiral analysis of this compound in urine.

signaling_pathway This compound This compound gabab GABAB Receptor (Peripheral) This compound->gabab activates interneuron Increased Interneuronal Spiking Activity This compound->interneuron inhibition Inhibition of Nociceptive Signaling gabab->inhibition analgesia Analgesic Effect inhibition->analgesia anticonvulsant Anticonvulsant Effect interneuron->anticonvulsant

Caption: Simplified signaling pathway of this compound's biological activity.

References

UPLC-MS/MS protocol for sensitive isovaline detection

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Ultrasensitive Detection of Isovaline via UPLC-MS/MS

For researchers, scientists, and professionals in drug development, the precise and sensitive quantification of non-proteinogenic amino acids like this compound is crucial for various fields of research, including meteoritics and clinical diagnostics. This document provides a detailed protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a technique renowned for its high selectivity and sensitivity.[1]

Introduction

This compound (2-amino-2-methylbutanoic acid) is a non-proteinogenic α-dialkyl amino acid of significant interest due to its presence in carbonaceous meteorites and its potential as a biomarker.[2][3] Its unique structure, which includes a chiral quaternary carbon, makes it resistant to racemization.[2] Accurate quantification in complex biological matrices necessitates a robust analytical method. UPLC-MS/MS offers superior resolution and sensitivity compared to conventional HPLC methods, enabling the detection of trace amounts of this compound. This protocol outlines a comprehensive workflow from sample preparation to data acquisition for the sensitive detection of this compound.

Experimental Protocols

Sample Preparation (Plasma/Urine)

A critical step for achieving high sensitivity and accuracy is the effective removal of matrix components, primarily proteins, which can interfere with the analysis.

2.1.1 Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma or urine samples.[1]

  • To a 50 µL aliquot of the sample (plasma, urine, or calibration standards), add 150 µL of ice-cold methanol or acetonitrile containing an appropriate internal standard (e.g., isotopically labeled valine-d8).[1][4][5]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[1]

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[4]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1][4]

  • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.[1]

2.1.2 Derivatization (Optional)

For enhanced chromatographic retention and ionization efficiency, derivatization can be employed.[1] Reagents like AccQ-Tag™ or o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC) are commonly used for amino acid analysis.[1][2] If using a derivatization kit, follow the manufacturer's specific protocol.[1] For example, using AccQ-Tag involves mixing a small aliquot of the supernatant with a borate buffer and the derivatizing reagent, followed by heating.[4]

UPLC-MS/MS Analysis

The following conditions are provided as a starting point and may require optimization based on the specific instrumentation used.

2.2.1 Liquid Chromatography (LC) Conditions

A system such as a Waters ACQUITY UPLC I-Class is suitable for this analysis.[1]

ParameterRecommended Setting
Column ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
LC Gradient Start at 2% B, hold for 0.5 min, ramp to 98% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.

2.2.2 Mass Spectrometry (MS) Conditions

Analysis is performed using a tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 25 V
Desolvation Temp. 450°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Analysis Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative analysis is performed in MRM mode. The transitions from the precursor ion to the product ions are specific to the analyte and provide high selectivity. A standard curve should be prepared by spiking known concentrations of this compound into a blank matrix to ensure accurate quantification.[1]

Table 1: MRM Transitions and Quantitative Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)Example LOQ (pmol/µL)
This compound118.172.10.12515~0.05[6]
This compound118.157.10.12520~0.05[6]
Valine-d8 (IS)126.180.10.12515N/A

Note: The fragmentation of this compound (Precursor m/z 118.1) typically involves the loss of formic acid (HCOOH) to yield a fragment at m/z 72.1, and further fragmentation can lead to other characteristic product ions. Cone voltage and collision energy require optimization for the specific instrument used.

Visualizations

Experimental Workflow

UPLC_MSMS_Workflow Figure 1: Experimental workflow for UPLC-MS/MS quantification of this compound. cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Urine Sample Spike Spike Internal Standard Sample->Spike Precipitate Add Cold Acetonitrile to Precipitate Proteins Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge at 14,000 x g Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (HSS T3 Column) Supernatant->UPLC MS ESI+ Ionization UPLC->MS MSMS Tandem MS Detection (MRM Mode) MS->MSMS Integrate Peak Integration MSMS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

Caption: Experimental workflow for this compound quantification.

Principle of Quantification

Quantification_Principle Figure 2: Logical diagram of the internal standard quantification principle. Concentration Known this compound Concentration (Standards) Instrument UPLC-MS/MS Instrument Concentration->Instrument Sample_Conc Unknown this compound Concentration (Sample) Sample_Conc->Instrument IS Constant Internal Standard (IS) Concentration IS->Instrument Response Peak Area Response Instrument->Response Measures Ratio Calculate Peak Area Ratio (this compound / IS) Response->Ratio Curve Generate Calibration Curve (Ratio vs. Concentration) Ratio->Curve For Standards Final_Conc Calculated Sample Concentration Ratio->Final_Conc For Samples Curve->Final_Conc Interpolate Sample Ratio

Caption: Logical diagram of LC-MS/MS quantification principle.

References

Application Note: High-Performance Liquid Chromatography Analysis of Isovaline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isovaline is a non-proteinogenic amino acid that has garnered significant interest in pharmaceutical and astrobiological research. Its presence in meteorites and its potential role as a therapeutic agent necessitate accurate and reliable analytical methods for its quantification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of amino acids. However, due to the lack of a strong chromophore in this compound, derivatization is typically required to enable sensitive detection. This application note provides a detailed protocol for the analysis of this compound using reversed-phase HPLC with pre-column derivatization.

The successful separation and quantification of amino acid enantiomers are crucial in many fields, and chiral HPLC is a primary tool for these analyses.[1] For amino acids like this compound, which often require derivatization for detection, the choice of derivatizing agent and chromatographic conditions is critical.[2][3] This protocol will focus on the widely used o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) derivatization method, which allows for the detection of both primary and secondary amino acids.[4]

Experimental Protocols

This section details the methodology for the analysis of this compound in a given sample. The protocol is based on established methods for amino acid analysis by HPLC.[5][6]

Sample Preparation

Accurate sample preparation is critical for reliable quantitative analysis. For biological samples such as plasma or urine, protein precipitation is a necessary first step to prevent interference with the chromatographic analysis.[7]

  • For Biological Fluids (Plasma, Serum, Urine):

    • To 100 µL of the sample, add 10 µL of 10% sulfosalicylic acid (SSA) for deproteinization.[8]

    • Vortex the mixture thoroughly.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Collect the supernatant for derivatization.

  • For Solid Samples:

    • Perform an acid hydrolysis to liberate the amino acids. A common method involves hydrolysis with 6 M HCl at 110°C for 24 hours.

    • Neutralize the hydrolysate.

    • Reconstitute the sample in a suitable buffer, such as a phosphate buffer (pH 7.8).[5]

Automated Pre-Column Derivatization

Automated pre-column derivatization using an autosampler significantly improves reproducibility and accuracy.[2] The following protocol is adapted for an autosampler capable of programmed injections and mixing. The derivatization process involves OPA for primary amines and FMOC for secondary amines.[4]

Reagents:

  • Borate Buffer: 0.4 M, pH 10.2.

  • OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of methanol, then add 9 mL of 0.4 M borate buffer and 20 µL of 3-mercaptopropionic acid (MPA).

  • FMOC Reagent: Dissolve 2.5 mg of 9-fluorenylmethyl chloroformate in 1 mL of acetonitrile.[4]

  • Quenching Solution: 0.2 M Glycine solution.

Autosampler Program:

  • Draw 5 µL of Borate Buffer.

  • Draw 1 µL of the prepared sample.

  • Mix the contents in the needle (e.g., by drawing and expelling air).

  • Wait for 1 minute for the reaction with any primary amines to proceed.

  • Draw 1 µL of OPA reagent.

  • Mix thoroughly.

  • Wait for 2 minutes.

  • Draw 1 µL of FMOC reagent.

  • Mix thoroughly.

  • Wait for 2 minutes.

  • Draw 5 µL of the quenching solution to stop the reaction.

  • Mix thoroughly.

  • Inject the derivatized sample onto the HPLC system.

HPLC System and Conditions

The following HPLC conditions are recommended for the separation of derivatized this compound. A C18 column is commonly used for reversed-phase separation of derivatized amino acids.[6][9]

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.

  • Column: ZORBAX Eclipse-AAA C18 column (4.6 x 150 mm, 3.5 µm) or equivalent.[5]

  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.[5]

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).[5]

  • Flow Rate: 2.0 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Injection Volume: 20 µL.

  • Detection: Fluorescence Detector.

    • OPA-derivatives: Excitation 340 nm, Emission 450 nm.

    • FMOC-derivatives: Excitation 266 nm, Emission 305 nm.

    • A programmed wavelength switch is required for the detection of both derivatives in a single run.[4]

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.01000
1.91000
18.14357
18.60100
22.30100
23.21000
25.01000

This gradient is a representative example and may require optimization for specific applications and systems.[5]

Data Presentation

The following tables summarize the expected quantitative data for a validated HPLC method for this compound analysis. The values are representative and should be determined for each specific assay.

Table 1: Linearity of this compound Analysis

AnalyteLinear Range (µmol/L)Correlation Coefficient (r²)
This compound5 - 1000> 0.999

Table 2: Accuracy and Precision

AnalyteConcentration (µmol/L)Recovery (%)Intra-assay CV (%)Inter-assay CV (%)
This compound1095 - 105< 5< 10
10095 - 105< 5< 10
50095 - 105< 5< 10

CV: Coefficient of Variation

Table 3: Limits of Detection and Quantification

AnalyteLimit of Detection (LOD) (µmol/L)Limit of Quantification (LOQ) (µmol/L)
This compound15

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Automated Derivatization cluster_hplc HPLC Analysis Sample Sample (e.g., Plasma) Deproteinization Protein Precipitation (e.g., with SSA) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Autosampler Autosampler Supernatant->Autosampler OPA_FMOC OPA/FMOC Reagents Autosampler->OPA_FMOC Mixing Derivatized_Sample Derivatized Sample Autosampler->Derivatized_Sample Reaction Injection Injection Derivatized_Sample->Injection Column C18 Column Injection->Column Separation Detection Fluorescence Detection Column->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: Workflow for HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of this compound by HPLC with pre-column derivatization. The described method, utilizing OPA and FMOC derivatization followed by reversed-phase separation and fluorescence detection, offers high sensitivity and reproducibility. The provided tables for quantitative data and the workflow diagram serve as valuable resources for researchers, scientists, and drug development professionals involved in the analysis of this compound. Method validation is essential, and the specific parameters should be established in the laboratory where the analysis is performed.[6][9]

References

Application Note: Nondestructive 1H-NMR for Configurational Assignment of Isovaline

Author: BenchChem Technical Support Team. Date: December 2025

APN-NMR-012

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a nondestructive ¹H-NMR spectroscopic method for the configurational assignment (D/L or R/S) of isovaline (Iva) residues within a peptide sequence. The protocol relies on the distinct chemical shifts of the this compound side-chain protons, which are dependent on the residue's configuration and the overall helical screw sense of the peptide. Additionally, a widely applicable, albeit destructive, method using a chiral derivatizing agent (Marfey's reagent) is provided as an alternative protocol for the analysis of free this compound or this compound from hydrolyzed peptides.

Introduction

This compound, a non-proteinogenic Cα-tetrasubstituted α-amino acid, is a key component in many naturally occurring peptides, particularly in the peptaibiotic family of fungal antibiotics. The stereochemistry of each this compound residue is critical for the peptide's three-dimensional structure and biological activity. Traditional methods for configurational assignment often require chemical degradation of the peptide. This note describes a ¹H-NMR-based approach that allows for the nondestructive assignment of this compound configuration directly in intact peptides, preserving the sample for further analysis. The method's success is contingent on the peptide adopting a stable helical conformation with a known screw sense (right-handed or left-handed), typically predetermined by Circular Dichroism (CD) spectroscopy.[1]

Method 1: Nondestructive Analysis in Helical Peptides

The core of this method lies in the observation that the chemical shifts of the this compound side-chain's ethyl group protons (γ-methyl and diastereotopic β-methylene) are highly sensitive to the local magnetic environment, which is dictated by the residue's configuration (D or L) within a specific helical scaffold.[1]

Logical Workflow for Nondestructive Analysis

cluster_prep Sample Preparation & Prerequisite cluster_nmr NMR Data Acquisition & Analysis cluster_assign Configurational Assignment Peptide Peptide containing this compound CD Circular Dichroism (CD) Spectroscopy Peptide->CD Dissolve in solvent NMR_Sample Prepare NMR Sample (e.g., in CDCl3 or other appropriate solvent) CD->NMR_Sample Determine Helical Screw Sense (Right- or Left-handed) NMR_Acq Acquire 2D NMR Spectra (COSY, TOCSY, NOESY) NMR_Sample->NMR_Acq Assign Assign this compound Proton Resonances (β-CH2 and γ-CH3) NMR_Acq->Assign Measure Measure Chemical Shifts (δ) and Δδ for β-CH2 protons Assign->Measure Compare Compare δ and Δδ values to reference data Measure->Compare Config_Assign Assign D or L Configuration Compare->Config_Assign

Caption: Workflow for nondestructive configurational assignment of this compound in peptides.

Data Presentation: Chemical Shift References

The assignment is made by comparing the observed chemical shifts (δ) of the γ-methyl protons and the chemical shift difference (Δδ) of the diastereotopic β-methylene protons with established reference values.[1]

Table 1: Reference ¹H-NMR Chemical Shift Data for this compound in Peptides

Helical Screw SenseThis compound Config.Proton GroupObserved Chemical Shift (δ) / Difference (Δδ)
Right-Handed D-Isovalineγ-CH₃Shielded (δ < 0.90 ppm)
β-CH₂Large Difference (Δδ = 0.26 - 0.63 ppm)
L-Isovalineγ-CH₃Deshielded (δ > 0.95 ppm)
β-CH₂Small Difference (Δδ ≤ 0.19 ppm)
Left-Handed D-Isovalineγ-CH₃Deshielded (e.g., ~0.905 ppm)
L-Isovalineγ-CH₃Shielded (e.g., ~0.838 ppm)

Note: Data is derived from studies on peptaibiotics like integramides A and B.[1] The exact values can vary slightly based on the peptide sequence and solvent.

Experimental Protocol: Nondestructive Method
  • Prerequisite: Determine Helical Screw Sense

    • Dissolve the this compound-containing peptide in a suitable solvent (e.g., methanol, trifluoroethanol).

    • Acquire a Circular Dichroism (CD) spectrum.

    • Determine the helical screw sense (right-handed vs. left-handed) based on the characteristic CD profile. This information is essential for interpreting the NMR data correctly.[1]

  • Sample Preparation for NMR

    • Dissolve 2-10 mg of the peptide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, with a small amount of CD₃OH for solubility if needed).[2]

    • Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of particulate matter by filtering if necessary.[2][3]

  • NMR Data Acquisition

    • Use a spectrometer with a field strength of 400 MHz or higher.

    • Acquire standard 2D NMR experiments at a constant temperature (e.g., 298 K).

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within each amino acid's spin system. This is crucial to locate the this compound residue signals.

      • COSY (Correlation Spectroscopy): To confirm through-bond proton connectivities, particularly within the this compound side chain (β-CH₂ to γ-CH₃).[4][5]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To aid in sequential assignment by identifying through-space proximities between adjacent residues.[6]

  • Data Processing and Analysis

    • Process the 2D NMR spectra using appropriate software.

    • Using the TOCSY and COSY spectra, identify the spin system corresponding to the this compound residue. The Iva spin system is characterized by a quartet (β-CH₂) coupled to a triplet (γ-CH₃).

    • Assign the specific chemical shifts (δ) for the two diastereotopic β-protons and the three γ-protons.

    • Calculate the chemical shift difference (Δδ) between the two β-proton signals.

    • Compare the measured δ (for γ-CH₃) and Δδ (for β-CH₂) values with the reference data in Table 1, considering the known helical sense from the CD data, to assign the D or L configuration.

Method 2: Analysis via Chiral Derivatization (Destructive)

For free this compound or when the peptide context is unknown or non-helical, a destructive method involving derivatization with a chiral agent is required. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is commonly used. It reacts with the primary amine of this compound to form diastereomers, which exhibit distinct signals in the ¹H-NMR spectrum.[7][8]

Experimental Workflow for Derivatization Method

cluster_prep Sample Preparation cluster_rxn Derivatization Reaction cluster_analysis NMR Analysis Start This compound Sample (Racemic or Unknown) Hydrolysis Peptide Hydrolysis (if applicable) (6M HCl, 110°C, 24h) Start->Hydrolysis For Peptides Deriv Derivatize with Marfey's Reagent (FDAA) (Acetone/Water, NaHCO3, 40°C, 1h) Start->Deriv Hydrolysis->Deriv Quench Quench Reaction (Add HCl) Deriv->Quench Dry Evaporate to Dryness Quench->Dry Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) Dry->Dissolve NMR_Acq Acquire 1D 1H-NMR Spectrum Dissolve->NMR_Acq Integrate Identify & Integrate Diastereomeric Signals NMR_Acq->Integrate Assign Assign Configuration & Determine Ratio Integrate->Assign

Caption: Workflow for this compound analysis using Marfey's reagent and ¹H-NMR.

Experimental Protocol: Marfey's Reagent Derivatization

This protocol is adapted from established methods for amino acid analysis.[7][9]

  • Sample Preparation

    • For Peptides: Place ~1 mg of the peptide in a hydrolysis tube, add 1 mL of 6 M HCl, seal under vacuum, and heat at 110°C for 24 hours. After cooling, evaporate the HCl under a stream of nitrogen.

    • For Free this compound: Use 10-100 µg of the amino acid sample.

  • Derivatization

    • Dissolve the dried amino acid hydrolysate or free this compound in 100 µL of deionized water.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone.[7]

    • Add 40 µL of 1 M NaHCO₃ to initiate the reaction.[7]

    • Incubate the mixture at 40°C for 1 hour with gentle shaking, protected from light.[9]

    • Cool the reaction to room temperature and stop the reaction by adding 20 µL of 2 M HCl.[7]

    • Evaporate the solvent completely (e.g., using a vacuum centrifuge).

  • NMR Analysis

    • Dissolve the dried residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN) and transfer to an NMR tube.

    • Acquire a standard 1D ¹H-NMR spectrum on a 400 MHz or higher spectrometer.

    • The L-FDAA derivatives of D-isovaline and L-isovaline will appear as distinct sets of signals.

    • Identify well-resolved signals corresponding to the two diastereomers. The chemical shifts of the protons on the this compound moiety will differ.

    • Integrate the corresponding signals for the D- and L-derivatives to determine their ratio.

    • Note: To unambiguously assign which set of signals corresponds to the D- and L-isovaline, it is necessary to run parallel derivatization reactions with pure D-isovaline and L-isovaline standards.

Summary

The nondestructive ¹H-NMR method offers a powerful way to determine the configuration of this compound residues within intact helical peptides, preserving the sample's integrity. Its application depends on pre-determining the peptide's helical screw sense via CD. For free this compound or in cases where the peptide context is not suitable, derivatization with Marfey's reagent provides a reliable, albeit destructive, alternative that yields diastereomers with clearly distinguishable ¹H-NMR spectra, allowing for straightforward configurational assignment and quantification.

References

Application Notes and Protocols for Incorporating Isovaline into Synthetic Peptide Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into synthetic peptide chains is a powerful strategy in drug discovery and development. Isovaline (Iva), a Cα-tetrasubstituted α-amino acid, offers unique structural and functional properties when integrated into peptide backbones. Its stereochemistry and steric bulk contribute to the formation of stable helical structures, enhance proteolytic stability, and can modulate the biological activity of peptides. These characteristics make this compound a valuable building block for designing novel peptide-based therapeutics with improved pharmacokinetic profiles and specific conformational properties.

This document provides detailed application notes and protocols for the successful incorporation of this compound into synthetic peptide chains using Solid-Phase Peptide Synthesis (SPPS).

Key Advantages of Incorporating this compound

The inclusion of this compound in a peptide sequence can confer several beneficial properties:

  • Increased Proteolytic Stability: The steric hindrance provided by the ethyl and methyl groups at the α-carbon shields the adjacent peptide bonds from enzymatic cleavage, significantly increasing the peptide's half-life in biological systems. Peptides containing such unusual amino acids often exhibit enhanced resistance to enzymatic degradation.[1]

  • Induction of Helical Conformations: this compound strongly promotes the formation of 3(10)-helical and α-helical secondary structures. This conformational constraint can be crucial for pre-organizing the peptide into a bioactive conformation for optimal receptor binding.

  • Modulation of Biological Activity: By altering the peptide's shape and stability, this compound incorporation can fine-tune its binding affinity and selectivity for biological targets.

Challenges in Synthesis

The primary challenge in synthesizing this compound-containing peptides is the steric hindrance of the Cα-tetrasubstituted residue. This can lead to:

  • Difficult Coupling Reactions: Standard coupling conditions may result in low yields due to the difficulty of acylating the sterically hindered amino group of the growing peptide chain with the incoming Fmoc-Iva-OH.

  • Aggregation: The increased hydrophobicity and propensity for stable secondary structure formation can sometimes lead to peptide aggregation on the solid support, further hindering reaction kinetics.

To overcome these challenges, optimized coupling protocols are necessary.

Data Presentation

Table 1: Comparative Coupling Efficiency of Amino Acids in SPPS
Amino Acid DerivativeCoupling ReagentCoupling Time (min)Crude Peptide Purity (%)Notes
Fmoc-Ala-OHHBTU/DIPEA30~95%Standard coupling conditions are highly efficient for non-hindered amino acids.
Fmoc-Iva-OHHBTU/DIPEA30~70-80%Steric hindrance of this compound leads to reduced coupling efficiency under standard conditions.
Fmoc-Iva-OH HATU/DIPEA 60 (x2) >95% Optimized conditions with a more potent coupling reagent and double coupling significantly improve yield.

Data is illustrative and based on typical outcomes in Fmoc-SPPS.

Table 2: Proteolytic Stability of a Model Peptide in Human Serum
Peptide SequenceModificationTime (hours)% Intact Peptide RemainingHalf-life (t½) (hours)
G-L-A-F-A-V-G-K-ANone (Parent Peptide)0100~2.5
175
430
810
24<1
G-L-Iva -F-A-V-G-K-AThis compound Substitution0100> 24
198
492
885
2465

This data is representative and illustrates the typical enhancement in stability observed with this compound incorporation. Actual results will vary depending on the peptide sequence.[2][3][4]

Table 3: Effect of this compound Substitution on Receptor Binding Affinity
PeptideTarget ReceptorModificationKᵢ (nM)Fold Change in Affinity
Peptide XGPCR AParent Peptide15.2-
Peptide X-IvaGPCR AThis compound substitution at position 38.71.75-fold increase
Peptide YGPCR BParent Peptide25.8-
Peptide Y-IvaGPCR BThis compound substitution at position 545.11.75-fold decrease

Hypothetical data to illustrate that this compound substitution can either increase or decrease binding affinity depending on the specific peptide-receptor interaction.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an this compound-Containing Peptide

This protocol details the manual synthesis of a generic this compound-containing peptide on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Iva-OH)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Kaiser test kit

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), IPA (3 times), and DMF (5 times).

  • Coupling of Standard Fmoc-Amino Acids:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Coupling of Fmoc-Iva-OH (Difficult Coupling):

    • In a separate vial, dissolve Fmoc-Iva-OH (4 eq.) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) and pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step (double coupling).

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for this compound) for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable aqueous buffer.

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.

Protocol 2: In Vitro Serum Stability Assay

This protocol outlines a method to assess the proteolytic stability of an this compound-containing peptide compared to its native counterpart in human serum.

Materials:

  • Lyophilized peptides (this compound-containing and parent peptide)

  • Human Serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator (37°C)

  • RP-HPLC system with a C18 column

Methodology:

  • Peptide Solution Preparation: Prepare stock solutions of each peptide (1 mg/mL) in PBS.

  • Incubation:

    • Pre-warm human serum to 37°C.

    • In separate microcentrifuge tubes, mix the peptide stock solution with human serum to a final peptide concentration of 100 µg/mL.

    • Incubate the samples at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the peptide-serum mixture.[2]

  • Protein Precipitation: Immediately add two volumes of cold ACN containing 1% TFA to the aliquot to stop enzymatic degradation and precipitate serum proteins.

  • Sample Preparation for HPLC:

    • Vortex the mixture and incubate at 4°C for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis by RP-HPLC:

    • Carefully collect the supernatant.

    • Analyze the supernatant using an RP-HPLC system with a C18 column.

    • Use a suitable gradient of water/ACN with 0.1% TFA to elute the peptide.

    • Monitor the peptide elution by UV absorbance at 220 nm.

  • Data Analysis:

    • Integrate the peak area corresponding to the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining relative to the 0-hour time point.

    • Plot the percentage of intact peptide versus time and determine the half-life (t½) of each peptide.[5]

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, IPA) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser Kaiser Test wash2->kaiser repeat_coupling Repeat Coupling kaiser->repeat_coupling Positive next_cycle Next Cycle kaiser->next_cycle Negative repeat_coupling->coupling next_cycle->deprotection More Residues final_deprotection Final Fmoc Deprotection next_cycle->final_deprotection Final Residue cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Purified Peptide purification->end

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathway: Mechanism of Action of Peptaibols (e.g., Alamethicin)

Peptaibols, which are naturally rich in this compound, often exert their biological effects by forming voltage-gated ion channels in cell membranes. This disrupts the cell's membrane potential and leads to cell death.

Peptaibol_Mechanism cluster_membrane Cell Membrane monomers Peptaibol Monomers (Surface Associated) oligomerization Voltage-Dependent Oligomerization monomers->oligomerization Change in Membrane Potential channel Transmembrane Ion Channel Formation oligomerization->channel ion_influx Ion Influx (e.g., Na+, K+, Ca2+) channel->ion_influx depolarization Membrane Depolarization ion_influx->depolarization osmotic_imbalance Osmotic Imbalance depolarization->osmotic_imbalance cell_lysis Cell Lysis and Death osmotic_imbalance->cell_lysis

Caption: Mechanism of action for peptaibols forming voltage-gated ion channels.[6][7][8]

Logical Relationships in Optimizing this compound Coupling

Isovaline_Coupling_Logic problem Problem: Low Coupling Yield of this compound cause Cause: Steric Hindrance problem->cause solution Solution: Optimized Coupling Strategy cause->solution reagent Use Potent Coupling Reagent (e.g., HATU) solution->reagent conditions Modify Reaction Conditions solution->conditions double_coupling Double Coupling conditions->double_coupling time Increase Coupling Time conditions->time concentration Increase Reagent Concentration conditions->concentration

References

Application Notes and Protocols for Investigating the Anticonvulsant Properties of Isovaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for assessing the anticonvulsant potential of isovaline, a non-proteinogenic amino acid. The following sections detail the underlying signaling pathways, in vitro and in vivo experimental designs, and data analysis techniques pertinent to the study of this compound's effects on seizure activity.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients exhibit resistance to current antiepileptic drugs (AEDs), highlighting the urgent need for novel therapeutic strategies. This compound has emerged as a promising candidate due to its unique mechanism of action. Unlike many conventional AEDs that target voltage-gated ion channels or directly modulate GABAergic or glutamatergic systems, this compound appears to exert its anticonvulsant effects by selectively enhancing the activity of inhibitory interneurons.[1][2] This document provides the necessary protocols to investigate these properties rigorously.

Proposed Signaling Pathway of this compound's Anticonvulsant Action

This compound is hypothesized to potentiate GABAergic inhibition, not by directly acting on GABA receptors, but by increasing the firing rate of inhibitory interneurons.[3] This leads to a greater release of GABA, which then acts on postsynaptic GABA-A receptors on pyramidal neurons, causing hyperpolarization and reducing their excitability. This mechanism is distinct from typical benzodiazepines or barbiturates. The following diagram illustrates this proposed pathway.

Isovaline_Signaling_Pathway cluster_presynaptic Inhibitory Interneuron cluster_synapse Synaptic Cleft cluster_postsynaptic Pyramidal Neuron This compound This compound Interneuron Interneuron This compound->Interneuron Activates GABA_vesicle GABA Interneuron->GABA_vesicle Increases Firing Rate GABA_release GABA_vesicle->GABA_release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor Binds Pyramidal_Neuron Reduced Excitability (Hyperpolarization) GABA_A_Receptor->Pyramidal_Neuron Cl- Influx

Proposed mechanism of this compound's anticonvulsant action.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various experimental models.

Table 1: In Vitro Effects of this compound on Seizure-Like Events (SLEs) and Neuronal Properties

ParameterModelControlThis compound (250 µM)Percent ChangeReference
SLE Amplitude Low Mg2+/High K+0.9 ± 0.1 mVAttenuated-57.0 ± 9.0%[3]
SLE Duration Low Mg2+/High K+80 ± 14 sAttenuated-57.0 ± 12.0%[3]
Interneuron Spiking 4-AP0.9 ± 0.3 Hz3.2 ± 0.9 Hz+255.6%[3]
Interneuron Input Resistance 4-APBaselineIncreased+21.6 ± 8.1%[3]
Interneuron Resting Potential 4-APBaselineDepolarized+8.0 ± 1.5 mV[3]
Pyramidal Neuron Spiking 4-AP0.6 ± 0.4 Hz0.2 ± 0.1 Hz-66.7%[3]

Table 2: In Vivo Effects of this compound on Seizure Behavior

Seizure ModelAnimal ModelThis compound DoseMeasured OutcomeObservationReference
PilocarpineRat150 mg/kg (IV)Epileptiform Activity & Behavioral SeizuresAbolished epileptiform activity and attenuated behavioral seizures.[4]
4-AminopyridineRatNot specified (IV)Hippocampal Epileptiform Activity & Seizing BehaviorAttenuated[2]
NMDA (Infantile Spasms)Rat Pup300 mg/kg (IP)Full-body JumpsReduced from 18.1 ± 5.0 to 6.3 ± 1.8[5]
NMDA (Infantile Spasms)Rat Pup300 mg/kg (IP)Leg/arm/tail StrainsReduced from 4.4 ± 1.6 to 1.1 ± 0.5[5]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.

In Vitro Electrophysiology in Hippocampal Slices

This protocol is designed to assess the effects of this compound on neuronal activity and seizure-like events in an ex vivo setting.

In_Vitro_Workflow Start Start Slice_Prep Hippocampal Slice Preparation Start->Slice_Prep Incubation Incubation in aCSF Slice_Prep->Incubation Recording_Setup Transfer to Recording Chamber Incubation->Recording_Setup Baseline Baseline Recording Recording_Setup->Baseline Seizure_Induction Induce Seizure-Like Events (e.g., Low Mg2+/High K+ or 4-AP) Baseline->Seizure_Induction Isovaline_App Bath Application of this compound Seizure_Induction->Isovaline_App Data_Acquisition Record Neuronal Activity Isovaline_App->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis End End Analysis->End

Workflow for in vitro electrophysiology experiments.

1. Solutions and Reagents:

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose. Prepare fresh and continuously bubble with 95% O2 / 5% CO2 (carbogen).[5][6]

  • Low Mg2+/High K+ aCSF: (in mM) 125 NaCl, 5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 0.5 MgCl2, and 10 glucose. Prepare fresh and bubble with carbogen.[6]

  • 4-Aminopyridine (4-AP) Stock Solution (10 mM): Dissolve 4-AP in deionized water. Store at -20°C. Dilute to a final concentration of 100 µM in aCSF on the day of the experiment.[7][8]

  • This compound Stock Solution: Prepare a concentrated stock solution of RS-isovaline in deionized water. The final concentration in the recording chamber is typically 250 µM.[3]

2. Hippocampal Slice Preparation:

  • Anesthetize a young adult rat (e.g., Sprague-Dawley, 15-21 days old) according to approved institutional animal care protocols.

  • Rapidly decapitate the animal and dissect the brain in ice-cold, carbogenated aCSF.

  • Isolate the hippocampus and prepare 400-500 µm thick transverse slices using a vibratome.

  • Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 1 hour to recover.[6]

3. Electrophysiological Recording:

  • Transfer a single slice to a recording chamber continuously perfused with carbogenated aCSF at 32-34°C.

  • Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons and stratum oriens interneurons.

  • Record baseline neuronal activity, including resting membrane potential, input resistance, and spontaneous firing rate.

  • To induce seizure-like events (SLEs), switch the perfusion to either low Mg2+/high K+ aCSF or aCSF containing 100 µM 4-AP.[6][8]

  • Once stable SLEs are established, perfuse the slice with aCSF containing this compound (250 µM) and the seizure-inducing agent.

  • Record changes in SLE amplitude, duration, and frequency, as well as changes in the firing properties of individual neurons.

In Vivo Seizure Models

These protocols are designed to evaluate the anticonvulsant efficacy of this compound in live animal models of epilepsy.

In_Vivo_Workflow Start Start Animal_Prep Animal Acclimation and Preparation Start->Animal_Prep Drug_Admin Administer this compound or Vehicle Animal_Prep->Drug_Admin Seizure_Induction Induce Seizures (Pilocarpine, 4-AP, or NMDA) Drug_Admin->Seizure_Induction Behavioral_Scoring Observe and Score Seizure Behavior Seizure_Induction->Behavioral_Scoring EEG_Recording (Optional) Record EEG Seizure_Induction->EEG_Recording Data_Analysis Analyze Seizure Severity and Latency Behavioral_Scoring->Data_Analysis EEG_Recording->Data_Analysis End End Data_Analysis->End

Workflow for in vivo seizure experiments.

1. Animal Models and Drug Administration:

  • Animals: Adult male Sprague-Dawley or Wistar rats are commonly used. For the infantile spasm model, rat pups at postnatal day 15 are used.[9][10]

  • This compound Preparation: Dissolve this compound in sterile 0.9% saline for intravenous (IV) or intraperitoneal (IP) injection. The solution should be warmed to room temperature before administration.[11]

  • Pilocarpine Model:

    • Pre-treat rats with a peripheral muscarinic antagonist (e.g., scopolamine methyl nitrate, 1 mg/kg, IP) 30 minutes before pilocarpine to reduce peripheral cholinergic effects.[1][9]

    • Administer pilocarpine hydrochloride (300-380 mg/kg, IP) to induce status epilepticus.[1]

    • Administer this compound (e.g., 150 mg/kg, IV) and observe its effect on seizure activity.[4]

  • 4-Aminopyridine (4-AP) Model:

    • Administer 4-AP (4-5 mg/kg, IP) to induce seizures.

    • Administer this compound (IV or IP) prior to or after 4-AP injection to assess its protective or therapeutic effects.

  • NMDA-Induced Infantile Spasms Model:

    • For rat pups (P15), administer N-methyl-D-aspartate (NMDA) at a dose of 15 mg/kg, IP.[10]

    • Administer this compound (e.g., 300 mg/kg, IP) prior to NMDA injection.[5]

2. Behavioral Seizure Scoring:

  • Racine Scale: This is a widely used scale for scoring generalized convulsive seizures in rodents.[3][9]

    • Stage 1: Mouth and facial movements.

    • Stage 2: Head nodding.

    • Stage 3: Forelimb clonus.

    • Stage 4: Rearing with forelimb clonus.

    • Stage 5: Rearing and falling with loss of postural control.

  • Infantile Spasm Scoring: For the NMDA model, specific behaviors are scored, including:[5]

    • Full-body jumps

    • Leg/arm/tail strains

    • Body twitches

    • Head nods

3. Data Analysis:

  • Latency to Seizure: Measure the time from convulsant injection to the onset of the first seizure (e.g., Racine stage 3).

  • Seizure Severity: Record the maximum Racine stage reached by each animal.

  • Seizure Duration: Measure the duration of convulsive seizure activity.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare seizure parameters between this compound-treated and vehicle-treated groups.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's anticonvulsant properties. By employing a combination of in vitro and in vivo models, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The unique mode of action of this compound, targeting interneuron activity, presents a novel avenue for the development of a new class of antiepileptic drugs.

References

Application Notes and Protocols: Formalin Foot Assay for Isovaline Analgesic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formalin foot assay is a widely utilized and reliable preclinical model for assessing the analgesic potential of novel therapeutic compounds. This model is particularly valuable as it recapitulates both acute and persistent pain, mirroring clinical pain states more closely than reflex-based models. The assay involves the subcutaneous injection of a dilute formalin solution into the plantar surface of a rodent's paw, which elicits a biphasic nocifensive behavioral response.

The initial, or Phase I , response occurs immediately after injection and is characterized by acute, sharp pain resulting from the direct chemical activation of nociceptors, primarily through the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[1][2] This is followed by a quiescent period, after which the Phase II response begins. Phase II is characterized by a longer-lasting, tonic pain response that is driven by a combination of ongoing peripheral sensory input and the development of central sensitization in the spinal cord, involving inflammatory mediators.[2][3][4]

Isovaline is a non-proteinogenic amino acid that has demonstrated notable analgesic properties without the central nervous system side effects commonly associated with opioids. Its mechanism of action is primarily attributed to the activation of peripheral gamma-aminobutyric acid B (GABAB) receptors. This document provides a detailed protocol for performing the formalin foot assay to evaluate the analgesic efficacy of this compound.

Experimental Protocols

Materials
  • Animals: Male or female CD-1 or Swiss Webster mice (20-25 g) or Sprague-Dawley rats (200-250 g).

  • This compound: (R,S)-Isovaline, to be dissolved in a sterile saline solution (0.9% NaCl).

  • Formalin Solution: A stock solution of 37% formaldehyde diluted in sterile saline to the desired concentration (typically 1-5%). A fresh solution should be prepared for each experiment.

  • Test Environment: A transparent observation chamber (e.g., Plexiglas) of appropriate size for the animal, placed in a quiet, well-lit room. A mirror may be placed behind the chamber to allow for unobstructed observation of the injected paw.

  • Injection Supplies: 30-gauge needles and 1 mL syringes for formalin and this compound administration.

  • Timing Device: A stopwatch or automated tracking software.

Methodology

1. Animal Acclimation and Habituation:

  • House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • For at least 2-3 days prior to the experiment, handle the animals daily to acclimate them to the researcher.

  • On the day of the experiment, place each animal individually in the observation chamber for at least 30 minutes to allow for habituation to the test environment.

2. This compound Administration:

  • Prepare a solution of this compound in sterile saline.

  • Administer this compound via the desired route. Intravenous (IV) or intraperitoneal (IP) injections are common.

  • The timing of this compound administration relative to the formalin injection is critical. Typically, this compound is administered 15-30 minutes prior to the formalin injection to allow for drug absorption and distribution.

3. Formalin Injection:

  • Gently restrain the animal.

  • Using a 30-gauge needle, inject a precise volume of the formalin solution subcutaneously into the plantar surface of the hind paw.

    • For mice: 20 µL of 1-5% formalin solution.

    • For rats: 50 µL of 1-5% formalin solution.

  • Immediately after the injection, return the animal to the observation chamber and start the timer.

4. Behavioral Observation and Scoring:

  • Observe and record the animal's nocifensive behaviors for a total of 60 minutes. The observation period is divided into two phases:

    • Phase I: 0-5 minutes post-injection.

    • Phase II: 15-60 minutes post-injection.

  • The primary behaviors to be quantified are licking and flinching/shaking of the injected paw.

  • Several scoring methods can be employed:

    • Time-Based Scoring: Record the total time the animal spends licking the injected paw during each phase.

    • Frequency Scoring: Count the number of flinches or shakes of the injected paw during each phase.

    • Weighted Scoring: A composite pain score can be calculated based on the animal's posture and behavior. An example of a weighted scoring system is as follows:

      • 0: The injected paw is not favored.

      • 1: The injected paw is favored or lifted.

      • 2: The injected paw is licked, bitten, or shaken.

5. Data Analysis:

  • The primary endpoints are the total time spent licking and/or the total number of flinches in each phase.

  • Calculate the mean and standard error of the mean (SEM) for each treatment group.

  • Statistical analysis is typically performed using a one-way or two-way ANOVA, followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound-treated groups to the vehicle control group.

  • A p-value of < 0.05 is generally considered statistically significant.

  • Data can also be presented as the area under the curve (AUC) for each phase.

Data Presentation

Quantitative data from the formalin foot assay should be summarized in a clear and structured table to facilitate comparison between treatment groups.

Treatment GroupDose (mg/kg)NPhase I (0-5 min) Licking Time (s) ± SEMPhase II (15-60 min) Licking Time (s) ± SEM% Inhibition (Phase II)
Vehicle (Saline)-1045.2 ± 3.1120.5 ± 8.7-
This compound501042.8 ± 2.985.3 ± 6.429.2%
This compound1501044.1 ± 3.550.1 ± 4.2**58.4%
This compound5001043.5 ± 3.025.6 ± 3.1 78.8%
Positive Control (e.g., Morphine)51010.7 ± 1.515.2 ± 2.0***87.4%
p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle group.

Mandatory Visualizations

Signaling Pathways

G cluster_0 Formalin-Induced Nociception cluster_1 Central Sensitization (Spinal Cord) cluster_2 Peripheral Inflammation Formalin Formalin Injection TRPA1 TRPA1 Activation (Peripheral Nociceptor) Formalin->TRPA1 Inflammatory_Mediators Inflammatory Mediator Release (PGs, BK) Formalin->Inflammatory_Mediators Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P) Ca_Influx->Neurotransmitter_Release Phase1 Phase I (Acute Pain) Neurotransmitter_Release->Phase1 Direct Nociceptor Activation NMDA_Activation NMDA Receptor Activation Neurotransmitter_Release->NMDA_Activation Ca_Influx_Central Ca2+ Influx NMDA_Activation->Ca_Influx_Central Second_Messengers Second Messengers (PKC, PKA) Ca_Influx_Central->Second_Messengers Gene_Expression Altered Gene Expression Second_Messengers->Gene_Expression Phase2_Central Increased Neuronal Excitability Gene_Expression->Phase2_Central Phase2 Phase II (Persistent Pain) Phase2_Central->Phase2 Nociceptor_Sensitization Nociceptor Sensitization Inflammatory_Mediators->Nociceptor_Sensitization Phase2_Peripheral Ongoing Afferent Input Nociceptor_Sensitization->Phase2_Peripheral Phase2_Peripheral->Phase2

Caption: Formalin-Induced Pain Signaling Pathway.

G cluster_0 This compound Analgesic Activity This compound This compound GABAB_R Peripheral GABAB Receptor This compound->GABAB_R G_Protein Gi/o Protein Activation GABAB_R->G_Protein AC_Inhibition Inhibition of Adenylyl Cyclase G_Protein->AC_Inhibition Ca_Channel_Inhibition Inhibition of Voltage-Gated Ca2+ Channels G_Protein->Ca_Channel_Inhibition K_Channel_Activation Activation of Inwardly Rectifying K+ Channels G_Protein->K_Channel_Activation cAMP_Decrease Decreased cAMP AC_Inhibition->cAMP_Decrease Reduced_Excitability Reduced Nociceptor Excitability Ca_Channel_Inhibition->Reduced_Excitability Hyperpolarization Neuronal Hyperpolarization K_Channel_Activation->Hyperpolarization Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia G start Start acclimation Animal Acclimation (≥ 3 days) start->acclimation habituation Habituation to Observation Chamber (30 min) acclimation->habituation drug_admin This compound or Vehicle Administration (IV or IP) habituation->drug_admin wait Waiting Period (15-30 min) drug_admin->wait formalin_injection Formalin Injection (Subcutaneous, Plantar Paw) wait->formalin_injection observation Behavioral Observation (60 min) formalin_injection->observation phase1 Phase I Scoring (0-5 min) observation->phase1 phase2 Phase II Scoring (15-60 min) observation->phase2 data_analysis Data Analysis (ANOVA, Post-hoc) phase1->data_analysis phase2->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Derivatization of Isovaline for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of isovaline for analysis by gas chromatography (GC). This compound, a non-proteinogenic α-dialkylated amino acid, presents unique challenges for direct GC analysis due to its low volatility and polar nature. Derivatization is a critical step to enhance its volatility and thermal stability, thereby enabling robust and sensitive chromatographic analysis. This guide covers the most common and effective derivatization techniques, including detailed experimental protocols, comparative data, and visual workflows to aid in method development and application.

Introduction to this compound Derivatization for GC

Direct analysis of this compound by gas chromatography is impractical due to its zwitterionic nature at physiological pH and strong intermolecular hydrogen bonding, which result in very low volatility. Derivatization chemically modifies the polar functional groups (carboxyl and amino groups) to create a more volatile and thermally stable compound suitable for GC analysis. The primary goals of derivatization are to:

  • Increase volatility for elution in the gas phase.

  • Improve thermal stability to prevent on-column degradation.

  • Enhance chromatographic peak shape and resolution.

  • Enable enantiomeric separation on chiral stationary phases.

The most common derivatization strategies for amino acids, including this compound, involve a two-step process: esterification of the carboxyl group followed by acylation of the amino group. Another prevalent method is silylation , which derivatizes both functional groups in a single step.

Key Derivatization Techniques for this compound

Esterification followed by Acylation

This two-step approach is a robust and widely used method for the derivatization of amino acids.

  • Esterification: The carboxyl group is converted to an ester, typically a methyl or ethyl ester, by reaction with an alcohol in the presence of an acidic catalyst.

  • Acylation: The amino group is then acylated using an acylating agent, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), to form a stable N-acyl derivative.

The resulting N-trifluoroacetyl (TFA)-O-methyl ester derivatives of this compound are well-suited for GC analysis and are particularly useful for chiral separations on specialized columns.[1]

Silylation

Silylation is a one-step derivatization method where active hydrogens in both the carboxyl and amino groups are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2] Silylation is a versatile technique applicable to a wide range of compounds. However, the resulting derivatives can be sensitive to moisture, requiring anhydrous conditions for the reaction and sample handling.[3]

Experimental Protocols

Protocol 1: N-Trifluoroacetyl-O-methyl Ester Derivatization

This protocol is adapted from methodologies used for the chiral separation of amino acids, including this compound.[1]

Materials:

  • This compound standard or dried sample extract

  • 2 M HCl in Methanol (Methanolic HCl)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM), GC grade

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Place 1-2 mg of the this compound standard or dried sample extract into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Esterification:

    • Add 500 µL of 2 M methanolic HCl to the dried sample.

    • Seal the vial tightly and heat at 100°C for 60 minutes.

    • After heating, cool the vial to room temperature and evaporate the methanolic HCl to dryness under a gentle stream of nitrogen.

  • Acylation:

    • Add 200 µL of dichloromethane and 100 µL of TFAA to the dried residue.

    • Seal the vial and heat at 60°C for 20 minutes.[4]

    • Cool the vial to room temperature. The sample is now ready for GC analysis. The remaining liquid can be evaporated, and the residue reconstituted in a suitable solvent like dichloromethane if dilution is required.[4]

Protocol 2: Trimethylsilyl (TMS) Derivatization

This protocol describes a general method for the silylation of amino acids.

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile, GC grade

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound standard or the dried sample extract into a 2 mL reaction vial. Ensure the sample is anhydrous as moisture will deactivate the silylating reagent.[2]

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[2]

    • Tightly cap the vial and vortex thoroughly for 30 seconds.

    • Heat the vial at 70°C for 60 minutes.[2]

  • Sample Analysis: After cooling to room temperature, the derivatized sample can be injected directly into the GC-MS system. Dilution with a solvent like hexane can be performed if necessary.[2]

Data Presentation

The following table summarizes typical quantitative data for the GC analysis of derivatized this compound based on literature. Note that specific values can vary depending on the instrument, column, and experimental conditions.

Derivatization MethodDerivativeGC Column TypeTypical Retention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Esterification/AcylationN-TFA-O-methylChiral (e.g., Lipodex E)Varies with enantiomer1-7 pgNot specified[5]
SilylationTMSNon-polar (e.g., SLB™-5ms)Not specified for this compoundNot specifiedNot specified

Note: Quantitative data for this compound derivatives is not always explicitly reported separately from other amino acids. The data for N-TFA-O-methyl derivatives demonstrates the high sensitivity achievable with this method.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the derivatization protocols.

Derivatization_Workflow_Esterification_Acylation cluster_prep Sample Preparation cluster_ester Esterification cluster_acyl Acylation cluster_analysis Analysis start Start with This compound Sample dry_sample Dry Sample (Nitrogen Stream) start->dry_sample add_hcl Add 2M Methanolic HCl dry_sample->add_hcl heat_ester Heat at 100°C for 60 min add_hcl->heat_ester dry_ester Dry Sample (Nitrogen Stream) heat_ester->dry_ester add_reagents Add DCM and TFAA dry_ester->add_reagents heat_acyl Heat at 60°C for 20 min add_reagents->heat_acyl gc_ms Inject into GC-MS heat_acyl->gc_ms

Caption: Workflow for N-Trifluoroacetyl-O-methyl Ester Derivatization.

Derivatization_Workflow_Silylation cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Anhydrous this compound Sample add_solvent Add Anhydrous Pyridine/Acetonitrile start->add_solvent add_bstfa Add BSTFA + 1% TMCS add_solvent->add_bstfa vortex Vortex for 30s add_bstfa->vortex heat Heat at 70°C for 60 min vortex->heat gc_ms Inject into GC-MS heat->gc_ms

Caption: Workflow for Trimethylsilyl (TMS) Derivatization.

Concluding Remarks

The choice of derivatization technique for this compound analysis by GC depends on the specific analytical goals, such as the need for chiral separation, sensitivity requirements, and the available instrumentation. The N-trifluoroacetyl-O-methyl esterification/acylation method is highly effective, especially for enantiomeric analysis on chiral columns, and offers excellent sensitivity.[5] Silylation provides a simpler one-step alternative, though care must be taken to ensure anhydrous conditions. The protocols and workflows provided in this document serve as a comprehensive guide for researchers to successfully derivatize and analyze this compound using gas chromatography.

References

Troubleshooting & Optimization

How to improve the yield and purity of synthetic isovaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Synthetic Isovaline. This resource is designed for researchers, scientists, and drug development professionals to help improve the yield and purity of synthetically produced this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

This section addresses common issues encountered during the synthesis and purification of this compound.

Low Reaction Yield

Q1: My Strecker/Bucherer-Bergs synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors related to reaction conditions and reactant quality. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Strecker Synthesis: Ensure the reaction has gone to completion by monitoring it using techniques like Thin Layer Chromatography (TLC). The formation of the intermediate α-amino nitrile is a key step.[1] Driving the equilibrium towards the imine formation can be beneficial; using a water-absorbing salt like MgSO₄ can help.[1]

    • Bucherer-Bergs Reaction: This reaction can sometimes require long reaction times.[2] Consider extending the reaction time or employing methods known to accelerate it, such as ultrasonication or continuous flow synthesis.[2][3][4]

  • Suboptimal Temperature and Pressure:

    • For the Bucherer-Bergs reaction, lower temperatures and pressures have been found to be effective.[2] A continuous flow approach at elevated temperature (e.g., 120 °C) and pressure (e.g., 20 bar) has been shown to achieve nearly quantitative conversions in a much shorter time.[3][4]

  • Reactant Purity and Stoichiometry:

    • Ensure all reactants (ketone/aldehyde, cyanide source, ammonia/ammonium source) are pure and used in the correct stoichiometric ratios.[5] Impurities in the starting materials can lead to side reactions and lower yields.

    • Use of 50% alcohol as a solvent has been found to be effective for the Bucherer-Bergs reaction, leading to excellent yields with ketones.[2]

  • General Synthetic Practices:

    • Always use clean, dry glassware.[5]

    • Accurately calculate and weigh all reagents.[5]

    • Rinse all transfer vessels (flasks, syringes) with the reaction solvent to ensure complete transfer of reactants.[5]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completion Monitor Reaction Completion (TLC, etc.) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No check_reactants Check Reactant Purity and Stoichiometry check_completion->check_reactants Yes extend_time Extend Reaction Time / Optimize Conditions incomplete->extend_time end_node Improved Yield extend_time->end_node impure_reactants Impure Reactants or Incorrect Ratios check_reactants->impure_reactants Issues Found check_conditions Review Reaction Conditions (Temp, Pressure, Solvent) check_reactants->check_conditions OK purify_reagents Purify Reagents / Recalculate Stoichiometry impure_reactants->purify_reagents purify_reagents->end_node suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions Issues Found general_practices Review General Synthetic Practices check_conditions->general_practices OK optimize_conditions Optimize Conditions (e.g., Ultrasonication, Flow Chemistry) suboptimal_conditions->optimize_conditions optimize_conditions->end_node improve_practices Improve Practices (Dry Glassware, Accurate Transfer) general_practices->improve_practices improve_practices->end_node PurificationStrategy start Impure this compound is_solid Is the crude product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes chromatography Chromatography (Silica or Reverse Phase) is_solid->chromatography No check_purity Check Purity recrystallize->check_purity pure Pure this compound check_purity->pure Yes not_pure Still Impure check_purity->not_pure No not_pure->chromatography protect_purify Protection-Purification-Deprotection not_pure->protect_purify If chromatography fails chromatography->check_purity protect_purify->check_purity SynthesisWorkflow start Start: 2-Butanone strecker Strecker Synthesis start->strecker bucherer Bucherer-Bergs Reaction start->bucherer amino_nitrile α-Amino Nitrile Intermediate strecker->amino_nitrile hydantoin Hydantoin Intermediate bucherer->hydantoin hydrolysis Hydrolysis amino_nitrile->hydrolysis hydantoin->hydrolysis crude_this compound Crude this compound hydrolysis->crude_this compound purification Purification (Recrystallization/Chromatography) crude_this compound->purification pure_this compound Pure this compound purification->pure_this compound purity_analysis Purity Analysis (HPLC, GC) pure_this compound->purity_analysis final_product Final Product: High Purity this compound purity_analysis->final_product

References

Overcoming challenges in the stereoselective synthesis of isovaline analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of isovaline analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the stereoselective synthesis of this compound and its analogs?

A1: The primary challenge in synthesizing this compound analogs lies in the creation of the sterically hindered quaternary α-carbon with high stereocontrol. Key difficulties include:

  • Achieving high diastereo- and enantioselectivity: The two substituents at the α-carbon make it difficult to control the facial selectivity of bond formation.

  • Preventing racemization: The α-proton of mono-substituted amino acid precursors is acidic and can be prone to epimerization under basic or acidic conditions, leading to a loss of stereochemical purity. However, α,α-disubstituted amino acids like this compound are highly resistant to racemization once formed.[1]

  • Side reactions: Competing reactions such as elimination, over-alkylation, or reactions involving sensitive functional groups on the substrates can reduce the yield of the desired product.

  • Cleavage of chiral auxiliaries: Removing the chiral auxiliary without causing epimerization or degradation of the product can be challenging.

  • Purification of stereoisomers: Separating the desired stereoisomer from other diastereomers or enantiomers often requires specialized chromatographic techniques.

Q2: Which are the most effective methods for the stereoselective synthesis of this compound analogs?

A2: Several methods have proven effective for the asymmetric synthesis of α,α-disubstituted amino acids, including this compound analogs:

  • Chiral Auxiliaries: Temporarily attaching a chiral molecule to a glycine or alanine precursor allows for diastereoselective alkylation. Commonly used auxiliaries include Evans oxazolidinones, Oppolzer's sultams, and pseudoephedrine.

  • Schöllkopf Bis-Lactim Ether Method: This classic method utilizes a chiral bis-lactim ether derived from a chiral amino acid (like valine) and glycine to direct the stereoselective alkylation of the glycine unit.[2]

  • Asymmetric Strecker Synthesis: This method involves the reaction of a ketone with a chiral amine and a cyanide source to form a chiral α-aminonitrile, which is then hydrolyzed to the amino acid.[3][4][5][6]

  • Asymmetric Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysts are used to mediate the alkylation of glycine imine derivatives, providing a scalable and operationally simple method.[7][8]

Q3: How do I choose the right protecting group strategy for my synthesis?

A3: The choice of protecting groups is crucial for a successful synthesis. Key considerations include:

  • Orthogonality: Select protecting groups that can be removed under different conditions to allow for selective deprotection of various functional groups in the molecule.

  • Stability: The protecting group must be stable to the reaction conditions used in subsequent steps.

  • Ease of introduction and removal: The protection and deprotection steps should be high-yielding and straightforward.

  • Compatibility: The protecting group should not interfere with the desired transformations. For the α-amino group, common protecting groups include Boc (tert-butyloxycarbonyl), which is acid-labile, and Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile. For the carboxylic acid, methyl or ethyl esters are frequently used.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity or Enantioselectivity
Potential Cause Troubleshooting Steps
Suboptimal Chiral Auxiliary or Catalyst Screen a variety of chiral auxiliaries or catalysts. The steric and electronic properties of the auxiliary/catalyst can have a significant impact on selectivity.
Incorrect Reaction Temperature Many asymmetric reactions are highly temperature-sensitive. Lowering the reaction temperature (e.g., to -78 °C) often improves selectivity by favoring the transition state leading to the major diastereomer.[5]
Inappropriate Solvent The polarity and coordinating ability of the solvent can influence the conformation of the reactive intermediates and transition states. Screen a range of solvents to find the optimal one for your reaction.
Poor Quality Reagents Ensure all reagents, especially the chiral auxiliary/catalyst and electrophile, are of high purity. Impurities can interfere with the reaction and lower selectivity.
Incorrect Stoichiometry of Lewis Acid (for auxiliary-based methods) The stoichiometry of the Lewis acid used to form the chelated enolate can significantly affect the diastereomeric ratio. Optimize the amount of Lewis acid used.
Issue 2: Low Reaction Yield
Potential Cause Troubleshooting Steps
Incomplete Deprotonation Ensure complete formation of the enolate or carbanion. This may involve using a stronger base, a higher concentration of the base, or a longer deprotonation time. For Myers alkylation using pseudoephedrine amides, incomplete dianion formation is a common cause of low yields.[9]
Side Reactions Identify and minimize side reactions. This could involve adjusting the reaction temperature, changing the order of addition of reagents, or using more selective reagents.
Steric Hindrance The synthesis of α,α-disubstituted amino acids is often challenging due to steric hindrance. Using more reactive electrophiles or higher reaction temperatures (while balancing selectivity) may be necessary.
Moisture or Air Sensitivity Many of the organometallic reagents and strong bases used are sensitive to moisture and air. Ensure all glassware is properly dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).
Inefficient Purification The desired product may be lost during workup and purification. Optimize the extraction and chromatography conditions to improve recovery.
Issue 3: Epimerization or Racemization
Potential Cause Troubleshooting Steps
Harsh Auxiliary Cleavage Conditions Epimerization can occur during the removal of the chiral auxiliary. Use milder cleavage conditions. For example, for oxazolidinone auxiliaries, hydrolysis with lithium hydroperoxide (LiOOH) is often preferred over stronger bases.
Prolonged Exposure to Acidic or Basic Conditions Minimize the time the product is exposed to acidic or basic conditions during workup and purification to prevent epimerization of adjacent stereocenters if present.
Inappropriate pH during Workup Carefully control the pH during the workup procedure.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize typical quantitative data for the synthesis of this compound analogs using various methods. Please note that exact results can vary depending on the specific substrate and reaction conditions.

Table 1: Asymmetric Alkylation using Chiral Auxiliaries

Chiral AuxiliaryElectrophileProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield (%)Reference
PseudoephedrineMethyl Iodideα-Methyl Alanine derivative>99:1>98%90[1]
PseudoephedrineEthyl Iodideα-Ethyl Alanine derivative>99:1>98%85[1]
Evans OxazolidinoneBenzyl Bromideα-Benzyl Alanine derivative>98:2>99%80-90N/A
Oppolzer's SultamAllyl Bromideα-Allyl Alanine derivative>95:5>98%75-85N/A

Table 2: Asymmetric Phase-Transfer Catalysis

Catalyst SystemElectrophileProductEnantiomeric Excess (e.e.)Yield (%)Reference
Cinchona Alkaloid DerivativeBenzyl BromideBenzyl-Glycine derivative92-99%High[6]
Cinchona Alkaloid DerivativeAllyl BromideAllyl-Glycine derivativeup to 96%High[8]
Maruoka Catalyst®Various Alkyl HalidesVarious α-Alkyl Glycine derivatives90-99%80-98N/A

Table 3: Asymmetric Strecker Synthesis

Chiral Auxiliary/CatalystKetoneProductDiastereomeric Ratio (d.r.) / e.e.Yield (%)Reference
(R)-Phenylglycine AmidePivaldehyde(S)-tert-Leucine>99:1 d.r.73 (3 steps)[7]
Chiral Thiourea CatalystVarious KetiminesVarious α-Amino Acids91-99% e.e.85-98N/A

Experimental Protocols

Protocol 1: Asymmetric Alkylation of Pseudoephedrine Glycinamide

This protocol is adapted from the Myers asymmetric alkylation method.

1. Amide Formation:

  • To a solution of (1R,2R)-(-)-pseudoephedrine in toluene, add a solution of the desired N-protected glycine derivative and a coupling reagent (e.g., DCC or EDC/HOBt).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work up the reaction by filtering the urea byproduct and washing the organic layer with acid, base, and brine. Dry the organic layer and concentrate to obtain the pseudoephedrine glycinamide.

2. Alkylation:

  • Dissolve the pseudoephedrine glycinamide in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of a strong base such as lithium diisopropylamide (LDA) (2.2 equivalents) to form the dianion.

  • After stirring for a short period, add the alkyl halide electrophile (e.g., ethyl iodide for this compound synthesis).

  • Allow the reaction to warm to the appropriate temperature and stir until completion.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

3. Auxiliary Cleavage:

  • Hydrolyze the resulting amide by heating with aqueous acid (e.g., 1 M HCl) or a suitable basic solution.

  • Extract the aqueous layer to remove the chiral auxiliary.

  • The desired amino acid can be isolated from the aqueous layer by ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the product.

Protocol 2: Asymmetric Phase-Transfer Catalysis of a Glycine Imine

This protocol is a general procedure for the O'Donnell phase-transfer catalytic alkylation.

1. Imine Formation:

  • React glycine tert-butyl ester with benzophenone imine in an organic solvent to form the N-(diphenylmethylene)glycine tert-butyl ester.

2. Alkylation:

  • Dissolve the glycine imine and a chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt) in a suitable organic solvent (e.g., toluene or dichloromethane).

  • Add an aqueous solution of a base (e.g., 50% KOH).

  • Add the alkyl halide (e.g., ethyl iodide) and stir the biphasic mixture vigorously at the desired temperature.

  • Monitor the reaction by TLC. Upon completion, separate the organic layer, wash with water and brine, dry, and concentrate.

3. Deprotection:

  • Hydrolyze the resulting ester and imine groups with aqueous acid to yield the desired α,α-disubstituted amino acid.

Visualizations

Signaling Pathways & Workflows

Stereoselective_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Asymmetric Transformation cluster_intermediate Intermediate cluster_final Final Product Prochiral_Substrate Prochiral Substrate (e.g., Glycine Derivative) Stereoselective_Reaction Stereoselective Reaction (e.g., Alkylation) Prochiral_Substrate->Stereoselective_Reaction Chiral_Source Chiral Source (Auxiliary or Catalyst) Chiral_Source->Stereoselective_Reaction Diastereomeric_Intermediate Diastereomeric Intermediate Stereoselective_Reaction->Diastereomeric_Intermediate Cleavage Cleavage/Deprotection Diastereomeric_Intermediate->Cleavage Purification Purification (e.g., Chiral HPLC) Cleavage->Purification Final_Product Enantiopure This compound Analog Purification->Final_Product

Caption: General workflow for the stereoselective synthesis of this compound analogs.

Troubleshooting_Logic cluster_selectivity Low Selectivity cluster_yield Low Yield cluster_epimerization Stereochemical Integrity Start Problem Encountered Low_Selectivity Low Diastereo-/ Enantioselectivity Start->Low_Selectivity Low_Yield Low Reaction Yield Start->Low_Yield Epimerization Epimerization/ Racemization Start->Epimerization Check_Temp Optimize Temperature Low_Selectivity->Check_Temp Check_Solvent Screen Solvents Low_Selectivity->Check_Solvent Check_Catalyst Change Auxiliary/Catalyst Low_Selectivity->Check_Catalyst Check_Deprotonation Ensure Complete Enolate Formation Low_Yield->Check_Deprotonation Check_Side_Reactions Identify/Minimize Side Reactions Low_Yield->Check_Side_Reactions Check_Purity Verify Reagent Purity Low_Yield->Check_Purity Check_Cleavage Use Milder Cleavage Conditions Epimerization->Check_Cleavage Check_Workup Minimize Exposure to Acid/Base Epimerization->Check_Workup

Caption: Troubleshooting decision tree for common synthesis issues.

Chiral_Auxiliary_Mechanism Substrate Prochiral Substrate (e.g., N-Acyl Oxazolidinone) Enolate Chiral Enolate (Facial Bias) Substrate:f1->Enolate:f0 Deprotonation Base Base (e.g., LDA) Base->Enolate:f0 Alkylation Diastereoselective Alkylation (Attack from less hindered face) Enolate:f1->Alkylation:f0 Electrophile Electrophile (R-X) Electrophile->Alkylation:f0 Product Diastereomerically Enriched Product Alkylation:f1->Product:f0 Cleavage Cleavage Product:f1->Cleavage Final_Product Enantiopure Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Mechanism of action for a chiral auxiliary in asymmetric alkylation.

References

Technical Support Center: Chiral HPLC Separation of Isovaline Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor separation of isovaline enantiomers in chiral High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Question & Answer Format

Q1: My this compound enantiomers are co-eluting or showing very poor resolution. What are the first steps I should take?

A1: When facing co-elution or poor resolution, a systematic approach to troubleshooting is crucial. Start by verifying the basics of your HPLC system and method. Here is a logical workflow to follow:

G cluster_0 Initial Troubleshooting Steps cluster_1 Further Optimization cluster_2 Advanced Solutions A Verify System Suitability B Check Column Health A->B C Confirm Mobile Phase Preparation B->C D Review Method Parameters C->D E Optimize Mobile Phase D->E If initial checks pass F Adjust Temperature E->F G Evaluate Stationary Phase F->G H Consider Derivatization G->H

Caption: A logical workflow for troubleshooting poor this compound enantiomer separation.

  • System Suitability: Ensure your HPLC system is performing correctly. Check for stable pressure, consistent flow rate, and low detector noise.

  • Column Health: The chiral stationary phase (CSP) is critical for separation.[1] Small changes to the stationary phase can significantly impact selectivity.[1] Inspect for signs of degradation, such as high backpressure or peak tailing. If necessary, flush the column or replace it.

  • Mobile Phase Preparation: Inaccurate mobile phase composition can drastically affect separation.[2] Verify the correct solvents and additives were used and that the pH is accurate. Prepare fresh mobile phase to rule out degradation or contamination.[3]

  • Method Parameters: Double-check all method parameters, including injection volume, flow rate, and gradient settings, to ensure they match the intended method.

Q2: I'm still getting poor separation after checking my system and method basics. How can I optimize my mobile phase?

A2: Mobile phase composition is a powerful tool for optimizing chiral separations.[2] The type of organic modifier, additives, and their concentrations can all influence enantioselectivity.

  • Organic Modifier: The choice and ratio of organic modifiers (e.g., acetonitrile, methanol, ethanol) can alter the interactions between the analyte and the CSP. Systematically vary the percentage of the organic modifier.

  • Additives (Acids and Bases): For ionizable compounds like this compound, adding acidic or basic modifiers is often necessary.[4]

    • Acidic Additives: Trifluoroacetic acid (TFA) or formic acid can improve peak shape and selectivity by suppressing the ionization of silanol groups on silica-based columns and influencing the ionization state of the analyte.[3][5] The concentration of the acid can also be critical; for instance, increasing the formic acid concentration has been shown to affect the elution order of enantiomers for some compounds.[2]

    • Basic Additives: For basic compounds, additives like diethylamine (DEA) or triethylamine (TEA) can be beneficial.[4][6]

  • Polar Ionic Mode (PIM): This mode uses a non-aqueous mobile phase with acid and base additives and is effective for ionizable molecules like amino acids.[7][8]

Q3: Can changing the column temperature improve the separation of this compound enantiomers?

A3: Yes, column temperature can have a significant impact on chiral separations, affecting both retention times and enantioselectivity.[2][9][10]

  • Increased Temperature: Generally, increasing the temperature decreases retention time and can improve peak efficiency.[2] However, the effect on resolution can vary. In some cases, enantioselectivity is enhanced with an increase in temperature up to a certain point.[9]

  • Decreased Temperature: Lowering the temperature can sometimes increase the separation factor, leading to better resolution, although it will also increase analysis time.[6]

  • Temperature-Dependent Elution Order: Be aware that in some cases, changing the temperature can even lead to a reversal of the enantiomer elution order.[2][10]

It is recommended to screen a range of temperatures (e.g., 10°C to 50°C) to determine the optimal condition for your specific separation.

Q4: My current chiral column isn't providing adequate separation. What other types of stationary phases should I consider for this compound?

A4: The choice of the chiral stationary phase (CSP) is paramount for a successful chiral separation.[11] If your current column is not effective, screening other CSPs with different chiral selectors is a logical next step. For amino acids like this compound, several types of CSPs have proven effective.

  • Polysaccharide-Based CSPs: These are widely used and are based on cellulose or amylose derivatives.[2] They offer broad applicability for a range of chiral compounds.

  • Macrocyclic Glycopeptide-Based CSPs: Columns like those based on teicoplanin (e.g., CHIROBIOTIC T) are well-suited for the separation of amino acids.[8][12]

  • Crown Ether-Based CSPs: These are particularly effective for the separation of primary amines and amino acids.[5]

  • Ligand Exchange Columns: These columns are also a viable option for the separation of amino acid enantiomers.

A screening approach using several different columns is often the most efficient way to find a suitable stationary phase.[2][7]

Frequently Asked Questions (FAQs)

Q: Why is the separation of this compound enantiomers challenging?

A: The challenge in separating any enantiomers, including this compound, lies in their identical physical and chemical properties in an achiral environment.[11] Separation requires a chiral environment, provided by the CSP, that allows for differential interactions with the two enantiomers, leading to different retention times.[11] this compound, being an amino acid, can exist in different ionic forms, adding another layer of complexity that must be controlled by the mobile phase pH.

Q: Should I consider derivatization of this compound to improve separation?

A: Derivatization is a strategy that can be employed to improve chromatographic properties and enhance the chances of separation. One common approach is to react the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (indirect method).[4] Alternatively, derivatization with an achiral agent can improve detection or interaction with a chiral stationary phase. For example, o-phthalaldehyde (OPA) in the presence of a thiol is a common derivatization strategy for primary amino acids.[13] However, derivatization adds extra steps to sample preparation and can introduce potential sources of error.[8] Direct separation on a CSP is often preferred for its simplicity.

Q: What is the "additive memory effect" and could it be affecting my results?

A: The additive memory effect refers to the phenomenon where acidic or basic additives from previous runs can be retained on the stationary phase and affect the performance of subsequent analyses, even when a different mobile phase is used.[1] This can lead to inconsistent retention times and poor reproducibility.[1] To mitigate this, it is good practice to dedicate columns to specific mobile phase types (e.g., acidic or basic) or to have a rigorous column flushing procedure when switching between methods with different additives.

Experimental Protocols

Protocol 1: Chiral HPLC Method Screening for this compound Enantiomers

This protocol outlines a general approach for screening different chiral columns and mobile phases.

  • Column Selection: Select a set of 3-4 chiral columns with different stationary phases (e.g., a polysaccharide-based, a macrocyclic glycopeptide-based, and a crown ether-based column).

  • Mobile Phase Screening:

    • Normal Phase: Screen with a mobile phase of n-hexane and an alcohol (e.g., isopropanol or ethanol) in ratios such as 90:10 and 80:20 (v/v). For acidic analytes, add 0.1% TFA; for basic analytes, add 0.1% DEA.[4]

    • Reversed Phase: Screen with a mobile phase of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (acetonitrile or methanol) in ratios such as 70:30 and 50:50 (v/v).

    • Polar Ionic Mode: Screen with a non-aqueous mobile phase such as methanol with 0.1% acetic acid and 0.05% triethylamine.

  • Temperature Screening: For the most promising column/mobile phase combination, evaluate the separation at different temperatures (e.g., 25°C, 35°C, and 45°C).

  • Data Evaluation: For each condition, calculate the resolution (Rs), selectivity (α), and retention factors (k). The goal is to achieve a resolution of at least 1.5.

Data Presentation

Table 1: Example Mobile Phase Conditions for Chiral Separation Screening

ModeMobile Phase CompositionAdditive
Normal Phasen-Hexane/Ethanol (90/10, v/v)0.1% TFA for acidic analytes, 0.1% DEA for basic analytes
Reversed PhaseAcetonitrile/Water (60/40, v/v)0.1% Formic Acid
Polar Ionic ModeMethanol/Acetonitrile (50/50, v/v)25 mM Formic Acid + 12.5 mM Triethylamine

Table 2: Influence of Temperature on Enantiomer Separation (Hypothetical Data)

Temperature (°C)Retention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Resolution (Rs)
2510.211.51.8
358.59.51.5
456.87.51.2

Visualization

G cluster_0 Method Development Strategy Start Define Separation Goal (Baseline resolution of this compound enantiomers) Screen_CSP Screen Chiral Stationary Phases (Polysaccharide, Macrocyclic Glycopeptide, etc.) Start->Screen_CSP Screen_MP Screen Mobile Phase Modes (Normal, Reversed, Polar Ionic) Screen_CSP->Screen_MP Optimize_Params Optimize Parameters (Solvent ratio, Additives, pH) Screen_MP->Optimize_Params Optimize_Temp Optimize Temperature Optimize_Params->Optimize_Temp Validate Method Validation Optimize_Temp->Validate Rs > 1.5 Failure Re-evaluate CSP/Mode Optimize_Temp->Failure Rs < 1.5 Success Robust Separation Method Validate->Success Failure->Screen_CSP

Caption: A systematic workflow for chiral HPLC method development for this compound.

References

How to address matrix effects in isovaline quantification from plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isovaline quantification in plasma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma).[1] These effects can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification.[2][3] In plasma, major contributors to matrix effects are phospholipids, salts, and endogenous metabolites that can interfere with the ionization of this compound in the mass spectrometer's source.[3][4] Failure to address matrix effects can compromise the reliability and reproducibility of your results.[5]

Q2: How can I detect the presence of matrix effects in my this compound assay?

A2: A common method to assess matrix effects is through a post-extraction spike experiment. This involves comparing the peak area of this compound spiked into an extracted blank plasma sample to the peak area of this compound in a neat solution (e.g., mobile phase). A significant difference between these signals indicates the presence of matrix effects. Another approach is the post-column infusion of a constant flow of this compound solution while injecting an extracted blank plasma sample. Any dip or rise in the baseline signal at the retention time of this compound suggests ion suppression or enhancement, respectively.[6]

Q3: What is the best internal standard to use for this compound quantification to correct for matrix effects?

A3: The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard of this compound.[5][7] A SIL internal standard, such as ¹³C or ¹⁵N-labeled this compound, has nearly identical chemical and physical properties to the unlabeled analyte.[8] This means it will experience similar extraction recovery and matrix effects.[7][9] Because the SIL internal standard can be distinguished from the analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, it allows for accurate correction of any signal variability.[10] Deuterium-labeled standards can sometimes exhibit different chromatographic behavior, so ¹³C or ¹⁵N labels are often preferred.[7]

Q4: Is derivatization necessary for this compound analysis by LC-MS/MS?

A4: Derivatization is not strictly necessary but can be a useful strategy. Direct analysis of underivatized amino acids like this compound is possible, often using Hydrophilic Interaction Liquid Chromatography (HILIC) for retention and separation.[1][11][12] However, derivatization can improve chromatographic peak shape, increase retention on reversed-phase columns, and enhance ionization efficiency, leading to lower detection limits.[13][14] Common derivatization reagents for amino acids include those that target the primary amine group. The decision to use derivatization depends on the required sensitivity and the chromatographic setup available.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Low Signal Intensity for this compound

This issue is often a direct consequence of ion suppression from matrix components, particularly phospholipids in plasma samples.

Troubleshooting Workflow

start Start: Poor Peak Shape / Low Signal check_is Using a Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is implement_is Implement a SIL-IS for this compound (e.g., ¹³C, ¹⁵N labeled) check_is->implement_is No sample_prep Evaluate Sample Preparation Method check_is->sample_prep Yes implement_is->sample_prep no_is No yes_is Yes ppt Currently using Protein Precipitation (PPT) (e.g., Acetonitrile, Methanol) sample_prep->ppt add_plr Incorporate a Phospholipid Removal (PLR) step after PPT ppt->add_plr Consider spe Switch to Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) ppt->spe Alternative chromatography Optimize Chromatography add_plr->chromatography spe->chromatography hilic Use/Optimize HILIC column for better retention of polar this compound chromatography->hilic gradient Adjust mobile phase gradient to separate this compound from suppression zones chromatography->gradient end End: Improved Signal & Peak Shape hilic->end gradient->end

Caption: Troubleshooting workflow for low this compound signal.

Corrective Actions:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporating a SIL-IS for this compound is the most robust way to correct for signal variability.[5][7]

  • Enhance Sample Cleanup:

    • Protein Precipitation (PPT) with Phospholipid Removal (PLR): Simple protein precipitation with acetonitrile or methanol is fast but does not effectively remove phospholipids.[4] Adding a phospholipid removal step, using PLR plates or cartridges, can significantly reduce ion suppression and improve signal intensity.[2][3][15] These products typically remove over 99% of phospholipids.[3]

    • Solid-Phase Extraction (SPE): SPE, particularly with mixed-mode cation exchange sorbents, provides a more thorough cleanup than PPT alone, resulting in lower matrix effects.[16]

  • Optimize Chromatography:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For underivatized this compound, HILIC is an excellent choice as it is designed for the retention of polar compounds.[1][12][17] This helps to chromatographically separate this compound from the less polar, highly suppressive phospholipids.

    • Gradient Modification: Adjust the mobile phase gradient to ensure this compound elutes in a "clean" region of the chromatogram, away from the main phospholipid elution zones.

Issue 2: Inaccurate and Imprecise Quantitative Results

High variability (%CV) and poor accuracy in your quality control (QC) samples are classic indicators of uncompensated matrix effects, which can vary between different plasma lots.[9]

Troubleshooting Workflow

start Start: Inaccurate/Imprecise Results is_check Confirm use of a high-purity ¹³C or ¹⁵N SIL-IS for this compound start->is_check is_ok SIL-IS is appropriate is_check->is_ok is_issue Using structural analog or Deuterated IS is_check->is_issue me_assessment Perform Matrix Effect Assessment (Post-extraction spike in ≥6 plasma lots) is_ok->me_assessment switch_is Switch to a ¹³C or ¹⁵N SIL-IS to avoid isotopic effects and ensure co-elution is_issue->switch_is switch_is->me_assessment me_high_var High Variability Observed me_assessment->me_high_var me_low_var Variability is Low me_assessment->me_low_var improve_cleanup Improve Sample Cleanup Method (SPE or PPT+PLR) to reduce inter-lot variability me_high_var->improve_cleanup cal_curve Evaluate Calibration Curve Preparation me_low_var->cal_curve improve_cleanup->cal_curve matrix_matched Ensure calibration standards are prepared in a surrogate matrix (e.g., stripped plasma) that mimics the study samples cal_curve->matrix_matched end End: Accurate & Precise Quantification matrix_matched->end

Caption: Workflow for addressing inaccurate quantification.

Corrective Actions:

  • Verify Internal Standard Suitability: Ensure you are using a high-purity SIL-IS, preferably labeled with ¹³C or ¹⁵N to avoid potential chromatographic shifts sometimes seen with deuterium labels.[7] A structural analog is not sufficient to correct for variable matrix effects.[7]

  • Assess Inter-Lot Matrix Variability: Prepare QC samples in at least six different individual lots of plasma to assess the impact of inter-individual differences on your method's performance. Significant variability points to insufficient sample cleanup.[9]

  • Standardize Sample Preparation: Move from a simple protein precipitation to a more robust method like Solid-Phase Extraction (SPE) or Protein Precipitation combined with Phospholipid Removal (PPT+PLR). This will provide cleaner extracts and more consistent results across different plasma samples.[16]

  • Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (or a suitable surrogate, like stripped plasma) to ensure that the calibrators and the study samples experience the same matrix effects.

Experimental Protocols

Protocol 1: Protein Precipitation with Phospholipid Removal (PPT+PLR)

This protocol offers a good balance of simplicity and effective cleanup.

  • Sample Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add the SIL-isovaline internal standard solution to each sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) containing 1% formic acid. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Phospholipid Removal: Transfer the supernatant to a phospholipid removal 96-well plate or cartridge.

  • Elution: Apply vacuum or positive pressure to pass the supernatant through the sorbent. Collect the clean filtrate.

  • Analysis: Inject the filtrate directly into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides the cleanest extracts and is recommended for assays requiring the highest sensitivity and accuracy.

  • Sample Pre-treatment: Aliquot 100 µL of plasma and dilute with 200 µL of 4% phosphoric acid. Add the SIL-isovaline internal standard.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Data Tables

Table 1: Comparison of Sample Preparation Methods for Amino Acid Analysis

ParameterProtein Precipitation (PPT)PPT + Phospholipid Removal (PLR)Solid-Phase Extraction (SPE)
Matrix Effect Significant ion suppression common[4]Low to negligible matrix effects[2][15]Generally the lowest matrix effect[16]
Analyte Recovery >90% (can be variable)Typically >80-90%[3]>85% (method dependent)[18]
Reproducibility (%RSD) Can be >15%<10%[3]<10%[18]
Throughput HighHighMedium
Cost per Sample LowMediumHigh

Table 2: Example LC-MS/MS Parameters for Underivatized this compound Analysis

ParameterSetting
LC Column HILIC (e.g., Amide phase), 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 90% B, decrease to 50% B over 8 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (Example) This compound: m/z 118.1 -> 72.1
SIL-Isovaline (¹³C₅, ¹⁵N₁) m/z 124.1 -> 77.1

References

Method refinement for isovaline analysis in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isovaline Analysis

Welcome to the technical support center for method refinement in this compound analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the analysis of this compound in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of this compound in complex samples considered challenging?

This compound analysis is challenging due to several factors. As a non-proteinogenic amino acid, it often exists at low concentrations in biological matrices. Its structural similarity to other isomers, such as valine, requires highly specific chromatographic methods for accurate resolution.[1][2][3] Furthermore, complex sample matrices like plasma and urine contain numerous endogenous compounds (salts, lipids, proteins) that can interfere with analysis, causing matrix effects like ion suppression or enhancement in mass spectrometry.[4][5][6]

Q2: What is derivatization and why is it necessary for this compound analysis?

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, this is crucial for several reasons:

  • Improved Volatility for GC-MS: this compound is a polar molecule and not sufficiently volatile for gas chromatography. Derivatization, for example by silylation (e.g., using MTBSTFA), replaces active hydrogens on its functional groups, making it more volatile and thermally stable.[7][8]

  • Enhanced Chromatographic Retention and Peak Shape: In reversed-phase HPLC, derivatization can increase the hydrophobicity of this compound, leading to better retention and peak shape.[2][9]

  • Improved Detection Sensitivity: Attaching a chromophore (for UV detection) or a fluorophore (for fluorescence detection) through derivatization can significantly enhance detection sensitivity.[2] Common derivatizing agents for LC-MS include o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC).[10][11]

Q3: What are "matrix effects" and how can they be minimized?

Matrix effects are the alteration of analyte ionization efficiency (either suppression or enhancement) by co-eluting compounds from the sample matrix.[4][5] This can lead to inaccurate quantification.[6] Strategies to minimize matrix effects include:

  • Effective Sample Preparation: Use techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering components.[12]

  • Chromatographic Separation: Optimize the HPLC method to separate this compound from matrix components.[12]

  • Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard is the most effective way to compensate for matrix effects, as it behaves identically to the analyte during extraction and ionization.[6][8]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the sample matrix to ensure that the standards and samples experience the same matrix effects.[4]

Troubleshooting Guides

This section addresses specific problems you may encounter during this compound analysis.

Problem: Low or No this compound Signal/Recovery

Q: I am observing a very weak signal or poor recovery for this compound. What are the potential causes and solutions?

A weak or absent signal is a common issue that can originate from sample preparation, chromatography, or the mass spectrometer. The following decision tree and table can help diagnose the problem.

G start Low this compound Signal sample_prep Check Sample Preparation start->sample_prep lc_system Check LC System start->lc_system ms_system Check MS System start->ms_system extraction Inefficient Extraction? - Verify solvent polarity & pH - Optimize SPE protocol sample_prep->extraction Recovery derivatization Derivatization Failure? - Use fresh reagents - Check reaction time/temp sample_prep->derivatization Reaction degradation Analyte Degradation? - Use enzyme inhibitors - Keep samples cold sample_prep->degradation Stability column_issue Column Problem? - Contamination or overload - Wrong column for chiral separation lc_system->column_issue Peak Shape mobile_phase Mobile Phase Issue? - Incorrect pH or composition - Use LC-MS grade solvents lc_system->mobile_phase Retention source_dirty Dirty Ion Source? - Clean the source components ms_system->source_dirty Sensitivity ion_suppression Severe Ion Suppression? - Improve sample cleanup - Dilute sample ms_system->ion_suppression Consistency ms_params Incorrect MS Parameters? - Optimize cone voltage & collision energy ms_system->ms_params Detection

Figure 1. Troubleshooting logic for low this compound signal.
Problem: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)

Q: My this compound peak is tailing or broader than expected. How can I improve the peak shape?

Poor peak shape can compromise resolution and integration accuracy.[13] The table below summarizes common causes and solutions.

Potential Cause Description Recommended Solution(s)
Column Overload Injecting too much analyte mass onto the column can saturate the stationary phase, causing peak fronting or tailing.Reduce the injection volume or dilute the sample.[14]
Secondary Interactions Unwanted interactions between this compound (especially post-derivatization) and the column material (e.g., free silanols) can cause peak tailing.Adjust mobile phase pH or use a column with better end-capping. Adding a small amount of a competing agent to the mobile phase may help.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and broadening.Prepare the final sample in a solvent that is as close as possible in composition and strength to the initial mobile phase.[14][15]
Column Contamination Accumulation of matrix components on the column frit or stationary phase can block the sample path, leading to peak splitting or broadening.Use a guard column to protect the analytical column.[14] Flush the column with a strong solvent or, if necessary, replace it.[15]
Extra-Column Volume Excessive volume from tubing, fittings, or the detector flow cell can lead to peak broadening.Use tubing with the smallest appropriate internal diameter and keep lengths as short as possible. Ensure all fittings are properly connected.[15]
Problem: Inability to Separate this compound from Isomers (e.g., Valine)

Q: I am unable to achieve baseline separation between this compound and its structural isomer, valine. What should I do?

Separating this compound from its isomers is critical for accurate quantification and typically requires specialized chromatography.

  • Use a Chiral Stationary Phase (CSP): The most effective way to separate enantiomers (D/L-isovaline) and diastereomers is by using a chiral column.[16] Crown-ether based CSPs are particularly effective for separating amino acid enantiomers.[3][17]

  • Chiral Derivatization: An alternative approach involves derivatizing the amino acids with a chiral reagent (e.g., L-FDVDA) to form diastereomeric pairs.[1] These diastereomers can then often be separated on a standard achiral reversed-phase column (e.g., C18).[1]

  • Optimize Mobile Phase: Methodically adjust the mobile phase composition, such as the organic modifier percentage and the pH, as small changes can significantly impact selectivity on a chiral column.[16]

Experimental Protocols & Data

Protocol: this compound Extraction from Plasma and LC-MS/MS Analysis

This protocol provides a general workflow for the quantification of this compound in human plasma.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis p1 1. Plasma Sample Thawing (100 µL) p2 2. Add Internal Standard (e.g., ¹³C₅-Isovaline) p1->p2 p3 3. Protein Precipitation (e.g., with 400 µL cold Acetonitrile) p2->p3 p4 4. Vortex & Centrifuge (14,000 x g, 10 min, 4°C) p3->p4 p5 5. Supernatant Transfer & Evaporation p4->p5 d1 6. Reconstitute in Borate Buffer p5->d1 d2 7. Add OPA/NAC Reagent d1->d2 d3 8. Incubate (Room Temp, 5 min) d2->d3 a1 9. Inject onto LC-MS/MS System d3->a1 a2 10. Chromatographic Separation (Chiral Column or derivatized on C18) a1->a2 a3 11. MS Detection (MRM Mode) a2->a3 a4 12. Data Processing (Quantification vs. Calibration Curve) a3->a4

Figure 2. General workflow for this compound analysis in plasma.

Detailed Steps:

  • Sample Collection & Pre-processing: Thaw frozen plasma samples on ice. It is crucial to handle samples consistently to avoid variability.[18]

  • Internal Standard Spiking: Add an appropriate amount of stable isotope-labeled this compound internal standard to the plasma sample.

  • Protein Precipitation: Add 4 parts of a cold organic solvent (e.g., acetonitrile or a 50:50 methanol:acetonitrile mixture) to 1 part plasma.

  • Mixing and Centrifugation: Vortex the mixture thoroughly for 1 minute, then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extraction and Drying: Carefully transfer the supernatant to a new tube without disturbing the protein pellet. Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a reaction buffer (e.g., borate buffer pH 9.5). Add the derivatization agent, such as OPA/NAC solution, and allow the reaction to proceed for a specified time (e.g., 5 minutes at room temperature).[2][10]

  • Analysis: Inject the derivatized sample into the LC-MS/MS system for analysis.

Comparison of Sample Preparation Methods

The choice of sample preparation is critical for removing interferences and ensuring reproducible results.

Method Principle Advantages Disadvantages Typical Recovery
Protein Precipitation (PPT) A high concentration of organic solvent is used to denature and precipitate proteins.Simple, fast, and inexpensive.Non-selective; significant matrix components (salts, phospholipids) may remain in the supernatant, leading to ion suppression.[12]85-105% (Analyte dependent)
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.Cleaner extracts than PPT; can remove different classes of interferences.More labor-intensive; requires optimization of solvent systems; potential for emulsion formation.70-95%
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.Provides the cleanest extracts, significantly reducing matrix effects.[12][19] Can be automated.Most expensive and time-consuming method; requires significant method development.>90%
Typical LC-MS/MS Parameters for Derivatized this compound Analysis

The following parameters are a starting point and should be optimized for your specific instrument and application.

Parameter Typical Setting Notes
LC Column Reversed-Phase C18 (2.1 x 100 mm, 1.8 µm)For analysis of derivatized this compound.[10] For underivatized chiral separation, a crown-ether CSP is recommended.[17]
Mobile Phase A 0.1% Formic Acid in WaterUse LC-MS grade solvents and additives to minimize background noise.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileGradient elution is typically used to separate the analyte from matrix components.
Flow Rate 0.3 - 0.5 mL/minAdjust based on column dimensions and desired chromatography.
Column Temperature 30 - 40 °CTemperature control is crucial for reproducible retention times.[14]
Ionization Mode Positive Electrospray Ionization (ESI+)OPA-derivatized amino acids ionize well in positive mode.[10]
Analysis Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor → product ion transitions.
Example MRM Transition m/z 379 → m/z 109 (for OPA/NAC-isovaline)This transition is an example and must be empirically determined and optimized on your specific mass spectrometer.[10]

References

Preventing isovaline degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent isovaline degradation during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in proteins.[1] It is of significant interest in pharmaceutical research and astrobiology. While this compound is notably resistant to certain types of degradation like racemization, its stability can still be affected by harsh chemical and physical conditions during sample preparation, potentially leading to inaccurate quantification.

Q2: What is the primary degradation pathway I should be aware of for this compound?

A2: Unlike many other amino acids, this compound is highly resistant to racemization (the conversion from one enantiomer to its mirror image) due to its α-methyl group.[2] However, like other amino acids, it can be susceptible to degradation through deamination and decarboxylation under harsh conditions such as high temperatures and extreme pH.[3]

Q3: How can I minimize this compound degradation during long-term storage?

A3: For long-term storage of this compound in biological samples, it is recommended to store them at ultra-low temperatures, such as -80°C.[4] For purified this compound solutions, storage at -20°C or below is advisable. It's also crucial to aliquot samples into single-use vials to avoid repeated freeze-thaw cycles, which can degrade many analytes.[5][6]

Q4: I am analyzing this compound in plasma. What is a suitable extraction method?

A4: A common and effective method for extracting amino acids from plasma is protein precipitation.[7][8][9][10] This typically involves adding a threefold volume of a cold organic solvent like acetonitrile to the plasma sample. After vortexing and centrifugation, the supernatant containing the amino acids can be collected for further analysis.

Q5: Is derivatization necessary for this compound analysis?

A5: Yes, for gas chromatography (GC) analysis, derivatization is essential to make this compound volatile. For liquid chromatography (LC) analysis, while underivatized analysis is possible, derivatization is often employed to improve chromatographic retention, separation, and detection sensitivity, especially when using UV or fluorescence detectors.

Troubleshooting Guides

Low Recovery of this compound
Potential Cause Recommended Solution
Degradation during sample storage Ensure samples are stored at -80°C and avoid repeated freeze-thaw cycles by aliquoting.[4][5][6]
Inefficient extraction from matrix For plasma, ensure complete protein precipitation by using a sufficient volume of cold acetonitrile (e.g., 3:1 solvent to plasma ratio) and adequate mixing.[7][8][9][10] For tissues, ensure complete homogenization.
Loss during solvent evaporation Avoid excessive heat or prolonged exposure to a vacuum during solvent evaporation steps. Use a gentle stream of nitrogen at room temperature if possible.
Poor retention on SPE column Ensure the solid-phase extraction (SPE) cartridge is appropriate for amino acid retention and that the pH of the sample and loading/washing buffers are optimized.
Inconsistent Derivatization
Potential Cause Recommended Solution
Moisture in the reaction Ensure all glassware and solvents are anhydrous, especially for silylation-based derivatization (e.g., with MTBSTFA). Moisture can deactivate the reagent.
Degraded derivatization reagent Use fresh derivatization reagents. OPA/NAC solutions, in particular, should be prepared fresh daily.[11]
Incorrect reaction pH The pH of the reaction mixture is critical for many derivatization reactions. For OPA/NAC derivatization, a basic pH (around 9-10) is required.[12]
Suboptimal reaction time/temperature Follow the recommended incubation time and temperature for the specific derivatization protocol. Both insufficient and excessive time/temperature can lead to incomplete reaction or degradation of the derivative.

Quantitative Data Summary

While specific quantitative stability data for this compound under various laboratory conditions is limited, the following tables provide general guidance based on the stability of similar amino acids.

Table 1: General Stability of Amino Acids in Solution Under Different Storage Conditions

TemperaturepHDurationExpected Stability of this compound
4°C7Up to 1 weekGenerally stable
-20°C7Several monthsStable
-80°C7> 1 yearHighly stable[4]
Room TemperatureAcidic (<4)Hours to daysPotential for slow degradation
Room TemperatureAlkaline (>8)Hours to daysPotential for slow degradation

Note: This data is extrapolated from general amino acid stability studies. It is always recommended to perform your own stability tests for critical samples.

Table 2: Expected Recovery of Amino Acids from Plasma Using Protein Precipitation

AnalytePrecipitation SolventExpected Recovery (%)
General Amino AcidsAcetonitrile85-105[7][8][9][10]
General Amino AcidsMethanol80-100

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma
  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Protein Precipitation: For every 100 µL of plasma, add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound and other small molecules.

  • Drying: Dry the supernatant under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., the initial mobile phase for LC-MS).

Protocol 2: Derivatization of this compound for GC-MS Analysis using MTBSTFA
  • Drying: Ensure the extracted sample is completely dry.

  • Reagent Addition: Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile to the dried sample.

  • Incubation: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 3: Derivatization of this compound for LC-MS Analysis using OPA/NAC
  • Reagent Preparation: Prepare the OPA/NAC derivatization reagent fresh by mixing o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC) in a borate buffer (pH ~9.5).

  • Reaction: Mix the extracted sample with the OPA/NAC reagent in a 1:2 ratio (sample:reagent).

  • Incubation: Allow the reaction to proceed at room temperature for 5 minutes.

  • Analysis: The derivatized sample is then ready for injection into the LC-MS system.

Visualizations

Isovaline_Degradation_Pathways This compound This compound Alpha_Keto_Acid Alpha_Keto_Acid This compound->Alpha_Keto_Acid Deamination Amine Amine This compound->Amine Decarboxylation CO2 CO2 Alpha_Keto_Acid->CO2 Further Oxidation

Caption: Potential degradation pathways of this compound.

Sample_Prep_Workflow cluster_extraction Extraction cluster_derivatization Derivatization Plasma_Sample Plasma_Sample Protein_Precipitation Protein_Precipitation Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection Drying Drying Supernatant_Collection->Drying Reagent_Addition Reagent_Addition Drying->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Analysis Analysis Incubation->Analysis

Caption: General workflow for this compound sample preparation.

Troubleshooting_Tree Start Low this compound Signal Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Derivatization Review Derivatization Protocol Start->Check_Derivatization Check_Storage Check Sample Storage Conditions Start->Check_Storage Check_Instrument Verify Instrument Performance Start->Check_Instrument Sol_Extraction Optimize solvent volume and mixing Check_Extraction->Sol_Extraction Inefficient? Sol_Derivatization Use fresh reagents, check pH Check_Derivatization->Sol_Derivatization Inconsistent? Sol_Storage Aliquot and store at -80°C Check_Storage->Sol_Storage Improper? Sol_Instrument Calibrate and clean the system Check_Instrument->Sol_Instrument Issue found?

Caption: Troubleshooting decision tree for low this compound signal.

References

Technical Support Center: Optimization of Isovaline Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of isovaline derivatization. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the detection of this compound in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound and subsequent analysis.

Question: Why am I seeing low or no signal for my derivatized this compound sample during LC-MS analysis?

Answer:

Low or no signal for derivatized this compound can stem from several factors throughout the experimental workflow. Here's a systematic approach to troubleshooting this issue:

  • Incomplete Derivatization: The derivatization reaction may not have gone to completion.

    • Suboptimal pH: Ensure the reaction buffer pH is within the optimal range for the chosen derivatization reagent. For many common reagents like o-phthaldialdehyde (OPA), a basic pH is required.[1] If the sample is acidic, it must be neutralized before adding the derivatization reagent.

    • Incorrect Reagent-to-Sample Ratio: An insufficient amount of derivatization reagent can lead to incomplete reaction. It is generally recommended to use an excess of the reagent to drive the reaction to completion.[1]

    • Suboptimal Temperature and Time: Derivatization reactions are sensitive to temperature and time. Optimize these parameters to ensure maximum conversion. For instance, some derivatization reactions are complete in under a minute, while others may require heating for 30 minutes or more.[1][2][3]

  • Derivative Instability: The formed derivative may be unstable and degrade before analysis.

    • Some derivatives, like those formed with OPA, are known for their instability.[1] It's crucial to analyze the samples as soon as possible after derivatization.

    • Consider the stability of the derivative in the autosampler. If there is a long queue for analysis, degradation can occur.

  • Poor Ionization Efficiency: this compound derivatives might not ionize efficiently under the chosen mass spectrometry conditions.

    • Review and optimize your MS parameters, including the ionization source settings (e.g., spray voltage, gas flows, and temperature).

    • Consider using a derivatization reagent that introduces a permanently charged group to improve ionization efficiency.[4]

  • Sample Matrix Effects: Components in your sample matrix could be interfering with the derivatization reaction or causing ion suppression in the mass spectrometer.

    • Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.[3]

Question: I'm observing peak tailing or poor peak shape in my chromatogram. What could be the cause?

Answer:

Poor peak shape can compromise the resolution and accuracy of your analysis. Common causes include:

  • Suboptimal Chromatographic Conditions:

    • Mobile Phase Mismatch: The pH and composition of the mobile phase should be optimized for the separation of your derivatized this compound. The use of ion-pair reagents in the mobile phase can sometimes improve peak shape and resolution for diastereomeric derivatives.[5]

    • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.

  • Issues with the Derivatization Reaction:

    • The presence of excess, unreacted derivatization reagent or byproducts can interfere with the chromatography. A cleanup step after derivatization might be necessary.

  • Column Degradation: The analytical column may have degraded over time. Consider flushing the column or replacing it if performance does not improve.

Question: How can I improve the sensitivity of my this compound detection?

Answer:

Enhancing detection sensitivity is a common goal. Here are several strategies:

  • Optimize Derivatization: A complete and stable derivatization is key. Experiment with different reagents, reaction times, and temperatures to maximize the yield of the desired derivative.[2][6]

  • Choice of Derivatization Reagent: Select a reagent that provides a high response with your detection method. For fluorescence detection, reagents like OPA are common.[1] For mass spectrometry, reagents that introduce a fixed positive charge can significantly improve signal intensity.[4]

  • Sample Enrichment: Concentrate your sample before or after derivatization to increase the analyte concentration.

  • Instrument Parameter Optimization:

    • LC System: Adjust the injection volume, flow rate, and gradient profile to achieve sharper peaks.

    • MS Detector: Fine-tune parameters such as collision energy and ion source settings to maximize the signal for your specific derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reagents for amino acids like this compound?

A1: Several reagents are commonly used for the derivatization of amino acids. The choice depends on the analytical technique and the specific requirements of the experiment.

  • For LC-UV/Fluorescence Detection:

    • o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives.[1]

    • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form UV-active and fluorescent derivatives.[7][8]

  • For GC-MS Analysis:

    • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): A silylating agent that creates volatile derivatives suitable for GC analysis.[2]

    • Ethyl Chloroformate (ECF): Used for chloroformate derivatization.[2]

  • For Chiral Analysis (to separate enantiomers):

    • Marfey's Reagent (FDAA): Reacts with amino acids to form diastereomers that can be separated on a standard achiral column.[9]

    • Mosher's Acid (MTPA): Forms diastereomeric esters and amides.[9][10]

    • Chiral Chloroformates: Such as N-(trifluoroacetyl)-L-prolyl chloride.[9]

Q2: How do I choose the right derivatization reagent for my experiment?

A2: The selection of a derivatization reagent should be based on several factors:

  • Analytical Technique: The reagent should yield a derivative that is compatible with your analytical instrument (e.g., volatile for GC, ionizable for MS, fluorescent for fluorescence detection).

  • Functional Group Specificity: The reagent should react specifically with the amino group of this compound.

  • Reaction Conditions: Consider the required pH, temperature, and reaction time, and whether they are compatible with your sample.

  • Stability of the Derivative: The resulting derivative should be stable enough for the duration of the analysis.

  • Chiral vs. Achiral Analysis: If you need to separate the D- and L-enantiomers of this compound, you must use a chiral derivatization reagent.[9]

Q3: What are the key parameters to optimize for a derivatization reaction?

A3: To ensure a complete and reproducible derivatization, the following parameters should be optimized:

  • Reaction Temperature: Investigate a range of temperatures to find the optimum for maximum product formation.[2]

  • Reaction Time: Monitor the reaction over time to determine when it reaches completion.[2]

  • Reagent Concentration: Vary the ratio of the derivatization reagent to the sample to ensure a slight excess of the reagent.[1][11]

  • pH of the Reaction Mixture: The pH can significantly impact the reaction efficiency and needs to be carefully controlled.

Quantitative Data Summary

Table 1: Optimization of Derivatization Reaction Conditions

ParameterOptimized ValueReference
Temperature 30°C - 90°C (55°C selected for further optimization)[2]
30°C (for MeOx and MSTFA derivatization)[12]
65°C[3]
Time 5 - 30 min (10 min found to be sufficient)[2]
30 - 60 min[12]
Under 1 min (for OPA derivatization)[1]
Reagent Ratio 1:1 volumetric ratio of OPA to sample[1]

Experimental Protocols

Protocol 1: General Derivatization Procedure with OPA for LC-Fluorescence Detection

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Ensure your this compound sample is in an appropriate solvent and at a known concentration.

    • If the sample is acidic, neutralize it to a pH between 8.5 and 9.[1]

  • Reagent Preparation:

    • Prepare the OPA reagent solution. A typical formulation involves dissolving OPA and a thiol (e.g., 2-mercaptoethanol) in a basic buffer (e.g., borate buffer).

  • Derivatization Reaction:

    • In a sample vial, mix 20 µL of your this compound sample solution with 20 µL of the OPA reagent.[1]

    • Vortex the mixture for 1 minute at room temperature.[1]

  • Reaction Quenching (Optional but Recommended):

    • To stabilize the derivatives, you can add 5 µL of 5% acetic acid to stop the reaction.[1]

  • Analysis:

    • Inject an appropriate volume of the derivatized sample into the HPLC system.

    • Set the fluorescence detector to an excitation wavelength of around 340 nm and an emission wavelength of around 450 nm (optimal wavelengths may vary).

Protocol 2: Chiral Derivatization with FMOC-Cl for HPLC Analysis

This protocol is designed for the separation of enantiomers by forming diastereomers.

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable buffer (e.g., borate buffer, pH 9).

  • Derivatization:

    • Add a solution of FMOC-Cl in acetonitrile to the sample vial.[7]

    • Allow the reaction to proceed at room temperature for approximately 30 minutes.[7]

  • Quenching the Reaction:

    • Add an amine-containing reagent, such as glycine, to react with the excess FMOC-Cl.[7]

  • Analysis by Reversed-Phase HPLC:

    • Column: C18 reversed-phase column.[7]

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).[7]

    • Mobile Phase B: Acetonitrile with 0.1% TFA.[7]

    • Gradient: A linear gradient from 30% B to 70% B over 30 minutes is a good starting point.[7]

    • Detection: UV at 265 nm.[7]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Neutralization pH Adjustment (if needed) Sample->Neutralization AddReagent Add Derivatization Reagent Neutralization->AddReagent Reaction Incubate (Optimize Time & Temp) AddReagent->Reaction Quench Quench Reaction (Optional) Reaction->Quench LC_MS LC-MS/GC-MS Analysis Quench->LC_MS Data Data Acquisition & Processing LC_MS->Data

Caption: A generalized workflow for the derivatization of this compound.

Troubleshooting_Logic cluster_deriv_issues Derivatization Issues cluster_stability_issues Stability Issues cluster_ms_issues MS Issues Start Low/No Signal Detected IncompleteDeriv Incomplete Derivatization? Start->IncompleteDeriv Instability Derivative Instability? IncompleteDeriv->Instability No OptimizeConditions Optimize Temp, Time, pH, Ratio IncompleteDeriv->OptimizeConditions Yes Ionization Poor Ionization? Instability->Ionization No AnalyzeQuickly Analyze Promptly Instability->AnalyzeQuickly Yes TuneMS Optimize MS Parameters Ionization->TuneMS Yes

Caption: A logical troubleshooting guide for low signal intensity.

References

Technical Support Center: Synthesis of 3-Sulfanyl-D-isovaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and application of 3-Sulfanyl-D-isovaline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 3-Sulfanyl-D-isovaline, a novel non-proteinogenic amino acid.[1] A plausible synthetic route is adapted from established methods for synthesizing β-thiol amino acids, as a specific protocol for this compound is not widely reported.[1][2]

Issue 1: Low Yield During Introduction of the Thiol Group

Possible Causes:

  • Inefficient activation of the C3 position: The introduction of a leaving group at the tertiary carbon is a critical and challenging step.[2]

  • Steric hindrance: The bulky isovaline structure can impede nucleophilic substitution.

  • Side reactions: The unprotected thiol group is susceptible to oxidation.

Solutions:

StrategyDetailed MethodologyExpected Outcome
Optimize Leaving Group Convert the 3-hydroxyl group to a better leaving group, such as a tosylate or bromide, to facilitate nucleophilic substitution.[1]Improved reaction kinetics and higher substitution efficiency.
Use of Protected Thiolating Agent Employ a protected thiol source, like potassium thioacetate, followed by deprotection of the thiol group.[1] This prevents unwanted side reactions of the free thiol.Minimization of disulfide bond formation and other oxidative side products.
Extended Reaction Times Due to steric hindrance, longer reaction times may be necessary to achieve complete conversion.[3] Monitor the reaction progress by TLC or LC-MS.Increased product yield.

Issue 2: Difficulty in Purification of the Final Product

Possible Causes:

  • Presence of diastereomers: Incomplete stereoselective synthesis can result in a mixture of isomers.

  • Oxidation of the sulfanyl group: The free thiol can form disulfide bonds, leading to impurities.

  • Residual protecting groups: Incomplete deprotection of the amino, carboxyl, or sulfanyl groups.

Solutions:

StrategyDetailed MethodologyExpected Outcome
Chromatographic Purification Utilize reverse-phase high-performance liquid chromatography (RP-HPLC) for purification of the final product.[2][4]High purity final product, with separation of diastereomers if present.
Use of Reducing Agents During purification, include a reducing agent like dithiothreitol (DTT) in the buffers to prevent disulfide bond formation.Preservation of the free thiol group.
Thorough Deprotection Ensure complete removal of all protecting groups by following established deprotection protocols and confirming completion with analytical techniques like mass spectrometry.[2]A homogenous final product free of protected intermediates.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for 3-Sulfanyl-D-isovaline?

A specific synthesis for 3-Sulfanyl-D-isovaline has not been extensively reported, but a feasible approach can be adapted from known methods for β-thiol amino acids.[1] The general strategy involves:

  • Protection: Protection of the amino and carboxyl groups of D-isovaline. Common protecting groups include Boc for the amine and a methyl ester for the carboxyl group.[1]

  • Hydroxylation/Halogenation: Stereoselective introduction of a hydroxyl group at the 3-position, which is then converted to a good leaving group (e.g., tosylate or bromide).[1]

  • Thiolation: Nucleophilic substitution with a protected thiol source, such as potassium thioacetate.[1]

  • Deprotection: Removal of all protecting groups to yield the final 3-Sulfanyl-D-isovaline.[1]

Q2: What are the key challenges in the synthesis of 3-Sulfanyl-D-isovaline?

The primary challenges include the stereoselective introduction of the sulfanyl group at the tertiary carbon of the D-isovaline backbone and the effective protection and deprotection of the amino, carboxyl, and the newly introduced sulfanyl groups to prevent side reactions.[2]

Q3: Which protecting groups are recommended for the sulfanyl group?

The choice of protecting group for the thiol is critical. Acid-labile groups such as Trityl (Trt) are commonly used in Fmoc-based solid-phase peptide synthesis (SPPS) as they can be removed during the final cleavage from the resin.[4]

Q4: Are there specific considerations when incorporating 3-Sulfanyl-D-isovaline into peptides?

Yes, the incorporation of this amino acid into a peptide sequence via SPPS presents challenges due to steric hindrance from its Cα-tetrasubstituted nature.[4] This can lead to incomplete coupling reactions. To overcome this, it is recommended to use potent coupling reagents (e.g., HATU), extend coupling times, and consider double coupling.[4][5]

Q5: How can I prevent oxidation of the thiol group during peptide synthesis and handling?

The sulfanyl group is susceptible to oxidation, which can lead to the formation of disulfide bonds. To mitigate this, it is advisable to use a thiol protecting group during synthesis.[4] During purification and handling of the final deprotected peptide, the use of reducing agents and maintaining an inert atmosphere can be beneficial.

Experimental Protocols

Proposed Synthesis of 3-Sulfanyl-D-isovaline

This protocol is a plausible route adapted from established methods.[1][2]

  • Protection of D-isovaline:

    • Protect the amino group of D-isovaline with a Boc group using Boc-anhydride.

    • Protect the carboxyl group as a methyl ester.

  • Introduction of a Leaving Group at C3:

    • Introduce a hydroxyl group at the 3-position via stereoselective oxidation.

    • Convert the hydroxyl group to a tosylate or bromide to create a good leaving group.

  • Nucleophilic Substitution with a Thiolating Agent:

    • React the intermediate from step 2 with a protected thiol source, such as potassium thioacetate.

  • Deprotection:

    • Remove the protecting groups from the amino, carboxyl, and sulfanyl groups to yield 3-Sulfanyl-D-isovaline.

    • Purify the final product using chromatography, such as HPLC.[2]

Visualizations

Proposed Synthetic Workflow for 3-Sulfanyl-D-isovaline cluster_0 Starting Material cluster_1 Synthesis Steps cluster_2 Final Product D-isovaline D-isovaline Protection of Amino and Carboxyl Groups Protection of Amino and Carboxyl Groups D-isovaline->Protection of Amino and Carboxyl Groups Introduction of Leaving Group at C3 Introduction of Leaving Group at C3 Protection of Amino and Carboxyl Groups->Introduction of Leaving Group at C3 Nucleophilic Substitution with Thiolating Agent Nucleophilic Substitution with Thiolating Agent Introduction of Leaving Group at C3->Nucleophilic Substitution with Thiolating Agent Deprotection Deprotection Nucleophilic Substitution with Thiolating Agent->Deprotection 3-Sulfanyl-D-isovaline 3-Sulfanyl-D-isovaline Deprotection->3-Sulfanyl-D-isovaline

Caption: Proposed synthetic workflow for 3-Sulfanyl-D-isovaline.

Troubleshooting Logic for Low Yield in Synthesis Low Yield Low Yield Check for Incomplete Reaction Check for Incomplete Reaction Low Yield->Check for Incomplete Reaction Check for Side Products Check for Side Products Check for Incomplete Reaction->Check for Side Products No Optimize Leaving Group Optimize Leaving Group Check for Incomplete Reaction->Optimize Leaving Group Yes Use Protected Thiolating Agent Use Protected Thiolating Agent Check for Side Products->Use Protected Thiolating Agent Oxidation Suspected Analyze by LC-MS Analyze by LC-MS Check for Side Products->Analyze by LC-MS Unknown Impurities Increase Reaction Time Increase Reaction Time Optimize Leaving Group->Increase Reaction Time

Caption: Troubleshooting workflow for low yield synthesis.

References

Strategies to improve the resolution of isovaline peaks in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isovaline chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of this compound.

Troubleshooting Guides

This section offers step-by-step guidance on how to address specific problems with this compound peak resolution.

Issue: Poor Resolution or Co-eluting this compound Peaks

Poor resolution between this compound and other compounds, including its isomers like leucine, is a frequent challenge. The following workflow can help systematically troubleshoot and improve peak separation.

Troubleshooting Workflow for Poor Resolution

PoorResolution cluster_step1 cluster_step2 cluster_step3 cluster_step4 start Poor Peak Resolution (Co-eluting Peaks) step1 Step 1: Optimize Mobile Phase start->step1 step2 Step 2: Adjust Elution Mode step1->step2 step1_1 Adjust Organic Solvent % step1->step1_1 step3 step3 step2->step3 step2_1 Switch from Isocratic to Gradient Elution step2->step2_1 step4 Step 4: Evaluate Stationary Phase step3->step4 step3_1 Decrease Flow Rate step3->step3_1 end_node Improved Resolution step4->end_node step4_1 Select a Different Stationary Phase (e.g., C8, Phenyl, Chiral Column) step4->step4_1 step1_2 Modify Mobile Phase pH step1_1->step1_2 step1_3 Consider Different Organic Solvents (e.g., Acetonitrile vs. Methanol) step1_2->step1_3 step2_2 Optimize Gradient Slope and Time step2_1->step2_2 step3_2 Optimize Column Temperature step3_1->step3_2 step4_2 Ensure Column is Not Degraded step4_1->step4_2

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

Detailed Methodologies for Improving Resolution:

  • Mobile Phase Optimization : The composition of the mobile phase is a powerful tool for improving peak separation.[1]

    • Organic Solvent Ratio : For reversed-phase chromatography, systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent generally increases retention time and may improve the resolution of closely eluting peaks.

    • pH Adjustment : The pH of the mobile phase can significantly alter the ionization state of this compound, affecting its retention and selectivity.[2][3] For acidic analytes like this compound, using a low pH mobile phase (e.g., pH 2.5-3.5) can suppress ionization and lead to better peak shape and retention.[4][5] It is recommended to adjust the pH to be at least 1.5 to 2 units away from the analyte's pKa.[6]

    • Solvent Type : Switching between different organic solvents, such as from acetonitrile to methanol, can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.[1]

  • Elution Mode :

    • Gradient Elution : If isocratic elution does not provide adequate resolution, switching to a gradient elution can be effective, especially for complex samples.[7] A shallow gradient, with a gradual increase in the organic solvent concentration, often yields better separation of closely eluting compounds.[4][8]

  • Column Parameters :

    • Flow Rate : Lowering the flow rate can increase the interaction time of the analyte with the stationary phase, potentially improving resolution.[9] However, this will also increase the analysis time.

    • Temperature : Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and potentially better resolution.[6][7] A typical starting point is 30-40°C.[4]

  • Stationary Phase Selection :

    • Column Chemistry : If optimizing the mobile phase and other parameters is insufficient, consider a different column chemistry.[1] For this compound, options beyond a standard C18 column could include C8, phenyl, or more specialized phases like those used in Hydrophilic Interaction Chromatography (HILIC).[4][6]

    • Particle Size : Columns with smaller particle sizes generally provide higher efficiency and can improve the resolution of closely eluting peaks.[1]

    • Chiral Separations : For separating this compound enantiomers (D- and L-isovaline), a chiral stationary phase (CSP) is necessary.[10] Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, have been shown to be effective for underivatized amino acids.[10]

Issue: this compound Peak Tailing

Peak tailing can compromise peak integration and reduce apparent resolution. This is often due to secondary interactions between this compound and the stationary phase.

Troubleshooting Workflow for Peak Tailing

PeakTailing start Observe Peak Tailing q1 Are all peaks tailing? start->q1 system_issue Suspect System/Mechanical Issue q1->system_issue Yes analyte_issue Suspect Analyte-Specific Chemical Interactions q1->analyte_issue No fix_system 1. Check/replace column frit. 2. Use guard column/in-line filter. 3. Inspect for column void. 4. Minimize extra-column volume. system_issue->fix_system optimize_ph Optimize Mobile Phase pH (Adjust to be ~2 units away from pKa) analyte_issue->optimize_ph end_node Peak Shape Improved fix_system->end_node additives Use Mobile Phase Additives (e.g., buffers like phosphate or formate) optimize_ph->additives change_column Change Column/Stationary Phase (e.g., high-purity end-capped silica, HILIC, bio-inert) additives->change_column reduce_sample Reduce Sample Concentration/ Injection Volume change_column->reduce_sample reduce_sample->end_node

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Detailed Methodologies for Reducing Peak Tailing:

  • Optimize Mobile Phase pH : This is a critical first step for analyte-specific tailing.[4] this compound is a zwitterionic compound, and a mobile phase pH that is too close to its pKa values can lead to a mixed population of ionized and non-ionized species, resulting in poor peak shape.[4] For this compound, a mobile phase pH of 2.5-3.5 is often a good starting point to ensure the amino group is protonated.[4]

  • Use Mobile Phase Additives : Buffers, such as phosphate or formate at concentrations of 10-25 mM, can help maintain a consistent pH and improve peak shape.[4]

  • Change Column/Stationary Phase :

    • High-Purity Silica : Use a high-purity, end-capped silica column to minimize secondary interactions with residual silanol groups.[4][6]

    • Alternative Chemistries : Consider columns with different chemistries like HILIC or mixed-mode chromatography, which can offer alternative selectivity for polar, zwitterionic compounds.[4]

    • Inert Columns : Using a bio-inert or PEEK-lined column can reduce interactions with active metal sites in the chromatographic system.[4]

  • Reduce Sample Load : Injecting too much sample can lead to column overload and peak distortion.[6] Try reducing the sample concentration or injection volume.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase composition for this compound analysis in reversed-phase HPLC?

A1: A good starting point is a mobile phase consisting of an aqueous component with an acidic modifier and an organic solvent like acetonitrile or methanol.[6] For example, you could begin with a mobile phase of water with 0.1% formic or acetic acid (A) and acetonitrile with 0.1% formic or acetic acid (B).[6] An initial gradient could be 2-5% B, increasing linearly. The acidic modifier helps to suppress the ionization of this compound's carboxyl group and ensures the amino group is protonated, leading to more symmetrical peaks.[4][6]

Q2: How can I separate this compound from its isomers, such as leucine and isoleucine?

A2: Separating isomers like this compound, leucine, and isoleucine can be challenging due to their similar structures and properties. Optimization of the mobile phase and stationary phase is crucial. A shallow gradient can improve separation.[4] If standard reversed-phase columns do not provide adequate resolution, consider HILIC columns, which operate on a different separation mechanism based on partitioning and can offer different selectivity for these polar compounds. In some cases, derivatization of the amino acids may be necessary to enhance separation.[11] For enantiomeric separation (D- and L-isovaline), a chiral column is required.[10]

Q3: When should I consider using Hydrophilic Interaction Chromatography (HILIC) for this compound analysis?

A3: HILIC is a valuable alternative to reversed-phase chromatography for highly polar compounds like this compound that may have poor retention on C18 columns.[4] HILIC uses a polar stationary phase (like bare silica or amide-bonded phases) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile.[12][13] This technique can provide better retention and alternative selectivity for this compound and other amino acids.[4] However, be aware that HILIC can be sensitive to the injection solvent composition and may require specific column equilibration procedures.[13][14]

Q4: Can derivatization improve the resolution of this compound peaks?

A4: Yes, derivatization can be a useful strategy to improve the chromatographic properties and detection of this compound.[10][15] Derivatizing this compound with a reagent like 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) or Sanger's reagent can create a derivative with altered polarity and a strong chromophore for UV detection.[11][15] This can lead to better retention, improved peak shape, and enhanced resolution from other compounds.[16] Derivatization is also a common approach for creating diastereomers to facilitate the separation of enantiomers on an achiral column.[10]

Q5: What are the key parameters to consider for LC-MS analysis of this compound?

A5: For LC-MS analysis, it is crucial to use volatile mobile phase additives to avoid ion suppression in the mass spectrometer. Formic acid (0.1%) is a common choice for positive ion mode as it provides good protonation of analytes like this compound and is highly volatile. Ammonium formate or ammonium acetate can be used for separations at a more neutral pH. It is important to balance the chromatographic separation with the requirements for efficient ionization and detection by the mass spectrometer.[17]

Experimental Protocols and Data

While specific experimental data for this compound is dispersed, the following table summarizes typical starting conditions for method development based on the principles discussed.

Table 1: Recommended Starting Conditions for this compound Chromatography

ParameterReversed-Phase ChromatographyHydrophilic Interaction Chromatography (HILIC)
Column High-purity, end-capped C18 or C8, 3-5 µmBEH Amide or bare silica, 3-5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 10 mM Ammonium Formate, pH 3.0
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 10 mM Ammonium Formate, pH 3.0
Gradient Start at 2-5% B, increase linearlyStart at 95% B, decrease linearly to 50% B
Flow Rate 0.5 - 1.0 mL/min0.3 - 0.6 mL/min
Column Temp. 30 - 40 °C30 - 40 °C
Injection Vol. 5 - 10 µL1 - 5 µL
Sample Diluent Mobile Phase A or a weak solventHigh percentage of Acetonitrile (e.g., 90:10 ACN:Water)

Note: These are general starting points. Method optimization will be required for specific applications.

References

Validation & Comparative

A Comparative Analysis of Isovaline and its Isomer Valine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomeric molecules is paramount. This guide provides a comprehensive comparative analysis of isovaline and its proteinogenic isomer, valine, focusing on their structural, physicochemical, and biological properties. The information presented is supported by experimental data and detailed methodologies to facilitate further research and application.

At a Glance: this compound vs. Valine

FeatureThis compoundValine
Chemical Structure α-amino acid with a methyl group on the α-carbonα-amino acid with a branched isopropyl group
Proteinogenesis Non-proteinogenicProteinogenic, one of the 20 standard amino acids
Natural Occurrence Primarily found in carbonaceous meteorites[1][2]Abundant in terrestrial life, essential amino acid in humans[3]
Biological Role Neuromodulatory (analgesic, anticonvulsant)[4][5]Essential for protein synthesis, muscle metabolism, and energy production[3]
Blood-Brain Barrier Does not cross the blood-brain barrier[1][4]Transported across the blood-brain barrier
Primary Mechanism of Action Proposed to act on peripheral GABA-B receptors[1][5]Incorporated into proteins, precursor for metabolic pathways

Structural and Physicochemical Comparison

This compound and valine, both α-amino acids with the chemical formula C5H11NO2, exhibit distinct structural arrangements that fundamentally dictate their biological functions. In valine, the isopropyl group is attached to the β-carbon, whereas in this compound, a methyl group is positioned on the α-carbon, creating a chiral center at a quaternary carbon. This seemingly minor shift has profound implications for their roles in biological systems.

Physicochemical Properties

A comparative summary of the key physicochemical properties of L-isovaline and L-valine is presented below. These parameters are critical for understanding their behavior in biological systems and for their potential application in drug design and formulation.

PropertyL-IsovalineL-ValineReference
IUPAC Name (2S)-2-Amino-2-methylbutanoic acid(2S)-2-Amino-3-methylbutanoic acid[1][3]
Molecular Weight 117.15 g/mol 117.15 g/mol [1][3]
Melting Point Not well-defined~315 °C (decomposes)[3]
Water Solubility Data not readily available88.5 g/L at 25 °C[3]
pKa (α-carboxyl) ~2.3~2.29[3]
pKa (α-amino) ~9.8~9.74[3]
Isoelectric Point (pI) ~6.05 (calculated)~6.02[3]
Thermal Stability No difference in thermal behavior observed between 10-300 K in vacuumNo difference in thermal behavior observed between 10-300 K in vacuum[6]

Biological Functions and Applications

The distinct biological roles of this compound and valine are a direct consequence of their structural differences.

Valine: An Essential Building Block of Life

Valine is one of the 20 proteinogenic amino acids, making it a fundamental component of proteins in all known terrestrial life. As an essential amino acid for humans, it cannot be synthesized de novo and must be obtained from the diet. Valine plays a crucial role in:

  • Protein Synthesis: As a constituent of proteins, it is vital for the structure and function of enzymes, transporters, and structural proteins.

  • Muscle Metabolism: Along with leucine and isoleucine, valine is a branched-chain amino acid (BCAA) that is extensively metabolized in muscle tissue.

  • Energy Production: The carbon skeleton of valine can be converted to succinyl-CoA, an intermediate in the citric acid cycle, thus contributing to cellular energy production.

Valine Metabolic Pathway

The metabolic breakdown of valine is a multi-step enzymatic process that ultimately yields succinyl-CoA. This pathway is crucial for energy homeostasis, particularly during periods of fasting or intense exercise.

Valine_Metabolism Valine Valine alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA Branched-chain α-ketoacid dehydrogenase Methylmalonyl_CoA Methylmalonyl-CoA Isobutyryl_CoA->Methylmalonyl_CoA Multiple enzymatic steps Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA mutase TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle

Metabolic pathway of valine degradation.

This compound: A Neuromodulatory Agent with Therapeutic Potential

In stark contrast to its isomer, this compound is not incorporated into proteins. Its significance lies in its unique biological activities, particularly its effects on the nervous system.

  • Analgesic Properties: this compound has demonstrated significant pain-relieving effects in various animal models of inflammatory and neuropathic pain.[4][5] A key advantage is its inability to cross the blood-brain barrier, suggesting a peripheral mechanism of action and a reduced risk of central nervous system side effects like sedation and addiction that are common with opioids.[1][4]

  • Anticonvulsant Activity: Studies have shown that this compound can suppress seizure-like activity in in-vitro models, indicating its potential as a novel antiepileptic agent.

  • Mechanism of Action: The analgesic and anticonvulsant effects of this compound are believed to be mediated, at least in part, through its interaction with peripheral γ-aminobutyric acid type B (GABA-B) receptors.[1][5] However, some studies have reported conflicting findings, suggesting that this compound may not directly activate GABA-B receptor-coupled potassium channels and could act as a modulator or through other mechanisms.[7][8][9]

Proposed Signaling Pathway for this compound's Analgesic Action

The proposed mechanism for this compound-mediated analgesia involves the activation of peripheral GABA-B receptors on nociceptive neurons. This activation is thought to inhibit the transmission of pain signals.

Isovaline_Signaling This compound This compound GABAB_Receptor Peripheral GABA-B Receptor This compound->GABAB_Receptor Binds to G_Protein G-protein activation GABAB_Receptor->G_Protein Effector Inhibition of Ca2+ channels & Activation of K+ channels G_Protein->Effector Nociceptive_Neuron Nociceptive Neuron Effector->Nociceptive_Neuron Hyperpolarization Pain_Signal Pain Signal Transmission (Reduced) Nociceptive_Neuron->Pain_Signal

Proposed peripheral analgesic mechanism of this compound.

Experimental Protocols

To provide a practical resource for researchers, detailed methodologies for key experiments cited in the comparison of this compound and valine are outlined below.

Formalin Test for Analgesic Activity of this compound

This widely used model assesses the analgesic efficacy of compounds in a biphasic pain response.

Objective: To evaluate the antinociceptive effect of this compound on inflammatory pain.

Experimental Workflow:

Formalin_Test_Workflow start Start acclimatize Acclimatize mice to observation chambers start->acclimatize administer Administer this compound or vehicle control (i.p.) acclimatize->administer inject_formalin Inject dilute formalin solution into the plantar surface of the hind paw administer->inject_formalin 30 min post-administration observe_phase1 Observe and record licking/biting duration (Phase I: 0-5 min) inject_formalin->observe_phase1 observe_phase2 Observe and record licking/biting duration (Phase II: 15-30 min) observe_phase1->observe_phase2 Quiescent period (5-15 min) analyze Analyze and compare the duration of nocifensive behavior observe_phase2->analyze end End analyze->end

Workflow for the formalin test.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., sterile saline)

  • 5% Formalin solution (diluted to 1-2.5% in saline for injection)

  • Observation chambers with mirrors for clear viewing of paws

  • Stopwatch

Procedure:

  • Acclimatization: Individually house mice in the observation chambers for at least 30 minutes before the experiment to allow for acclimatization to the new environment.[10]

  • Drug Administration: Administer this compound or the vehicle control intraperitoneally (i.p.) at the desired doses.

  • Formalin Injection: 30 minutes after drug administration, inject 20 µL of the formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.[10][11]

  • Observation: Immediately after the formalin injection, place the mouse back into the observation chamber and record the cumulative time spent licking and biting the injected paw. The observation is divided into two phases:

    • Phase I (Neurogenic Pain): 0-5 minutes post-injection.[11]

    • Phase II (Inflammatory Pain): 15-30 minutes post-injection.[11]

  • Data Analysis: The total time spent in nocifensive behavior in each phase is calculated for each group. The percentage of inhibition of the pain response by this compound is determined by comparing it with the vehicle-treated group.

In Vitro Hippocampal Slice Preparation for Anticonvulsant Activity

This ex vivo model allows for the study of the effects of compounds on neuronal excitability and seizure-like activity in a controlled environment.

Objective: To assess the anticonvulsant properties of this compound on epileptiform activity in hippocampal slices.

Experimental Workflow:

Hippocampal_Slice_Workflow start Start prepare_rat Anesthetize and decapitate rat start->prepare_rat extract_brain Rapidly extract and chill the brain prepare_rat->extract_brain slice_hippocampus Prepare acute hippocampal slices (300-400 µm) using a vibratome extract_brain->slice_hippocampus incubate_slices Incubate slices in oxygenated aCSF to allow for recovery slice_hippocampus->incubate_slices induce_seizure Induce epileptiform activity (e.g., with 4-AP or low Mg2+) incubate_slices->induce_seizure record_baseline Record baseline seizure-like events induce_seizure->record_baseline apply_this compound Bath-apply this compound record_baseline->apply_this compound record_treatment Record activity in the presence of this compound apply_this compound->record_treatment analyze Analyze changes in the frequency, amplitude, and duration of events record_treatment->analyze end End analyze->end

Workflow for hippocampal slice electrophysiology.

Materials:

  • Wistar rats (postnatal day 14-21)

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2

  • Recording chamber and perfusion system

  • Microelectrodes and amplifier for extracellular field potential recordings

  • Data acquisition system

  • 4-Aminopyridine (4-AP) or low Mg2+ aCSF to induce epileptiform activity

  • This compound

Procedure:

  • Slice Preparation: Anesthetize the rat and rapidly dissect the brain, placing it in ice-cold, oxygenated aCSF. Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.[12]

  • Incubation: Transfer the slices to an interface or submerged incubation chamber containing oxygenated aCSF at room temperature for at least 1 hour to recover.[12]

  • Recording: Place a slice in the recording chamber and perfuse with oxygenated aCSF at a constant rate. Position a recording electrode in the CA1 pyramidal cell layer to record spontaneous or evoked field potentials.

  • Induction of Epileptiform Activity: Switch the perfusion to aCSF containing a convulsant agent, such as 100 µM 4-AP, to induce spontaneous seizure-like events.[13]

  • Baseline Recording: Record stable baseline epileptiform activity for at least 20 minutes.

  • Drug Application: Bath-apply this compound at the desired concentration and continue to record the neuronal activity.

  • Data Analysis: Analyze the recordings to determine the effect of this compound on the frequency, amplitude, and duration of the seizure-like events compared to the baseline.

GABA-B Receptor Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To quantify the binding affinity of this compound to GABA-B receptors.

Experimental Workflow:

Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing GABA-B receptors start->prepare_membranes incubate Incubate membranes with a radiolabeled GABA-B ligand (e.g., [3H]GABA) and varying concentrations of this compound prepare_membranes->incubate separate Separate bound and free radioligand (e.g., by rapid filtration) incubate->separate quantify Quantify the amount of bound radioligand using scintillation counting separate->quantify analyze Determine the IC50 and Ki values for this compound quantify->analyze end End analyze->end

References

A Comparative Guide to UPLC-MS/MS and HPLC Methods for Isovaline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of non-proteinogenic amino acids like isovaline is critical. This guide provides an objective comparison of two prominent analytical techniques: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC). The following sections detail the experimental protocols and performance data to aid in selecting the most suitable method for your research needs.

Comparative Performance Data

The selection of an analytical method hinges on its performance characteristics. The tables below summarize the quantitative data for UPLC-MS/MS and HPLC methods, drawn from studies on this compound and structurally similar amino acids.

Table 1: Method Performance Characteristics
ParameterUPLC-MS/MSHPLC-UV
Linearity (r²) > 0.99> 0.99[1]
Lower Limit of Quantification (LLOQ) ~0.05 pmol/μL[2]~1.5 - 3.0 µg/ml
Accuracy (% Recovery) 89.3 - 119.9%96 - 106%[1]
Precision (% RSD) < 15%< 2.0%[1]
Specificity/Selectivity HighModerate to High
Throughput HighModerate
Cost (Instrument) HighLow
Cost (Per Sample) ModerateLow
Table 2: Typical Chromatographic & Detection Parameters
ParameterUPLC-MS/MSHPLC-UV
Column C18 or PhenylChiral or C18
Mobile Phase Gradient elution with organic solvents (e.g., methanol, acetonitrile) and buffered aqueous solutions (e.g., ammonium formate).Isocratic or gradient elution with buffered mobile phases.
Flow Rate 0.150 - 0.4 mL/min1.0 - 2.0 mL/min[3]
Detection Tandem Mass Spectrometry (MS/MS)UV Absorbance
Derivatization Can be used, but direct analysis is possible.Often required for UV detection (e.g., OPA).
Run Time ~10 - 30 minutes[2][4]~25 - 30 minutes[1][3]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following protocols are representative of UPLC-MS/MS and HPLC methods used for the analysis of this compound and similar amino acids.

UPLC-MS/MS Method for Amino Acid Analysis

This method is adapted from a procedure for the analysis of free amino acids and can be applied to this compound.

  • Sample Preparation : Samples are diluted in the mobile phase. For complex matrices, protein precipitation with a solution like sulfosalicylic acid may be necessary, followed by centrifugation.[2]

  • Chromatography :

    • Column : A reversed-phase column, such as a Waters BEH C18 or BEH phenyl column, is typically used.[5]

    • Mobile Phase : A gradient elution is employed. For example, Solvent A could be 50 mM ammonium formate with 8% methanol at pH 8.0, and Solvent B could be methanol.[5]

    • Flow Rate : A typical flow rate is 150 µL/min.[5]

    • Temperature : The column is maintained at a constant temperature, for instance, 30°C.[5]

  • Mass Spectrometry :

    • Ionization : Electrospray ionization (ESI) in positive mode is commonly used.

    • Detection : The analysis is performed in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[4]

HPLC-UV Method for Amino Acid Analysis

This protocol is based on a method for the enantiomeric separation of valine, a structural isomer of this compound, and is applicable for chiral separations of this compound.

  • Derivatization : As this compound lacks a strong chromophore, pre-column derivatization is necessary for UV detection. A common derivatizing agent is o-phthaldialdehyde (OPA).

  • Sample Preparation : The sample containing this compound is mixed with the OPA derivatizing reagent.[1]

  • Chromatography :

    • Column : A chiral column, such as a Chiralcel OD-3R, is used for enantiomeric separation.[1] For general quantification without chiral separation, a standard C18 column can be used.[3]

    • Mobile Phase : A buffered mobile phase is used. For example, a gradient elution starting with 100% phosphate buffer (pH 7.4, 10 mM) and increasing the concentration of acetonitrile.[3]

    • Flow Rate : A typical flow rate is 1.0 mL/min.[3]

    • Detection : The derivatized this compound is detected using a UV detector, typically around 225 nm.[3]

Visualizing the Workflow and Comparison

To better illustrate the processes and key decision points, the following diagrams are provided.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Comparison Sample Biological Sample Prepared_Sample Prepared Sample (e.g., extraction, dilution) Sample->Prepared_Sample UPLC_MS UPLC-MS/MS Analysis Prepared_Sample->UPLC_MS HPLC HPLC Analysis Prepared_Sample->HPLC Data_UPLC UPLC-MS/MS Data UPLC_MS->Data_UPLC Data_HPLC HPLC Data HPLC->Data_HPLC Comparison Method Comparison (Linearity, Accuracy, Precision) Data_UPLC->Comparison Data_HPLC->Comparison

Caption: General workflow for the cross-validation of analytical methods.

Method_Comparison_Logic cluster_uplc_params UPLC-MS/MS Attributes cluster_hplc_params HPLC Attributes This compound This compound Analysis UPLC_MS UPLC-MS/MS This compound->UPLC_MS HPLC HPLC This compound->HPLC Sensitivity_High High Sensitivity UPLC_MS->Sensitivity_High Selectivity_High High Selectivity UPLC_MS->Selectivity_High Throughput_High High Throughput UPLC_MS->Throughput_High Cost_High High Cost UPLC_MS->Cost_High Sensitivity_Mod Moderate Sensitivity HPLC->Sensitivity_Mod Selectivity_Mod Moderate Selectivity HPLC->Selectivity_Mod Throughput_Mod Moderate Throughput HPLC->Throughput_Mod Cost_Low Low Cost HPLC->Cost_Low

Caption: Key comparison points for this compound analysis methods.

References

A Comparative Analysis of R- and S-Isovaline Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of stereoisomers is critical. This guide provides a comparative analysis of the bioactivity of R-isovaline and S-isovaline, non-proteinogenic amino acids with therapeutic potential. The information is presented through quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Isovaline, an amino acid structurally similar to the inhibitory neurotransmitters GABA and glycine, has garnered interest for its analgesic and anticonvulsant properties.[1][2][3] As a chiral molecule, this compound exists as two enantiomers, R-isovaline and S-isovaline. While both enantiomers exhibit biological activity, subtle differences in their mechanisms and efficacy are emerging. This guide aims to objectively compare the bioactivity of these two enantiomers, providing a foundation for further research and development.

Comparative Bioactivity Data

The following table summarizes the key quantitative data on the bioactivity of R-isovaline and S-isovaline from various experimental models.

Biological ActivityExperimental ModelEnantiomerKey Findings
Analgesia (Antinociception) Formalin Paw Test (Phase II) in miceR-isovalineReduced nocifensive behaviors.[4][5]
S-isovalineReduced nocifensive behaviors; no significant difference in efficacy compared to R-isovaline.[1][4]
RS-isovalineDecreased phase II responses in a dose-dependent manner (ED50 = 66 mg/kg, IV).[1]
GABA(B) Receptor Activity Whole-cell recording in AtT-20 cells expressing GABA(B) receptorsR-isovaline (50 µM to 1 mM)Did not evoke a current.[6][7]
S-isovaline (500 µM)Did not evoke a current.[6][7]
Whole-cell recording in cultured rat hippocampal neuronsR-isovaline (1 or 50 µM)Did not evoke a current or significantly alter R-baclofen-induced effects.[6][7]
Anticonvulsant Activity In vitro hippocampal seizure model (low Mg2+/high K+)RS-isovaline (250 µM)Abolished or attenuated seizure-like events (amplitude and duration reduced by 57%).[3]
In vitro hippocampal seizure model (4-aminopyridine)RS-isovalineShowed similar anticonvulsant effects.[3]
Central Nervous System Effects Assessment of sedation and hypothermia in miceThis compound (ED95 dose)Produced no significant CNS effects, unlike the GABA(B) agonist baclofen.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

Formalin-Induced Nociception Assay

This assay is used to assess analgesic activity by measuring the behavioral response to a chemical irritant.

  • Subjects: CD-1 mice are commonly used.[1]

  • Procedure:

    • A solution of 20 µL of 5% formalin is injected into the plantar surface of the mouse's hind paw.

    • Immediately after injection, the mouse is placed in an observation chamber.

    • Nocifensive behaviors (e.g., licking, biting, or flinching of the injected paw) are recorded.

  • Data Analysis: The test is divided into two phases:

    • Phase I (0-5 minutes post-injection): Represents acute nociceptive pain.

    • Phase II (15-30 minutes post-injection): Represents inflammatory pain.

    • The total time spent exhibiting nocifensive behaviors is quantified for each phase. The effects of R- and S-isovaline, typically administered intravenously or intrathecally prior to the formalin injection, are compared to a vehicle control.[1]

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to study the effects of this compound on ion channels and receptors at the cellular level.[6][7]

  • Cell Preparation:

    • Recombinant expression: AtT-20 cells are transfected with cDNAs encoding GABA(B) receptor subunits.[6][7]

    • Native expression: Hippocampal neurons are cultured from rat embryos.[6][7]

  • Recording:

    • A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The cell is voltage-clamped at a specific holding potential (e.g., -70 mV).

  • Drug Application: R-isovaline, S-isovaline, or control compounds (e.g., GABA, baclofen) are applied to the bath solution perfusing the cells.

  • Data Analysis: Changes in membrane current are recorded. The activation of GABA(B) receptor-coupled potassium channels results in an inwardly rectifying potassium current. The amplitude and kinetics of these currents in response to different compounds are measured and compared.[6][7]

Signaling Pathways and Mechanisms of Action

The primary proposed mechanism of action for this compound's analgesic effects involves the GABAergic system, specifically GABA(B) receptors.[2][8] However, the direct interaction of R- and S-isovaline with these receptors is a subject of debate.

The GABA(B) Receptor Pathway

Canonical activation of GABA(B) receptors, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

While some studies suggest R-isovaline acts as a GABA(B) receptor agonist to produce analgesia, direct electrophysiological evidence in certain cell types contradicts this.[6][7][8] It has been observed that in some preparations, the analgesic effects of this compound are blocked by a GABA(B) antagonist, yet in others, R-isovaline fails to activate GABA(B) receptor-coupled potassium currents.[6][7][8][9] This discrepancy suggests that the interaction may be atypical, indirect, or dependent on the specific tissue and receptor subunit composition.

The anticonvulsant properties of RS-isovaline appear to be mediated by a different mechanism: a selective increase in the spontaneous firing of interneurons, which enhances inhibitory tone in the hippocampus, without directly affecting pyramidal neurons.[3]

Visualizations

The following diagrams illustrate the experimental workflow for assessing analgesia and the proposed (though debated) signaling pathway for this compound.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_assay Analgesia Assay cluster_analysis Data Analysis animal_model Select Animal Model (e.g., CD-1 Mice) drug_prep Prepare this compound Enantiomers and Vehicle Control administration Administer Compound (e.g., Intravenous, Intrathecal) formalin_injection Inject Formalin into Hind Paw administration->formalin_injection observation Observe and Record Nocifensive Behaviors formalin_injection->observation quantify_phase1 Quantify Phase I (Acute Pain) observation->quantify_phase1 quantify_phase2 Quantify Phase II (Inflammatory Pain) observation->quantify_phase2 comparison Compare Effects of R- and S-Isovaline quantify_phase1->comparison quantify_phase2->comparison

Experimental workflow for the formalin-induced nociception assay.

gaba_b_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound R- or S-Isovaline gaba_b GABA(B) Receptor (Heterodimer) This compound->gaba_b Proposed Agonism (Debated) g_protein G-protein (Gi/o) gaba_b->g_protein ac Adenylyl Cyclase g_protein->ac girk GIRK Channel g_protein->girk camp cAMP ac->camp hyperpolarization Hyperpolarization & Reduced Neuronal Excitability k_ion K+ girk->k_ion K+ Efflux girk->hyperpolarization

References

A Comparative Guide to the Synthesis of an Isovaline Derivative: Validating a Novel Asymmetric Approach Against the Established Strecker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of non-proteinogenic amino acids like isovaline and its derivatives is a critical endeavor. These molecules are valuable building blocks in the design of novel therapeutics due to their ability to introduce unique conformational constraints into peptides. This guide provides a detailed comparison of a novel asymmetric synthesis of an this compound derivative with the traditional Strecker synthesis, offering a comprehensive overview of their respective methodologies, performance, and potential applications.

This publication aims to objectively compare a recently developed catalytic asymmetric phase-transfer alkylation method for the synthesis of an this compound derivative against the well-established, yet often racemic, Strecker synthesis. By presenting detailed experimental protocols and quantitative data, this guide serves as a valuable resource for chemists seeking to select the most appropriate synthetic route for their research and development needs.

Performance Comparison at a Glance

The following table summarizes the key performance indicators for the synthesis of a protected this compound derivative via the novel asymmetric phase-transfer catalysis and the traditional Strecker synthesis.

MetricNovel Asymmetric Phase-Transfer CatalysisEstablished Strecker Synthesis
Product (S)-tert-Butyl 2-((diphenylmethylene)amino)-2-methylbutanoate2-Amino-2-methylbutanenitrile (racemic)
Yield 94%High (often nearly quantitative)
Enantiomeric Excess (ee) 99%0% (racemic product)
Key Reagents Chiral Phase-Transfer Catalyst, NaOH, TolueneNH4Cl, NaCN, H2O
Reaction Conditions 0 °C to room temperatureRoom temperature
Scalability Demonstrated on a gram scaleReadily scalable

Visualizing the Synthetic Pathways

To provide a clear visual representation of the two synthetic routes, the following diagrams, generated using the DOT language, illustrate the key transformations and logical flow of each method.

Strecker_Synthesis ketone Butan-2-one aminonitrile 2-Amino-2-methylbutanenitrile (racemic) ketone->aminonitrile Strecker Reaction reagents NH4Cl, NaCN, H2O reagents->aminonitrile This compound This compound (racemic) aminonitrile->this compound Hydrolysis hydrolysis Acid or Base Hydrolysis hydrolysis->this compound Novel_Asymmetric_Synthesis starting_material Alanine Schiff Base (tert-Butyl 2-((diphenylmethylene)amino)propanoate) product (S)-tert-Butyl 2-((diphenylmethylene)amino)-2-methylbutanoate starting_material->product Asymmetric Alkylation reagents Ethyl Iodide, Chiral Phase-Transfer Catalyst, NaOH, Toluene reagents->product

Isovaline in Peptide Design: A Comparative Guide to Enhancing Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide drug design, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. Among the diverse arsenal of ncAAs, isovaline (Iva), a Cα,α-disubstituted amino acid, has emerged as a valuable tool for imparting desirable physicochemical properties to peptide therapeutics. This guide provides a comprehensive comparison of this compound with other commonly used ncAAs, supported by experimental data and detailed methodologies to inform rational peptide design.

Physicochemical Properties and Their Impact on Peptide Structure

The unique structural features of this compound, particularly its α,α-disubstitution with a methyl and an ethyl group, profoundly influence the conformational landscape and proteolytic resistance of peptides. Here, we compare this compound to other notable ncAAs.

Non-Canonical Amino AcidKey Structural FeaturesPrimary Impact on Peptide Properties
This compound (Iva) α,α-disubstituted (chiral center at Cα)Induces stable helical conformations (310- or α-helix); enhances proteolytic stability through steric hindrance. The chirality of the this compound residue can influence the screw sense of the resulting helix.
α-Aminoisobutyric Acid (Aib) α,α-disubstituted (achiral)A potent helix inducer, promoting the formation of 310- and α-helices; significantly increases resistance to enzymatic degradation.
D-Alanine (D-Ala) D-enantiomer of a canonical amino acidIncreases proteolytic stability by rendering the adjacent peptide bond unrecognizable to many proteases that are specific for L-amino acids. Can disrupt or induce specific turn structures.
N-methyl-Alanine (N-Me-Ala) N-alkylation of the peptide backboneEnhances proteolytic stability by removing the amide proton, which is crucial for protease recognition and binding. Can also improve membrane permeability.

Comparative Performance Analysis

The choice of a non-canonical amino acid has a significant impact on the helicity, stability, and ultimately, the biological activity of a peptide. The following sections provide a comparative analysis of this compound's performance in these key areas.

Induction of Helical Conformation

The propensity of an ncAA to induce helical structures is critical for mimicking or stabilizing bioactive conformations, such as those required for receptor binding. Circular Dichroism (CD) spectroscopy is the primary technique used to assess the helical content of peptides. A strong negative band around 222 nm is characteristic of α-helical structures. While direct side-by-side quantitative comparisons in a single study are limited, the literature suggests that this compound's helix-inducing potential is comparable to that of the well-established helix-inducer, Aib.

Table 2.1: Illustrative Helicity Comparison of a Model Peptide

Peptide SequencePredicted Secondary StructureMean Residue Ellipticity [θ]222 (deg·cm²·dmol⁻¹) (Illustrative)Estimated Helicity (%) (Illustrative)
Ac-AAAAKAAAAK-NH₂Random Coil / Partial Helix-8,000~20
Ac-AAAib AAKAAAAK-NH₂α-Helix-25,000~70
Ac-AAIva AAKAAAAK-NH₂α-Helix-24,000~68
Ac-AAD-Ala AAKAAAAK-NH₂Disrupted Helix / Turn-12,000~30

Note: The data in this table is illustrative and intended to demonstrate the general trends observed in peptide design. Actual values will vary depending on the peptide sequence and experimental conditions.

Enhancement of Proteolytic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The incorporation of ncAAs like this compound can dramatically increase a peptide's half-life. This is primarily due to the steric bulk around the α-carbon, which hinders the approach of proteolytic enzymes.

Table 2.2: Illustrative Proteolytic Stability Comparison in Human Serum

Peptide SequenceModificationHalf-life (t1/2) in Human Serum (Illustrative)
Ac-GGLAKLAGA-NH₂Unmodified< 10 minutes
Ac-GGD-Ala AKLAGA-NH₂D-Amino Acid Substitution~ 2 hours
Ac-GGAib AKLAGA-NH₂α,α-Disubstitution> 24 hours
Ac-GGIva AKLAGA-NH₂α,α-Disubstitution> 24 hours
Ac-GG(N-Me-A )KLAGA-NH₂N-methylation> 18 hours

Note: This data is representative and highlights the significant stability enhancement conferred by α,α-disubstituted amino acids like this compound and Aib.

Receptor Binding Affinity

By constraining the peptide backbone into a specific conformation, ncAAs can pre-organize the peptide for optimal interaction with its biological target, leading to enhanced binding affinity. This compound has been shown to act as an analgesic through its interaction with peripheral GABAB receptors.[1] The conformational rigidity imparted by this compound can be crucial for fitting into the receptor's binding pocket.

Table 2.3: Illustrative Receptor Binding Affinity (IC50) for a Hypothetical GABAB Receptor Agonist

Peptide AnalogueModificationIC50 (nM) (Illustrative)
Native Peptide LigandUnmodified500
Peptide + Iva This compound substitution50
Peptide + Aib Aib substitution75
Peptide + D-Ala D-Ala substitution200

Note: This data is hypothetical and illustrates how conformational stabilization by this compound could lead to a significant improvement in receptor binding affinity.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize peptides incorporating non-canonical amino acids.

Methodology: The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed.

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Activate the desired Fmoc-protected amino acid (including Fmoc-Iva-OH or other ncAAs) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours. For sterically hindered ncAAs like this compound, longer coupling times or double coupling may be necessary.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat steps 2-5 for each amino acid in the desired sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure and estimate the helicity of peptides.

Methodology:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) that is transparent in the far-UV region.

    • Accurately determine the peptide concentration.

  • Data Acquisition:

    • Record the CD spectrum of the peptide solution from approximately 190 nm to 260 nm using a CD spectrometer.

    • Record a baseline spectrum of the buffer alone.

    • Maintain a constant temperature using a Peltier temperature controller.

  • Data Processing:

    • Subtract the buffer baseline spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (ellipticity in millidegrees) / (10 * pathlength in cm * molar concentration * number of residues)

  • Helicity Estimation:

    • The percentage of α-helicity can be estimated from the Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) using the following equation: % Helicity = ( [θ]₂₂₂ - [θ]c ) / ( [θ]h - [θ]c ) * 100 where [θ]c is the [θ]₂₂₂ of the random coil and [θ]h is the [θ]₂₂₂ of a fully helical peptide of the same length.

In Vitro Proteolytic Stability Assay

Objective: To determine the half-life of a peptide in the presence of proteases.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO).

    • Thaw human serum and bring it to 37°C.

  • Incubation:

    • Spike the human serum with the peptide stock solution to a final desired concentration.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture.

    • Immediately quench the proteolytic activity by adding a strong acid (e.g., trichloroacetic acid) or a cold organic solvent (e.g., acetonitrile).

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate serum proteins.

    • Collect the supernatant containing the peptide and its degradation products.

  • LC-MS Analysis:

    • Analyze the supernatant by reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS).

    • Develop a chromatographic method to separate the intact peptide from its metabolites.

    • Monitor the disappearance of the parent peptide mass over time.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t1/2) of the peptide from the degradation curve.

Mandatory Visualizations

Experimental Workflows

experimental_workflows cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cd Circular Dichroism (CD) Spectroscopy cluster_stability In Vitro Stability Assay spps1 Resin Swelling spps2 Fmoc Deprotection spps1->spps2 spps3 Washing spps2->spps3 spps4 Amino Acid Coupling spps3->spps4 spps5 Washing spps4->spps5 spps6 Repeat Cycle spps5->spps6 spps6->spps2 for next amino acid spps7 Cleavage & Deprotection spps6->spps7 final amino acid spps8 Purification (RP-HPLC) spps7->spps8 cd1 Sample Preparation cd2 Data Acquisition cd1->cd2 cd3 Data Processing cd2->cd3 cd4 Helicity Estimation cd3->cd4 stab1 Incubation with Serum stab2 Time-Point Sampling & Quenching stab1->stab2 stab3 Protein Precipitation stab2->stab3 stab4 LC-MS Analysis stab3->stab4 stab5 Half-life Calculation stab4->stab5

Caption: Key experimental workflows in peptide design and characterization.

GABAB Receptor Signaling Pathway

GABAB_signaling ligand This compound-containing Peptide (Agonist) receptor GABA-B Receptor (GABAB1/GABAB2) ligand->receptor binds g_protein Gi/o Protein receptor->g_protein activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylate Cyclase g_alpha->ac inhibits k_channel GIRK K+ Channel g_beta_gamma->k_channel activates ca_channel Voltage-gated Ca2+ Channel g_beta_gamma->ca_channel inhibits camp cAMP ac->camp hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) k_channel->hyperpolarization leads to inhibition_nt Inhibition of Neurotransmitter Release ca_channel->inhibition_nt results in

Caption: Simplified GABA-B receptor signaling pathway activated by an agonist.

Conclusion

This compound stands out as a highly effective non-canonical amino acid for peptide drug design. Its ability to induce stable helical conformations and provide exceptional resistance to proteolytic degradation makes it a valuable tool for enhancing the therapeutic properties of peptides. While its performance in helix induction is comparable to the widely used Aib, the chirality of this compound offers an additional parameter for fine-tuning peptide structure and function. The choice between this compound and other ncAAs will ultimately depend on the specific design goals, including the desired secondary structure, the required level of proteolytic stability, and the specific interactions with the biological target. The experimental protocols provided in this guide offer a robust framework for the synthesis and characterization of this compound-containing peptides, enabling researchers to systematically explore their potential in developing next-generation peptide therapeutics.

References

Structure-Activity Relationship of Isovaline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaline, a non-proteinogenic amino acid, has emerged as a promising scaffold in medicinal chemistry due to its unique structural properties and diverse biological activities. Its inherent conformational constraint, conferred by the gem-dimethyl group at the α-carbon, makes it a valuable building block for designing novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, with a focus on their analgesic and anticonvulsant properties. The information presented herein is supported by experimental data to aid researchers in the design and development of next-generation this compound-based therapeutics.

Analgesic Activity of this compound Derivatives

The analgesic properties of this compound and its derivatives have been primarily evaluated using the formalin foot assay in mice. This assay distinguishes between nociceptive and inflammatory pain, corresponding to Phase I and Phase II of the test, respectively. The current body of research suggests that the analgesic effects of this compound derivatives are mediated primarily through peripheral γ-aminobutyric acid type B (GABAB) receptors.[1]

Quantitative and Qualitative SAR Data for Analgesic Activity
DerivativeStructureAnalgesic Activity (Formalin Test, Phase II)ED50 (mg/kg)Motor Impairment (Rotarod Test)Reference
(R,S)-Isovaline Active, dose-dependent reduction in nocifensive behavior66No effect[2]
(R)-Isovaline Active, reduced nocifensive behaviorNot ReportedNo effect[3]
(S)-Isovaline Active, reduced nocifensive behaviorNot ReportedNo effect[3]
1-Amino-1-cyclobutanecarboxylic acid (ACBC) Active, reduced nocifensive behaviorNot ReportedNo effect[3]
Derivatives with increased steric size (without cyclobutane ring) InactiveNot ApplicableNot Reported[3]

Key SAR Insights for Analgesic Activity:

  • Conformational Stability: The conformational rigidity of the this compound scaffold or the ability to form a cyclobutane ring appears to be a critical determinant for analgesic activity.[3]

  • Stereochemistry: Both (R)- and (S)-enantiomers of this compound, as well as the cyclized analog ACBC, demonstrate analgesic effects, suggesting that the stereochemistry at the α-carbon may not be a strict requirement for activity at peripheral GABAB receptors.[3]

  • Steric Hindrance: Increasing the steric bulk on the this compound backbone without the formation of a constrained ring system, such as a cyclobutane, leads to a loss of analgesic activity.[3]

Anticonvulsant Activity of this compound Derivatives

This compound has also demonstrated significant anticonvulsant properties in various in vitro and in vivo models of epilepsy. The underlying mechanism for this activity appears to be distinct from its analgesic effects and is not primarily mediated by GABAB receptors. Instead, the anticonvulsant action is attributed to a selective enhancement of the activity of hippocampal interneurons.[4]

Quantitative SAR Data for Anticonvulsant Activity
DerivativeModelActivityQuantitative DataReference
(R,S)-Isovaline In vitro hippocampal seizure model (low Mg2+/high K+)Attenuation of seizure-like events57.0 ± 9.0% reduction in amplitude, 57.0 ± 12.0% reduction in duration (at 250 μM)[4]
(R,S)-Isovaline In vitro hippocampal seizure model (4-aminopyridine)Increased interneuronal firingSpontaneous spiking increased from 0.9 ± 0.3 Hz to 3.2 ± 0.9 Hz (at 250 μM)[4]

Key SAR Insights for Anticonvulsant Activity:

  • Selective Interneuron Modulation: The primary mechanism of anticonvulsant action is the selective increase in the firing rate of hippocampal interneurons, leading to enhanced inhibitory tone in neural circuits.[4] this compound has been shown to increase the input resistance and depolarize the resting membrane potential of these interneurons.[4]

  • GABAB Receptor Independence: The anticonvulsant effects of this compound are not believed to be mediated by GABAB receptors, distinguishing this activity from its analgesic properties.[5]

  • Potassium Channel Modulation: In thalamic neurons, this compound has been observed to activate rectifying and possibly leak potassium (K+) currents, leading to neuronal inhibition.[6] It is plausible that a similar mechanism may contribute to the increased excitability of certain interneuron populations in the hippocampus.

Experimental Protocols

Formalin Foot Assay
  • Animals: Adult male CD-1 mice are used.

  • Acclimatization: Mice are allowed to acclimatize to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration: this compound derivatives or vehicle are administered intraperitoneally (i.p.) at the desired doses.

  • Formalin Injection: A solution of 2.5% formalin (in 0.9% saline) is injected subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after injection, the mouse is placed in a clear observation chamber. The cumulative time spent licking, biting, or flinching the injected paw is recorded in two phases: Phase I (0-5 minutes, representing direct nociceptor activation) and Phase II (15-30 minutes, representing inflammatory pain).

  • Data Analysis: The total time of nocifensive behaviors in each phase is calculated and compared between drug-treated and vehicle-treated groups.

In Vitro Hippocampal Slice Seizure Model
  • Slice Preparation: Hippocampal slices (400 µm thick) are prepared from the brains of Sprague-Dawley rats.

  • Incubation: Slices are maintained in an interface chamber perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

  • Seizure Induction: Seizure-like events are induced by perfusing the slices with either a low magnesium/high potassium aCSF or aCSF containing 4-aminopyridine (4-AP).

  • Electrophysiological Recording: Extracellular field potentials are recorded from the CA1 pyramidal cell layer. Whole-cell patch-clamp recordings can also be performed on individual pyramidal neurons or interneurons to measure changes in membrane potential and firing properties.

  • Drug Application: this compound derivatives are bath-applied at known concentrations, and their effects on the amplitude, duration, and frequency of seizure-like events are recorded.

  • Data Analysis: Changes in electrophysiological parameters before and after drug application are quantified and statistically analyzed.

Mechanism of Action and Signaling Pathways

Analgesic Pathway: Peripheral GABAB Receptor Modulation

The analgesic effect of this compound is primarily attributed to the activation of peripheral GABAB receptors on nociceptive neurons. This leads to a reduction in neuronal excitability and the inhibition of pain signaling.

GABAB_Signaling cluster_membrane Cell Membrane cluster_effect Cellular Effect This compound This compound Derivative GABAB_R GABAB Receptor (Peripheral Nociceptor) This compound->GABAB_R Binds to G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK K+ Channel (Activation) G_protein->K_channel Activates Ca_channel Ca2+ Channel (Inhibition) G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Ca_channel->Reduced_Excitability Contributes to Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: Proposed signaling pathway for this compound-mediated analgesia.

Anticonvulsant Pathway: Selective Interneuron Excitation

The anticonvulsant activity of this compound is thought to result from the selective enhancement of hippocampal interneuron activity. The precise molecular target on these interneurons is yet to be fully elucidated but may involve the modulation of potassium channels.

Anticonvulsant_Pathway This compound This compound Derivative Interneuron Hippocampal Interneuron This compound->Interneuron Acts on Ion_Channel Unknown Ion Channel (e.g., K+ Channel Modulation) Interneuron->Ion_Channel Modulates Increased_Firing ↑ Interneuron Firing Rate Ion_Channel->Increased_Firing Leads to GABA_Release ↑ GABA Release Increased_Firing->GABA_Release Pyramidal_Neuron Pyramidal Neuron GABA_Release->Pyramidal_Neuron Inhibits Inhibition ↑ Inhibition of Pyramidal Neurons Pyramidal_Neuron->Inhibition Anticonvulsant_Effect Anticonvulsant Effect Inhibition->Anticonvulsant_Effect

Caption: Hypothesized pathway for this compound's anticonvulsant action.

Controversy Regarding GABAB Receptor Activation

It is important to note a point of contention in the literature regarding the direct activation of GABAB receptors by this compound. While the analgesic effects are blocked by GABAB antagonists, some studies using whole-cell patch-clamp recordings on cells expressing recombinant GABAB receptors and on cultured hippocampal neurons have failed to show direct activation of GABAB receptor-coupled potassium currents by this compound.[5] This suggests that this compound's interaction with the GABAB receptor system may be atypical or indirect, a crucial consideration for future drug design and mechanistic studies.

Experimental and Drug Discovery Workflow

The following diagram outlines a typical workflow for the evaluation of novel this compound derivatives.

Workflow Start Design & Synthesis of This compound Derivatives In_Vitro_Screening In Vitro Screening (e.g., Hippocampal Slices) Start->In_Vitro_Screening Anticonvulsant Activity In_Vivo_Screening In Vivo Screening (e.g., Formalin Test) Start->In_Vivo_Screening Analgesic Activity Lead_Identification Lead Candidate Identification In_Vitro_Screening->Lead_Identification In_Vivo_Screening->Lead_Identification Mechanism_Studies Mechanism of Action Studies (Electrophysiology, Binding Assays) Lead_Identification->Mechanism_Studies Optimization Lead Optimization (SAR Studies) Lead_Identification->Optimization Mechanism_Studies->Optimization Preclinical Preclinical Development Optimization->Preclinical

Caption: A general workflow for the development of this compound derivatives.

Conclusion

This compound derivatives represent a compelling class of compounds with significant potential for the treatment of pain and epilepsy. The structure-activity relationships elucidated to date highlight the importance of conformational constraint for analgesic activity, which is mediated by peripheral GABAB receptors. In contrast, the anticonvulsant effects are driven by a distinct mechanism involving the selective excitation of hippocampal interneurons. A notable area of ongoing investigation is the precise nature of this compound's interaction with the GABAB receptor. Further research, including the synthesis and evaluation of a broader range of derivatives with corresponding quantitative pharmacological data, is necessary to fully unlock the therapeutic potential of this unique amino acid scaffold. This guide serves as a foundational resource to inform and direct these future research endeavors.

References

A Comparative Analysis of 3-Sulfanyl-D-isovaline and its Carboxylate Isomer: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Sulfanyl-D-isovaline and its carboxylate isomer, 2-amino-2-methylbutanedioic acid. Due to the novelty of 3-Sulfanyl-D-isovaline, direct comparative experimental data is limited. Therefore, this analysis is based on established principles of amino acid chemistry, predictive modeling, and extrapolations from structurally analogous compounds.

The strategic modification of amino acid scaffolds is a fundamental aspect of medicinal chemistry. The introduction of functional groups such as a sulfanyl (thiol) or an additional carboxylate can significantly alter the physicochemical properties and biological activities of a parent molecule. This guide focuses on two such derivatives of D-isovaline: 3-Sulfanyl-D-isovaline, which introduces a nucleophilic thiol group, and its carboxylate isomer, 2-amino-2-methylbutanedioic acid, which adds a second acidic functional group. The former is predicted to be a significant player in redox chemistry, while the latter is anticipated to be more involved in cellular metabolism.[1]

Physicochemical Properties: A Comparative Overview

The differing functional groups of 3-Sulfanyl-D-isovaline and its carboxylate isomer are expected to lead to distinct physicochemical properties. These differences can influence their pharmacokinetic and pharmacodynamic profiles. The following table summarizes the predicted properties based on the characteristics of thiol-containing and dicarboxylic amino acids.[1]

Property3-Sulfanyl-D-isovaline2-amino-2-methylbutanedioic acid (Carboxylate Isomer)Rationale for Prediction
Molecular Formula C₅H₁₁NO₂SC₅H₉NO₄The replacement of a sulfanyl group with a carboxyl group increases the oxygen content and decreases the hydrogen and sulfur content.[1]
Molecular Weight ~149.21 g/mol ~147.11 g/mol The molecular weights are comparable, suggesting that functional group properties, rather than size, will be the primary driver of differences in biological activity.[1]
Acidity (pKa) Three predicted pKa values: α-carboxyl (~2-3), α-amino (~9-10), and sulfhydryl (~8-10).Three predicted pKa values: α-carboxyl (~2), γ-carboxyl (~4), and α-amino (~10).[1]The thiol group is generally less acidic than a second carboxyl group. The presence of two carboxyl groups in the isomer results in a more acidic molecule.[1]
Isoelectric Point (pI) Predicted to be in the acidic to neutral range.[1]Predicted to be in the acidic range.[1]The additional acidic carboxyl group in the isomer will lower its isoelectric point compared to the sulfanylated compound.[1]
Solubility Moderately soluble in water; solubility is pH-dependent. Thiols generally have lower water solubility than their alcohol analogs.[1]Highly soluble in water, particularly at neutral and alkaline pH.[1]The additional polar carboxyl group in the isomer is expected to increase its hydrophilicity and water solubility.
Metal Chelation The thiol group can act as a soft ligand, showing affinity for soft metals like mercury and cadmium.The two carboxyl groups can act as a bidentate ligand for metal ions.[1]Both molecules have metal-chelating potential, but their different functional groups will lead to varying affinities for different metals.[1]

Predicted Biological Activities and Signaling Pathways

The distinct functional groups of these two molecules suggest they will participate in different biological pathways and exhibit different activities.

3-Sulfanyl-D-isovaline: A Focus on Redox Regulation and GABA-B Receptor Modulation

The presence of a thiol group suggests that 3-Sulfanyl-D-isovaline could be a key player in cellular antioxidant defense systems and redox signaling.[1] The sulfhydryl group can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative damage.[1] Furthermore, the reversible oxidation of the thiol group to a disulfide can act as a molecular switch, modulating the activity of proteins and transcription factors in signaling pathways such as Keap1-Nrf2 and MAPK.[1] The nucleophilic nature of the thiol group could also allow it to act as an inhibitor of certain enzymes.[1]

Based on its parent molecule, D-isovaline, which is a known analgesic that acts via peripheral GABA-B receptors, 3-Sulfanyl-D-isovaline is also proposed to be a positive allosteric modulator or direct agonist of the GABA-B receptor.[2] Activation of this G-protein coupled receptor leads to a reduction in neuronal excitability and nociceptive transmission.[2] The introduction of the sulfanyl group may enhance potency or selectivity.[2]

Thiol_Mediated_Redox_Signaling cluster_nucleus Nuclear Events ROS Reactive Oxygen Species Cellular_Damage Cellular Damage ROS->Cellular_Damage induces Keap1_Nrf2 Nrf2-Keap1 Complex ROS->Keap1_Nrf2 oxidizes Keap1 Thiol_Compound 3-Sulfanyl-D-isovaline Thiol_Compound->ROS scavenges Keap1_ox Oxidized Keap1 Keap1_Nrf2->Keap1_ox Nrf2 Nrf2 Keap1_ox->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element Nrf2->ARE binds Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes

Conceptual pathway of thiol-mediated antioxidant response.

Carboxylate Isomer: A Focus on Metabolism and Neuromodulation

The carboxylate isomer, 2-amino-2-methylbutanedioic acid, is anticipated to be more relevant in cellular metabolism and bioenergetics. Its high water solubility and structural similarity to metabolic intermediates suggest it could potentially serve as a metabolic fuel or a neuromodulator.

Experimental Protocols

To empirically validate the predicted properties and activities of 3-Sulfanyl-D-isovaline and its carboxylate isomer, the following experimental protocols are proposed.

Proposed Synthesis of 3-Sulfanyl-D-isovaline

While a specific synthesis for 3-Sulfanyl-D-isovaline has not been widely reported, a plausible route can be adapted from established methods for synthesizing β-thiol amino acids.[2]

Synthesis_Workflow Start D-isovaline Protection Protection of Amino and Carboxyl Groups Start->Protection Activation Introduction of Leaving Group at β-position Protection->Activation Substitution Nucleophilic Substitution with Thiolating Agent Activation->Substitution Deprotection Removal of Protecting Groups Substitution->Deprotection Purification Purification and Characterization Deprotection->Purification End 3-Sulfanyl-D-isovaline Purification->End

Proposed synthetic workflow for 3-Sulfanyl-D-isovaline.

Protocol:

  • Protection: The amino and carboxyl groups of D-isovaline are protected using standard protecting groups (e.g., Boc for the amine and a methyl ester for the carboxyl).[2]

  • Hydroxylation/Halogenation: A hydroxyl or halo group is introduced at the 3-position. This can be a challenging step and may require stereoselective oxidation or radical chemistry.[2][3]

  • Activation: If a hydroxyl group was introduced, it is activated as a good leaving group (e.g., mesylate or tosylate).

  • Nucleophilic Substitution: The activated intermediate is reacted with a thiolating agent (e.g., potassium thioacetate or sodium hydrosulfide) to introduce the sulfanyl group.

  • Deprotection: The protecting groups are removed under appropriate conditions to yield the final product.[3]

  • Purification: The final compound is purified using techniques such as ion-exchange chromatography or reverse-phase HPLC.

In Vitro Assay for GABA-B Receptor Activation

To assess the predicted activity of 3-Sulfanyl-D-isovaline at the GABA-B receptor, whole-cell patch-clamp electrophysiology can be performed on cells expressing the receptor.

Objective: To determine the potency and efficacy of 3-Sulfanyl-D-isovaline as a GABA-B receptor agonist.

Materials:

  • HEK293 cells stably expressing the GABA-B receptor.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2).

  • 3-Sulfanyl-D-isovaline stock solution.

  • Patch-clamp rig with amplifier and data acquisition system.

Protocol:

  • Cell Culture: Culture the HEK293 cells expressing the GABA-B receptor under standard conditions.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with the internal solution.[2]

  • Whole-Cell Configuration: Obtain a gigaseal on a selected cell and then rupture the membrane to achieve the whole-cell configuration.[2]

  • Recording: Clamp the cell at a holding potential of -60 mV.[2]

  • Drug Application: Perfuse the external solution containing different concentrations of 3-Sulfanyl-D-isovaline onto the cell.[2]

  • Data Acquisition: Record the induced currents. An outward current is expected if the compound activates GABA-B receptors, which are coupled to inwardly rectifying potassium (GIRK) channels.[2]

  • Data Analysis: Measure the amplitude of the induced currents and construct a dose-response curve to determine the EC₅₀.[2]

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay can be used to compare the antioxidant potential of 3-Sulfanyl-D-isovaline and its carboxylate isomer.

Objective: To quantify the free radical scavenging activity of the two compounds.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

  • Test compounds (3-Sulfanyl-D-isovaline and its carboxylate isomer) at various concentrations.

  • Ascorbic acid (positive control).

  • Methanol (blank).

  • 96-well microplate reader.

Protocol:

  • Preparation: Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compounds, control, or blank.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

The comparative analysis of 3-Sulfanyl-D-isovaline and its carboxylate isomer highlights the profound impact of functional group substitution on the predicted properties and biological activities of an amino acid. 3-Sulfanyl-D-isovaline is poised to be a valuable tool in studying redox signaling and may hold therapeutic potential as a GABA-B receptor modulator. In contrast, its carboxylate isomer is more likely to be involved in metabolic processes. The experimental protocols provided offer a clear path for the empirical validation of these predictions, paving the way for the rational design of novel therapeutics.

References

A Comparative Analysis of the Analgesic Properties of Isovaline and Gabapentin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic effects of isovaline, a novel amino acid with pain-relieving properties, and gabapentin, a widely used anticonvulsant and analgesic. The information presented is based on available preclinical and clinical data, with a focus on their mechanisms of action, efficacy in various pain models, and key experimental findings.

Executive Summary

This compound and gabapentin represent two distinct pharmacological approaches to analgesia. This compound, a non-proteinogenic amino acid, exerts its effects primarily through peripheral GABAB receptors, offering the potential for pain relief without central nervous system (CNS) side effects. In contrast, gabapentin, a structural analogue of GABA, acts centrally by binding to the α2δ-1 subunit of voltage-gated calcium channels. While both have demonstrated efficacy in preclinical pain models, direct comparative studies are lacking, making a definitive statement on their relative potency and efficacy challenging. This guide synthesizes the current evidence to facilitate an informed understanding of their respective analgesic profiles.

Mechanism of Action

The analgesic effects of this compound and gabapentin are mediated by distinct molecular targets and signaling pathways.

This compound: Structurally similar to the inhibitory neurotransmitters glycine and GABA, this compound's primary analgesic mechanism involves the activation of GABAB receptors.[1] A key characteristic of this compound is that it does not readily cross the blood-brain barrier, thus its analgesic action is predominantly peripherally mediated.[1] This peripheral restriction is a significant advantage, as it may reduce the incidence of CNS-related side effects such as sedation and respiratory depression.[1]

Gabapentin: The principal mechanism of action for gabapentin is its high-affinity binding to the α2δ-1 subunit of presynaptic voltage-gated calcium channels in the central nervous system.[2] This interaction is thought to reduce the influx of calcium into the presynaptic terminal, which in turn decreases the release of excitatory neurotransmitters like glutamate.[2] Gabapentin's analgesic effect is particularly well-documented in neuropathic pain states.[2]

Signaling Pathway Diagrams

isovaline_pathway This compound This compound GABAB Receptor (Peripheral) GABAB Receptor (Peripheral) This compound->GABAB Receptor (Peripheral) G-protein activation G-protein activation GABAB Receptor (Peripheral)->G-protein activation Inhibition of Adenylyl Cyclase Inhibition of Adenylyl Cyclase G-protein activation->Inhibition of Adenylyl Cyclase Activation of K+ channels Activation of K+ channels G-protein activation->Activation of K+ channels Reduced Neuronal Excitability Reduced Neuronal Excitability Inhibition of Adenylyl Cyclase->Reduced Neuronal Excitability Hyperpolarization Hyperpolarization Activation of K+ channels->Hyperpolarization Hyperpolarization->Reduced Neuronal Excitability Analgesia Analgesia Reduced Neuronal Excitability->Analgesia

Figure 1: this compound's GABAB Receptor-Mediated Analgesic Pathway.

gabapentin_pathway Gabapentin Gabapentin α2δ-1 subunit of VGCC (Presynaptic) α2δ-1 subunit of VGCC (Presynaptic) Gabapentin->α2δ-1 subunit of VGCC (Presynaptic) Reduced Ca2+ influx Reduced Ca2+ influx α2δ-1 subunit of VGCC (Presynaptic)->Reduced Ca2+ influx Decreased release of Glutamate Decreased release of Glutamate Reduced Ca2+ influx->Decreased release of Glutamate Reduced Postsynaptic Excitation Reduced Postsynaptic Excitation Decreased release of Glutamate->Reduced Postsynaptic Excitation Analgesia Analgesia Reduced Postsynaptic Excitation->Analgesia

Figure 2: Gabapentin's α2δ-1 Subunit-Mediated Analgesic Pathway.

Preclinical Efficacy

Table 1: Analgesic Efficacy of this compound in Preclinical Models
Pain ModelSpeciesRoute of AdministrationKey FindingED50Reference
Formalin Test (Phase II)MouseIntravenous (IV)Dose-dependent decrease in nociceptive behavior66 mg/kg[3]
Strychnine-induced AllodyniaMouseIntrathecalAttenuated allodynia-[3]
Prostaglandin E2-induced AllodyniaMouse-Attenuated allodynia-
Osteoarthritis ModelMouse-Restored mobility-[4]
Table 2: Analgesic Efficacy of Gabapentin in Preclinical Models
Pain ModelSpeciesRoute of AdministrationKey FindingED50Reference
Formalin Test (Phase II)RatIntrathecalDose-dependent reduction of flinching behavior-[5]
Orofacial Formalin Test (Phase II)RatIntrathecalDose-dependent decrease in behavioral response8.27 µg
Neuropathic Pain (CCI)RatIntraperitoneal (i.p.)Attenuation of mechanical and thermal hyperalgesia-
Postoperative PainRat-Reduction in pain behaviors-[6]

Note: The ED50 values presented are from different studies with varying experimental conditions and routes of administration, and therefore cannot be directly compared to determine relative potency.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key assays used to evaluate the analgesic effects of this compound and gabapentin.

Formalin Test

The formalin test is a widely used model of tonic chemical pain that assesses a compound's effects on both acute nociception (Phase I) and inflammatory pain (Phase II).

Experimental Workflow:

formalin_workflow cluster_prep Preparation cluster_procedure Procedure cluster_observation Observation & Data Collection Acclimatize Animals Acclimatize Animals Administer Test Compound (e.g., this compound or Gabapentin) or Vehicle Administer Test Compound (e.g., this compound or Gabapentin) or Vehicle Acclimatize Animals->Administer Test Compound (e.g., this compound or Gabapentin) or Vehicle Inject Formalin into Hind Paw Inject Formalin into Hind Paw Administer Test Compound (e.g., this compound or Gabapentin) or Vehicle->Inject Formalin into Hind Paw Place Animal in Observation Chamber Place Animal in Observation Chamber Inject Formalin into Hind Paw->Place Animal in Observation Chamber Record Nociceptive Behaviors (Licking, Biting, Flinching) Record Nociceptive Behaviors (Licking, Biting, Flinching) Place Animal in Observation Chamber->Record Nociceptive Behaviors (Licking, Biting, Flinching) Phase I (0-5 min) Phase I (0-5 min) Record Nociceptive Behaviors (Licking, Biting, Flinching)->Phase I (0-5 min) Phase II (15-60 min) Phase II (15-60 min) Record Nociceptive Behaviors (Licking, Biting, Flinching)->Phase II (15-60 min)

Figure 3: Experimental Workflow for the Formalin Test.

Detailed Protocol:

  • Animal Preparation: Male or female rodents (mice or rats) are acclimatized to the testing environment.

  • Drug Administration: The test compound (this compound or gabapentin) or vehicle is administered via the desired route (e.g., intravenous, intraperitoneal, oral, or intrathecal) at a predetermined time before formalin injection.

  • Formalin Injection: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately after injection, the animal is placed in a clear observation chamber. Nociceptive behaviors, such as licking, biting, and flinching of the injected paw, are recorded for a set period (e.g., 60 minutes).

  • Data Analysis: The observation period is divided into two phases: Phase I (typically 0-5 minutes), reflecting acute nociceptor activation, and Phase II (typically 15-60 minutes), reflecting inflammatory pain and central sensitization. The total time spent exhibiting nociceptive behaviors in each phase is quantified.

Von Frey Test for Mechanical Allodynia

The von Frey test is used to assess mechanical sensitivity and is particularly relevant for models of neuropathic pain where a non-painful stimulus becomes painful (allodynia).

Experimental Workflow:

vonfrey_workflow cluster_prep Preparation cluster_procedure Procedure cluster_observation Observation & Data Collection Induce Neuropathic Pain Model (e.g., CCI) Induce Neuropathic Pain Model (e.g., CCI) Acclimatize Animals to Testing Apparatus Acclimatize Animals to Testing Apparatus Induce Neuropathic Pain Model (e.g., CCI)->Acclimatize Animals to Testing Apparatus Administer Test Compound or Vehicle Administer Test Compound or Vehicle Acclimatize Animals to Testing Apparatus->Administer Test Compound or Vehicle Apply Calibrated von Frey Filaments to Hind Paw Apply Calibrated von Frey Filaments to Hind Paw Administer Test Compound or Vehicle->Apply Calibrated von Frey Filaments to Hind Paw Observe Paw Withdrawal Response Observe Paw Withdrawal Response Apply Calibrated von Frey Filaments to Hind Paw->Observe Paw Withdrawal Response Determine 50% Paw Withdrawal Threshold Determine 50% Paw Withdrawal Threshold Observe Paw Withdrawal Response->Determine 50% Paw Withdrawal Threshold

Figure 4: Experimental Workflow for the Von Frey Test.

Detailed Protocol:

  • Animal Preparation: A neuropathic pain model, such as the Chronic Constriction Injury (CCI) of the sciatic nerve, is induced in rodents. Animals are then acclimatized to the testing apparatus, which typically consists of a wire mesh floor allowing access to the paws.

  • Drug Administration: The test compound or vehicle is administered.

  • Stimulation: Calibrated von Frey filaments, which exert a specific force when bent, are applied to the plantar surface of the hind paw.

  • Response Measurement: The response to the stimulus, typically a sharp withdrawal of the paw, is recorded. The "up-down" method is often used to determine the 50% paw withdrawal threshold, which is the force at which the animal has a 50% probability of withdrawing its paw.

  • Data Analysis: The 50% paw withdrawal threshold is calculated and compared between treatment groups. An increase in the withdrawal threshold indicates an analgesic effect.

Conclusion

This compound and gabapentin offer distinct approaches to pain management. This compound's peripheral mechanism of action presents a promising avenue for developing analgesics with a favorable side effect profile. Gabapentin is an established treatment for neuropathic pain with a well-understood central mechanism. The lack of direct comparative preclinical studies makes it difficult to definitively compare their analgesic efficacy and potency. Future head-to-head studies are warranted to elucidate the relative therapeutic potential of these two compounds and to guide the development of novel pain therapies. Researchers and drug development professionals should consider the distinct mechanisms and available efficacy data when evaluating these and similar compounds for further investigation.

References

A Comparative Guide to the Anticonvulsant Efficacy of Isovaline and Existing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticonvulsant properties of isovaline, a novel amino acid with a unique mechanism of action, against established antiepileptic drugs (AEDs) such as valproate, levetiracetam, phenytoin, and carbamazepine. The information is based on available preclinical data and is intended to inform further research and drug development in the field of epilepsy treatment.

Executive Summary

This compound has demonstrated notable anticonvulsant effects in both in vitro and in vivo preclinical models.[1][2][3] Its mechanism of action, which involves the selective enhancement of interneuronal activity, distinguishes it from many conventional AEDs that primarily target voltage-gated ion channels or GABAergic and glutamatergic systems.[1][4] While direct comparative studies with standardized efficacy metrics like the median effective dose (ED50) are limited for this compound, this guide compiles available efficacy data for this compound and provides ED50 values for existing AEDs in widely accepted seizure models to facilitate an indirect comparison. This guide also details the experimental protocols and signaling pathways associated with these compounds.

Data Presentation: Quantitative Efficacy

Due to the differences in experimental models and reported efficacy metrics, the quantitative data for this compound and existing anticonvulsants are presented in separate tables.

Table 1: Anticonvulsant Efficacy of this compound in Preclinical Models

Seizure ModelSpeciesRoute of AdministrationDoseEfficacy MetricObserved Effect
Low Mg2+ / High K+ (in vitro)Rat (hippocampal slices)Perfusion250 µMAttenuation of seizure amplitude and duration57.0 ± 9.0% reduction in amplitude, 57.0 ± 12.0% reduction in duration
4-Aminopyridine (4-AP) (in vitro)Rat (hippocampal slices)Perfusion250 µMAttenuation of seizure-like eventsSimilar effects to the Low Mg2+/High K+ model
4-Aminopyridine (4-AP) (in vivo)RatIntravenous (IV)Not specifiedAttenuation of epileptiform activity and seizing behaviorDemonstrated attenuation
Pilocarpine (in vivo)RatIntravenous (IV)150 mg/kgAbolishment of epileptiform activity and attenuation of behavioral seizuresAbolished epileptiform activity and attenuated generalized forebrain behavioral seizures

Table 2: Anticonvulsant Efficacy (ED50) of Existing Drugs in Standard Preclinical Models

DrugSeizure ModelSpeciesED50 (mg/kg)
Valproate Maximal Electroshock (MES)Mouse189 - 261.2
Pentylenetetrazol (PTZ)Mouse159.7
6-HzRatEffective
Levetiracetam Pentylenetetrazol-KindledMouse36
Pilocarpine-induced seizuresMouse7
Submaximal PTZRat108 (effective dose)
Phenytoin Maximal Electroshock (MES)Mouse9.81
6-Hz (32 mA)Mouse (CF-1)Effective
Carbamazepine Amygdala-KindledRat25.1
Maximal Electroshock (MES)RatNot specified

Note: ED50 values can vary between studies due to differences in experimental protocols, animal strains, and routes of administration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.

This compound Experimental Protocols

1. In Vitro Seizure Models (Low Mg2+/High K+ and 4-AP):

  • Objective: To assess the anticonvulsant properties of this compound in rat hippocampal slices.

  • Apparatus: Extracellular recording equipment, whole-cell patch-clamp setup.

  • Procedure:

    • Hippocampal slices were prepared from Sprague-Dawley rats.

    • Extracellular recordings were obtained from the CA1 pyramidal layer.

    • Seizure-like events (SLEs) were induced by perfusing with either a low magnesium (0.25 mM) and high potassium (5 mM) solution (LM/HK) or 100 µM 4-aminopyridine (4-AP).[1]

    • Once stable SLEs were established, this compound (250 µM) was added to the perfusion medium.[1]

    • Changes in the amplitude and duration of SLEs were measured.

    • For mechanistic studies, whole-cell recordings were obtained from CA1 pyramidal neurons and interneurons to assess changes in firing properties.[1]

2. In Vivo Seizure Models (4-AP and Pilocarpine):

  • Objective: To evaluate the in vivo anticonvulsant efficacy of this compound.

  • Procedure (4-AP Model):

    • 4-Aminopyridine (4-AP) was administered to induce hippocampal epileptiform activity and seizing behavior in rats.[3]

    • This compound was administered intravenously (IV) to assess its ability to attenuate these effects.[3]

  • Procedure (Pilocarpine Model):

    • Pilocarpine was administered to rats to induce secondarily generalized epileptiform activity and behavioral seizures.[2]

    • This compound (150 mg/kg) was administered intravenously to evaluate its efficacy in abolishing epileptiform activity and attenuating seizures.[2]

Standard Anticonvulsant Screening Protocols

1. Maximal Electroshock (MES) Seizure Test:

  • Objective: To identify compounds effective against generalized tonic-clonic seizures.

  • Apparatus: An electroconvulsive shock apparatus with corneal or ear clip electrodes.

  • Procedure:

    • A maximal electrical stimulus is delivered to the animal (typically a mouse or rat).

    • The ability of a test compound to prevent the tonic hindlimb extension phase of the resulting seizure is the primary endpoint.

    • The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.

2. Pentylenetetrazol (PTZ) Seizure Test:

  • Objective: To screen for compounds effective against absence and myoclonic seizures.

  • Procedure:

    • The chemical convulsant pentylenetetrazol (PTZ) is administered to the animal, typically via subcutaneous or intraperitoneal injection.

    • The ability of the test compound to prevent or delay the onset of clonic and/or tonic seizures is measured.

    • The ED50 is the dose that protects 50% of the animals from the respective seizure endpoint.

3. 6-Hz Seizure Test:

  • Objective: To identify compounds effective against therapy-resistant partial seizures.

  • Procedure:

    • A low-frequency (6 Hz) electrical stimulus is delivered via corneal electrodes for a longer duration than in the MES test.

    • The ability of the test compound to prevent seizure activity is assessed.

    • This model is particularly useful as increasing the stimulus intensity can reveal efficacy against more resistant seizure types.[5][6][7]

4. Amygdala Kindling Model:

  • Objective: To model the development of epilepsy (epileptogenesis) and to test the efficacy of drugs against complex partial seizures.

  • Procedure:

    • An electrode is surgically implanted in the amygdala of a rat.

    • Repeated, initially subconvulsive electrical stimulations are delivered over time, leading to a progressive intensification of seizure activity (kindling).

    • Once a stable, fully kindled state is achieved, test compounds are administered to evaluate their ability to suppress the kindled seizures.[8][9]

Signaling Pathways and Mechanisms of Action

This compound's Unique Mechanism of Action

This compound's anticonvulsant effect is attributed to its ability to selectively increase the activity of interneurons, which act as inhibitory "gatekeepers" in neuronal circuits.[1][4] This enhancement of inhibitory tone helps to quell the excessive excitatory activity that characterizes seizures. This mechanism is distinct from many existing AEDs.

Isovaline_Mechanism This compound This compound Interneuron Interneuron This compound->Interneuron Increases Activity PyramidalNeuron Pyramidal Neuron (Excitatory) Interneuron->PyramidalNeuron Enhances Inhibition SeizureActivity Seizure Activity PyramidalNeuron->SeizureActivity Reduced Firing Valproate_Mechanism Valproate Valproate GABA_T GABA Transaminase Valproate->GABA_T Inhibits VGSC Voltage-Gated Sodium Channels Valproate->VGSC Blocks T_type_Ca T-type Calcium Channels Valproate->T_type_Ca Blocks GABA_Levels ↑ GABA Levels Neuronal_Excitability ↓ Neuronal Excitability GABA_Levels->Neuronal_Excitability VGSC->Neuronal_Excitability T_type_Ca->Neuronal_Excitability Levetiracetam_Mechanism Levetiracetam Levetiracetam SV2A Synaptic Vesicle Protein 2A (SV2A) Levetiracetam->SV2A Binds to Neurotransmitter_Release Modulation of Neurotransmitter Release SV2A->Neurotransmitter_Release Anticonvulsant_Effect Anticonvulsant Effect Neurotransmitter_Release->Anticonvulsant_Effect Experimental_Workflow cluster_0 Acute Seizure Models cluster_1 Chronic Epilepsy Models MES Maximal Electroshock (MES) Efficacy_Confirmation Efficacy Confirmation MES->Efficacy_Confirmation PTZ Pentylenetetrazol (PTZ) PTZ->Efficacy_Confirmation Hz6 6-Hz Hz6->Efficacy_Confirmation Kindling Kindling (e.g., Amygdala) Mechanism_Studies Mechanism of Action Studies Kindling->Mechanism_Studies Chemoconvulsant Chronic Chemoconvulsant (e.g., Pilocarpine) Chemoconvulsant->Mechanism_Studies Initial_Screening Initial Screening Initial_Screening->MES Initial_Screening->PTZ Initial_Screening->Hz6 Efficacy_Confirmation->Kindling Efficacy_Confirmation->Chemoconvulsant

References

Validation of isovaline as a peripheral GABAB receptor agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The non-proteinogenic amino acid isovaline has garnered attention as a potential peripherally restricted analgesic with a novel mechanism of action. While some evidence suggests its effects are mediated through the activation of γ-aminobutyric acid type B (GABAB) receptors, its role as a direct agonist remains a subject of scientific debate. This guide provides a comparative analysis of this compound with the established GABAB receptor agonist, baclofen, and the endogenous ligand, GABA, presenting key experimental findings and highlighting the existing controversies.

Comparative Analysis of GABAB Receptor Ligands

The following tables summarize the available quantitative data for this compound, baclofen, and GABA at GABAB receptors. It is important to note the scarcity of direct binding affinity (Ki) and functional potency (EC50) data for this compound, reflecting the ongoing investigation into its precise mechanism of action.

Compound Receptor Binding Affinity (Ki) Functional Potency (EC50) Key Characteristics
R-Isovaline Data not available in reviewed literature.Data not available in reviewed literature.- Proposed as a peripherally restricted analgesic.[1] - Analgesic effects suggested to be mediated by GABAB receptors.[1] - In some studies, its effects are not blocked by GABAB antagonists, questioning its role as a classical agonist.[2]
S-Isovaline Data not available in reviewed literature.Did not evoke a current in AtT-20 cells expressing GABAB receptors at concentrations up to 500 μM.[3]- Generally considered the less active enantiomer.
Baclofen ~0.04 µM (rat brain crude synaptic membranes, displacement of [3H]-baclofen).[4]~10 µM (guinea-pig isolated ileum, depression of twitch responses).[5] ~14 µM (guinea pig distal colon, inhibition of spontaneous contractions).[6]- Prototypical GABAB receptor agonist. - Crosses the blood-brain barrier, leading to central nervous system side effects.
GABA ~0.04 µM (rat brain crude synaptic membranes, displacement of [3H]-baclofen).[4]~8 µM (guinea pig distal colon, inhibition of spontaneous contractions).[6]- Major inhibitory neurotransmitter in the central nervous system. - Limited ability to cross the blood-brain barrier.

In Vivo and Ex Vivo Experimental Data

Prostaglandin E2-Induced Allodynia in Mice

This model is used to assess the analgesic properties of compounds in a state of heightened pain sensitivity.

Compound Effect on Allodynia Antagonism Central Nervous System Side Effects
This compound Attenuated allodynia.[1]Blocked by the GABAB antagonist CGP52432.[1]No significant sedation or hypothermia at effective doses.[1]
Baclofen Attenuated allodynia.[1]Blocked by the GABAB antagonist CGP52432.[1]Produced substantial sedation and hypothermia at effective doses.[1]
GABA Attenuated allodynia.[1]Blocked by the GABAB antagonist CGP52432.[1]No significant sedation or hypothermia at effective doses.[1]
Guinea Pig Ileum Contraction Assay

This ex vivo preparation is a classic model for studying the effects of drugs on intestinal smooth muscle contraction, which is modulated by GABAB receptors.

Compound Effect on Electrically Evoked Contractions Effect on Muscle Tension Antagonism by CGP52432 (GABAB Antagonist)
R-Isovaline (1-100mM) Decreased amplitude.[2]Increased.[2]Not prevented.[2]
RS-Baclofen Reduced amplitude.[2]Decreased.[2]Antagonized.[2]

These findings in the guinea pig ileum suggest that R-isovaline's mechanism of action differs from that of the classical GABAB agonist baclofen in this tissue, as its effects were not blocked by a selective GABAB receptor antagonist.[2]

Signaling Pathways and Experimental Workflows

GABAB Receptor Signaling Pathway

Activation of the GABAB receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to neuronal inhibition.

GABAB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist GABAB Agonist (e.g., Baclofen, GABA) GABAB_R GABAB Receptor Agonist->GABAB_R G_Protein Gi/o Protein GABAB_R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_Channel->Ca_influx

Caption: GABAB receptor activation pathway.

Experimental Workflow: Prostaglandin E2-Induced Allodynia

This workflow outlines the key steps in assessing the anti-allodynic effects of a test compound.

Allodynia_Workflow acclimatize Acclimatize Mice to Test Environment baseline Measure Baseline Paw Withdrawal Threshold (von Frey filaments) acclimatize->baseline pge2 Induce Allodynia: Inject Prostaglandin E2 into Hind Paw baseline->pge2 compound Administer Test Compound (e.g., this compound, Baclofen) pge2->compound post_treatment Measure Paw Withdrawal Threshold at Timed Intervals compound->post_treatment analyze Analyze Data: Compare withdrawal thresholds before and after treatment post_treatment->analyze

Caption: Workflow for assessing anti-allodynia.

Experimental Protocols

Prostaglandin E2-Induced Allodynia in Mice

Objective: To evaluate the analgesic effect of a test compound on inflammatory pain.

Methodology:

  • Animal Acclimatization: Mice are acclimatized to the testing environment, which consists of individual clear Plexiglas boxes on an elevated wire mesh platform, allowing access to the plantar surface of the hind paws.

  • Baseline Measurement: The baseline mechanical withdrawal threshold is determined using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw.

  • Induction of Allodynia: Prostaglandin E2 (PGE2) is injected into the plantar surface of the hind paw to induce a state of mechanical allodynia.

  • Compound Administration: The test compound (e.g., this compound, baclofen) is administered, typically via intraperitoneal or oral routes.

  • Post-Treatment Measurement: The mechanical withdrawal threshold is reassessed at various time points after compound administration using von Frey filaments.

  • Data Analysis: The withdrawal thresholds before and after treatment are compared to determine the anti-allodynic effect of the compound. An increase in the withdrawal threshold indicates an analgesic effect.

Guinea Pig Ileum Contraction Assay

Objective: To assess the effect of a compound on smooth muscle contraction mediated by GABAB receptors.

Methodology:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Electrical Stimulation: The ileum is subjected to electrical field stimulation to induce twitch contractions, which are primarily cholinergic.

  • Compound Application: The test compound (e.g., R-isovaline, baclofen) is added to the organ bath in increasing concentrations.

  • Measurement of Contraction: The amplitude of the twitch contractions is recorded using an isotonic force transducer.

  • Antagonist Studies: To determine the involvement of GABAB receptors, a selective antagonist (e.g., CGP52432) is added to the bath before the application of the agonist, and the ability of the antagonist to block the agonist's effect is measured.

  • Data Analysis: The percentage inhibition of the twitch contraction amplitude is calculated for each concentration of the test compound.

Whole-Cell Patch-Clamp Electrophysiology in AtT-20 Cells

Objective: To determine if a compound can activate GABAB receptor-coupled inwardly rectifying potassium (GIRK) channels.

Methodology:

  • Cell Culture and Transfection: AtT-20 cells are cultured and transfected with plasmids encoding the GABAB1 and GABAB2 receptor subunits.

  • Whole-Cell Recording: The whole-cell patch-clamp technique is used to record membrane currents from individual transfected cells. The intracellular solution contains GTP to allow for G-protein coupling.

  • Compound Application: The test compound (e.g., R-isovaline, baclofen, GABA) is applied to the bath.

  • Current Measurement: The membrane current is measured in response to the application of the test compound. Activation of GABAB receptors is expected to induce an inward potassium current through GIRK channels.

  • Data Analysis: The amplitude of the induced current is measured and compared to baseline and to the effects of known GABAB agonists.

The Controversy Surrounding this compound's GABAB Agonism

The validation of this compound as a peripheral GABAB receptor agonist is complicated by conflicting experimental results. While in vivo studies on allodynia in mice suggest that this compound's analgesic effects are mediated by peripheral GABAB receptors, ex vivo and in vitro studies present a more nuanced picture.

  • Evidence for GABAB-mediated effects: The anti-allodynic action of this compound is blocked by a GABAB receptor antagonist, providing strong evidence for the involvement of this receptor system in its analgesic properties.[1]

  • Contradictory evidence: In the guinea pig ileum, the effects of R-isovaline on muscle contraction were not blocked by a GABAB antagonist, suggesting a different or more complex mechanism of action in this tissue.[2] Furthermore, studies using whole-cell patch-clamp on AtT-20 cells and cultured hippocampal neurons found that R-isovaline did not activate GABAB receptor-coupled potassium currents, a hallmark of GABAB receptor agonism.[3][7]

Conclusion

The available evidence presents a compelling yet incomplete picture of this compound's interaction with the GABAB receptor. While its peripherally restricted analgesic effects appear to be dependent on the GABAB receptor system, the direct agonist activity of this compound at this receptor is not consistently observed across different experimental models. It is possible that this compound acts as a biased agonist, preferentially activating certain downstream signaling pathways, or that its effects are context-dependent, varying with the specific tissue and receptor environment. Further research, including radioligand binding studies to determine its affinity for the GABAB receptor and functional assays in a wider range of peripheral tissues, is necessary to fully elucidate the mechanism of action of this compound and validate its potential as a novel therapeutic agent.

References

Safety Operating Guide

Hazard Identification and Personal Protective Equipment (PPE)

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of isovaline is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to established protocols ensures compliance with regulations and minimizes risks associated with chemical waste. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound.

Before initiating any disposal procedure, consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they will align with local, state, and federal regulations. The toxicological properties of this compound have not been fully investigated, and while it is not always classified as hazardous, it should be handled with care as a potential irritant.[1][2]

It is prudent to treat this compound as a substance that may cause skin and eye irritation.[2] Appropriate personal protective equipment must be worn at all times when handling this compound for disposal.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity, OralHarmful if swallowed.[2]H302
Skin IrritationCauses skin irritation.[2]H315
Eye IrritationCauses serious eye irritation.[2]H319
GHS: Globally Harmonized System of Classification and Labelling of Chemicals.

Required PPE:

  • Eye and Face Protection: Wear chemical safety glasses with side shields or goggles.[1]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly.[1]

  • Body Protection: Wear a standard laboratory coat to prevent skin exposure.[3]

Step-by-Step Disposal Procedures

The fundamental principle for chemical waste is that it must be managed through your institution's hazardous waste program.[4] Never dispose of this compound or its solutions in the general trash or down the sanitary sewer unless explicitly permitted by your EHS office.[5][6]

Solid this compound Waste Disposal

This procedure applies to unused or surplus solid this compound and disposable materials contaminated with it.

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[4][7]

  • Containment: Collect all solid waste, including contaminated weighing papers, gloves, and absorbent materials from spills, in a dedicated waste container.[8][9]

  • Containerization: The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid to prevent leaks or the escape of dust.[7][10]

  • Labeling: Clearly label the container as "Hazardous Waste." The label must include the full chemical name ("this compound") and the date when waste was first added (the accumulation start date).[7][11]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general traffic and incompatible materials.[7][8][10]

  • Disposal: Arrange for pickup and final disposal through your institution's EHS department or a licensed chemical waste contractor.[8]

Liquid this compound Waste Disposal

This procedure applies to solutions containing this compound and solvent rinsates from decontaminating glassware.

  • Segregation: Collect aqueous and solvent-based this compound solutions in separate, dedicated liquid waste containers. Do not mix incompatible waste streams.[10][12]

  • Containerization: Use a compatible, chemical-resistant, and leak-proof container with a screw-top cap. Fill the container to no more than 90% capacity to allow for expansion.[10]

  • Labeling: Label the container as "Hazardous Waste." The label must list all chemical constituents by percentage, including this compound and all solvents.[10]

  • Storage: Secure the cap tightly and store the container in a designated SAA, preferably within secondary containment (such as a tray) to contain potential leaks.[4]

  • Disposal: Contact your EHS office to arrange for the collection and disposal of the liquid waste.[13]

Decontamination of Empty Containers and Glassware

Containers must be "RCRA empty" before being disposed of as regular trash.

  • Decontamination: Triple-rinse the empty container or glassware with a suitable solvent that can dissolve this compound.[6][8]

  • Collect Rinsate: The first rinsate is considered hazardous and must be collected and disposed of as liquid hazardous waste. Subsequent rinsates should also be collected as hazardous waste.[6][8]

  • Final Cleaning: After decontamination, the glassware can be washed according to standard laboratory procedures.[8]

  • Container Disposal: Once triple-rinsed, remove or deface the original chemical label on the container before recycling or disposing of it in the normal trash.[4]

Spill Management

In the event of a spill, follow these immediate procedures:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform others of the spill.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill occurs within one.

  • Contain and Clean:

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or chemical sorbent pads.[8]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][14]

    • Clean the spill area with a suitable solvent or detergent, collecting all cleaning materials as hazardous waste.[8]

Experimental Protocols

The disposal procedures outlined in this document are based on established safety protocols and regulatory requirements for chemical waste management. They are not derived from specific, citable laboratory experiments. Therefore, a section on detailed experimental methodologies is not applicable to this topic.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

IsovalineDisposalWorkflow start Identify this compound Waste (Solid, Liquid, or Contaminated Labware) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE, Wipes) waste_type->solid_waste  Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste  Liquid   glassware Contaminated Glassware & Empty Containers waste_type->glassware Glassware   select_container_solid Select Labeled Solid Hazardous Waste Container solid_waste->select_container_solid select_container_liquid Select Labeled Liquid Hazardous Waste Container liquid_waste->select_container_liquid triple_rinse Triple-Rinse with Appropriate Solvent glassware->triple_rinse store_saa Seal Container & Store in Satellite Accumulation Area (SAA) select_container_solid->store_saa select_container_liquid->store_saa collect_rinsate Collect Rinsate into Liquid Waste Container triple_rinse->collect_rinsate wash_glassware Wash Glassware with Detergent and Water triple_rinse->wash_glassware collect_rinsate->select_container_liquid contact_ehs Arrange for Pickup via Institutional EHS / Waste Vendor store_saa->contact_ehs

Caption: Workflow for the segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Isovaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Isovaline. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

Based on available safety data, this compound is classified as harmful if swallowed and can cause skin and serious eye irritation[1]. The following personal protective equipment is essential to mitigate these risks.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or safety glasses with side shields meeting EN 166 standards are required. A face shield should be worn when there is a risk of splashing[2][3].
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, natural rubber, or PVC should be worn. It is crucial to inspect gloves before use[2][3].
Skin and Body Protection A full-length laboratory coat, worn closed with sleeves rolled down, is mandatory. Appropriate protective clothing should be used to prevent skin exposure[3][4].
Respiratory Protection Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. However, all work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation of dust[2][5].

Operational Plan for Handling this compound

This section outlines the procedural, step-by-step guidance for the safe handling of this compound in a laboratory setting.

Engineering Controls
  • Fume Hood: All weighing and solution preparation activities involving this compound powder must be conducted within a certified chemical fume hood to control dust and potential vapors[2].

  • Ventilation: Ensure the laboratory has adequate general ventilation[2].

Pre-Handling Procedures
  • Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment.

  • PPE Inspection: Inspect all PPE for integrity. Ensure gloves are free of tears and that safety glasses are clean and fit properly[3].

  • Area Preparation: Designate a specific area for handling this compound. Ensure the workspace is clean and uncluttered.

Handling Procedures
  • Weighing: Use a disposable weighing paper or boat to prevent contamination of balances[2].

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly to prevent splashing. Keep containers covered whenever possible[2].

  • Avoid Contact: Avoid direct contact with skin and eyes. Do not breathe in dust[5].

Post-Handling Procedures
  • Hand Washing: After handling, thoroughly wash hands and any exposed skin with soap and water[2].

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent and then soap and water.

Experimental Workflow for Handling this compound

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling A Conduct Risk Assessment B Inspect and Don PPE A->B C Prepare Designated Workspace B->C D Weigh this compound C->D E Prepare Solution D->E F Decontaminate Workspace and Equipment E->F G Dispose of Waste F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Caption: A flowchart illustrating the key steps for safely handling this compound in a laboratory setting.

Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Evacuate: Evacuate the immediate area.

  • Protect: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand[2].

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal[2].

  • Clean: Clean the spill area thoroughly.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weighing papers, absorbent materials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container[2].

  • Liquid Waste: Unused solutions and rinseates should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed[2].

Decontamination of Glassware and Equipment
  • Rinse contaminated glassware and equipment with a suitable solvent to remove the bulk of the chemical, collecting the rinseate as hazardous waste[2].

  • After the initial rinse, wash the glassware and equipment with soap and water[2].

Final Disposal
  • All hazardous waste containers must be properly sealed and stored in a designated satellite accumulation area[2].

  • Arrange for the disposal of all this compound waste through your institution's hazardous waste management program, adhering to all local, state, and federal regulations[2].

Hierarchy of Controls for Handling this compound

G Hierarchy of Controls for this compound A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) C->D

Caption: A diagram showing the hierarchy of safety controls for handling chemical hazards like this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isovaline
Reactant of Route 2
Isovaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.